molecular formula C20H19F2N5O B15579264 SAR629

SAR629

Numéro de catalogue: B15579264
Poids moléculaire: 383.4 g/mol
Clé InChI: UIOVHJYJUUSVIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SAR629 is a useful research compound. Its molecular formula is C20H19F2N5O and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H19F2N5O

Poids moléculaire

383.4 g/mol

Nom IUPAC

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2

Clé InChI

UIOVHJYJUUSVIG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

SAR629: A Technical Guide to its Mechanism of Action on Monoacylglycerol Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (B570770) (MGL), a key enzyme in the endocannabinoid system.[1] MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, inflammation, and pain perception. By inhibiting MGL, this compound effectively increases the levels of 2-AG, thereby potentiating its effects on cannabinoid receptors. This whitepaper provides an in-depth technical overview of the mechanism of action of this compound on MGL, detailing the underlying biochemistry, experimental validation, and downstream signaling consequences.

Core Mechanism of Action

This compound acts as an irreversible inhibitor of MGL through the formation of a stable covalent bond with a key amino acid residue in the enzyme's active site.[1] This mechanism is characterized by a two-step process: initial non-covalent binding followed by an irreversible chemical reaction.

The crystal structure of the human MGL in complex with this compound (PDB ID: 3JWE) reveals that the inhibitor binds within a large, hydrophobic tunnel that constitutes the active site.[2][3] The catalytic triad (B1167595) of MGL, composed of Serine-122, Histidine-269, and Aspartate-239, is located at the base of this tunnel. This compound covalently modifies the nucleophilic Serine-122 residue.[1] The reaction involves the formation of a stable carbamoylated adduct, which effectively and irreversibly inactivates the enzyme.[1]

Quantitative Data

The inhibitory potency of this compound against MGL has been quantified using various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterSpeciesAssay ConditionsValueReference
IC50 MouseActivity-Based Protein Profiling (ABPP) in brain membranes0.2 nM[1]
IC50 RatBrain membranes1.1 nM[4]
IC50 MouseBrain membranes219 pM[4]

Signaling Pathways and Downstream Effects

The primary consequence of MGL inhibition by this compound is the accumulation of its substrate, 2-AG. This leads to the enhancement of endocannabinoid signaling, primarily through the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2).

This compound This compound MGL MGL This compound->MGL Inhibition AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Two_AG 2-AG Two_AG->MGL Hydrolysis CB1_R CB1 Receptor Two_AG->CB1_R Activation CB2_R CB2 Receptor Two_AG->CB2_R Activation Downstream Downstream Signaling (e.g., modulation of neurotransmitter release) CB1_R->Downstream CB2_R->Downstream

Figure 1: this compound Mechanism of Action and Downstream Signaling.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a suite of biochemical and biophysical techniques. Detailed below are representative protocols for the key experiments cited.

MGL Activity Assay (Fluorogenic Substrate-Based)

This assay measures the enzymatic activity of MGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human MGL

  • MGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Fluorogenic MGL substrate (e.g., 4-methylumbelliferyl arachidonate)

  • This compound or other test inhibitors

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add MGL assay buffer.

  • Add the this compound dilutions or vehicle (DMSO) to the wells.

  • Add recombinant MGL to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.

  • Determine the IC50 value of this compound by plotting the percentage of MGL inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Materials:

  • Brain membrane proteome (or other tissue homogenates)

  • Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe conjugated to a reporter tag like a fluorophore or biotin)

  • This compound or other test inhibitors

  • SDS-PAGE gels

  • In-gel fluorescence scanner or streptavidin-blotting reagents

Procedure:

  • Pre-incubate aliquots of the brain membrane proteome with varying concentrations of this compound or vehicle for a specific time (e.g., 30 minutes) at 37°C.

  • Add the serine hydrolase ABP to each sample and incubate for a further period (e.g., 30 minutes) at 37°C to label the active enzymes.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes by in-gel fluorescence scanning (for fluorescent probes) or by transfer to a membrane followed by detection with streptavidin-HRP (for biotinylated probes).

  • Quantify the intensity of the band corresponding to MGL. The decrease in band intensity in the presence of this compound indicates inhibition of probe binding and thus, inhibition of MGL activity.

  • Determine the IC50 value by plotting the percentage of MGL inhibition (reduction in band intensity) against the inhibitor concentration.

cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis Proteome Brain Proteome Proteome_this compound Proteome + this compound Proteome->Proteome_this compound This compound This compound This compound->Proteome_this compound Labeled_Proteome Labeled Proteome Proteome_this compound->Labeled_Proteome ABP Activity-Based Probe ABP->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Gel_Scan In-gel Fluorescence Scan SDS_PAGE->Gel_Scan

Figure 2: Workflow for Competitive Activity-Based Protein Profiling.
X-ray Crystallography of MGL-SAR629 Complex

Determining the crystal structure of MGL in complex with this compound provides atomic-level insights into the binding mode and the covalent modification of the active site.

General Protocol:

  • Protein Expression and Purification: Express a soluble form of human MGL in a suitable expression system (e.g., E. coli or insect cells) and purify to homogeneity using chromatographic techniques.

  • Complex Formation: Incubate the purified MGL with an excess of this compound to ensure complete covalent modification.

  • Crystallization: Screen for crystallization conditions using various commercially available or in-house prepared screens. Optimize the lead conditions to obtain diffraction-quality crystals. The reported crystallization of the MGL-SAR629 complex was achieved via vapor diffusion.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known MGL structure as a search model. Refine the model against the experimental data to obtain the final structure of the MGL-SAR629 complex. The PDB ID for the human MGL in complex with this compound is 3JWE.[3]

Quantification of 2-AG Levels by LC-MS/MS

This method is used to measure the in vivo or ex vivo accumulation of 2-AG following the administration of an MGL inhibitor.

Materials:

  • Biological samples (e.g., brain tissue, plasma) from animals treated with this compound or vehicle.

  • Internal standard (e.g., deuterated 2-AG).

  • Extraction solvent (e.g., a mixture of organic solvents like ethyl acetate/hexane or chloroform/methanol).

  • Solid-phase extraction (SPE) columns.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Homogenize the tissue samples in the presence of the internal standard and extraction solvent.

  • Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.

  • Further purify the lipid extract using SPE to remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate 2-AG from other lipids using a suitable LC column and gradient.

  • Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

This compound is a highly potent, irreversible, and selective inhibitor of monoacylglycerol lipase. Its mechanism of action, involving the covalent carbamoylation of the catalytic serine residue, has been thoroughly characterized through a combination of enzymatic assays, activity-based protein profiling, and X-ray crystallography. By inhibiting MGL, this compound leads to a significant elevation of 2-AG levels, thereby amplifying endocannabinoid signaling. This detailed understanding of this compound's interaction with MGL provides a solid foundation for its further investigation and development as a potential therapeutic agent for a range of neurological and inflammatory disorders. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of endocannabinoid pharmacology and drug discovery.

References

The Impact of Monoacylglycerol Lipase Inhibition by SAR629 on 2-Arachidonoylglycerol Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, a crucial neuromodulatory network, is primarily mediated by two key endogenous ligands: anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Of these, 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[1] The signaling actions of 2-AG are terminated through enzymatic hydrolysis, a process predominantly catalyzed by monoacylglycerol lipase (B570770) (MGL).[2] Consequently, inhibition of MGL represents a promising therapeutic strategy to potentiate endocannabinoid signaling by increasing the endogenous levels of 2-AG.

SAR629 is a potent, covalent inhibitor of MGL.[2][3] By blocking the degradation of 2-AG, this compound is designed to elevate its concentrations in the brain and peripheral tissues, thereby enhancing its physiological effects. This technical guide provides an in-depth overview of the effects of MGL inhibition on 2-AG levels, drawing upon available data for MGL inhibitors, including compounds structurally or functionally related to this compound, to elucidate its expected pharmacological profile. Due to the limited publicly available in vivo data specifically for this compound, this document will leverage findings from studies on other well-characterized MGL inhibitors to provide a comprehensive understanding of the core mechanism.

The Endocannabinoid Signaling Pathway and the Role of MGL

The following diagram illustrates the synthesis, signaling, and degradation of 2-AG, highlighting the central role of MGL and the mechanism of action for an MGL inhibitor like this compound.

Endocannabinoid Signaling Pathway: 2-AG cluster_post Postsynaptic Terminal cluster_pre Presynaptic Terminal PL Membrane Phospholipids PLC Phospholipase C (PLC) PL->PLC Signal-induced activation DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL TwoAG_post 2-AG DAGL->TwoAG_post Synthesis TwoAG_pre 2-AG TwoAG_post->TwoAG_pre Retrograde Signaling PostSynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft PreSynaptic Presynaptic Neuron CB1R CB1 Receptor TwoAG_pre->CB1R Binding & Activation MGL Monoacylglycerol Lipase (MGL) TwoAG_pre->MGL Degradation AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound (MGL Inhibitor) This compound->MGL Inhibition

Caption: 2-AG Signaling Pathway and MGL Inhibition.

Quantitative Effects of MGL Inhibition on 2-AG Levels

While specific quantitative data for this compound's effect on 2-AG levels are not extensively published in peer-reviewed literature, data from other potent MGL inhibitors provide a strong indication of the expected magnitude of effect.

A study on SAR127303, another MGL inhibitor from Sanofi, demonstrated a significant increase in brain 2-AG levels following oral administration in rodents. Basal concentrations of 2-AG were measured at 248 µg/ml, 218 µg/ml, and 209 µg/ml at 4, 8, and 24 hours post-dosing, respectively, with doses of 10 and 30 mg/kg.[4]

The table below summarizes the effects of other well-characterized MGL inhibitors on brain 2-AG levels, which are anticipated to be comparable to the effects of this compound.

MGL InhibitorSpeciesTissueDoseTime PointFold Increase in 2-AGReference
JZL184MouseBrain40 mg/kg, i.p.4 hours~8-10 fold[5]
KML29MouseBrain20 mg/kg, i.p.4 hours~10 fold[6]
KML29MouseBrain40 mg/kg, i.p.2-4 hoursSignificant Increase[7]
ABX1431MouseStriatum & Spinal Cord4 mg/kg, p.o.4 hoursSignificantly Upregulated[1]
SAR127303RodentBrain10 & 30 mg/kg, p.o.4, 8, 24 hoursSignificant Increase[4]

Experimental Protocols for Measuring 2-AG Levels

The quantification of 2-AG following the administration of an MGL inhibitor requires a robust and sensitive analytical methodology. The following is a generalized protocol based on standard practices in the field.

Animal Dosing and Tissue Collection
  • Subjects: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Compound Administration: The MGL inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., a mixture of PEG400 and Tween 80 in saline). Administration is typically performed via intraperitoneal (i.p.) injection or oral gavage (p.o.) at desired doses. A vehicle control group is essential.

  • Time Course: Animals are euthanized at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.

  • Tissue Harvesting: Following euthanasia by a humane method (e.g., cervical dislocation or decapitation), the brain is rapidly excised, and specific regions (e.g., cortex, hippocampus, striatum) are dissected on an ice-cold plate. Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of 2-AG.

Lipid Extraction
  • Homogenization: Frozen tissue samples are weighed and homogenized in a solution of ice-cold acetonitrile (B52724) or a mixture of chloroform:methanol:water, often containing an internal standard (e.g., 2-AG-d8) for accurate quantification.

  • Extraction: The homogenate is subjected to a lipid extraction procedure, such as liquid-liquid extraction. This separates the lipid phase containing 2-AG from the aqueous and protein phases.

  • Sample Concentration: The lipid extract is dried under a stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent (e.g., methanol) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is typically used to separate 2-AG from other lipids. A gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): 2-AG is quantified using MRM by monitoring a specific precursor-to-product ion transition (e.g., m/z 379.3 → 287.3 for 2-AG and m/z 387.3 → 294.3 for 2-AG-d8).

  • Data Analysis: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of 2-AG.

The following diagram outlines a typical experimental workflow for assessing the impact of an MGL inhibitor on 2-AG levels.

Experimental Workflow for 2-AG Quantification Start Start Dosing Animal Dosing (Vehicle vs. This compound) Start->Dosing Euthanasia Euthanasia at Defined Time Points Dosing->Euthanasia Tissue Brain/Tissue Dissection & Freezing Euthanasia->Tissue Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Liquid-Liquid Lipid Extraction Homogenization->Extraction Drying Sample Drying (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Analysis Data Analysis & Quantification LCMS->Analysis End End Analysis->End

Caption: Workflow for 2-AG Quantification.

Conclusion

This compound, as a potent MGL inhibitor, is expected to significantly elevate the levels of the endocannabinoid 2-AG in the central nervous system and peripheral tissues. While direct in vivo quantitative data for this compound are limited in the public domain, the effects of other well-characterized MGL inhibitors, including the related Sanofi compound SAR127303, strongly suggest that this compound will produce a robust and sustained increase in 2-AG concentrations. The established methodologies for lipid extraction and LC-MS/MS analysis provide a reliable framework for the precise quantification of these effects in preclinical and clinical studies. The continued investigation of selective MGL inhibitors like this compound holds significant promise for the development of novel therapeutics targeting the endocannabinoid system for a range of pathological conditions.

References

SAR629: A Technical Guide to a Dual Inhibitor of the Endocannabinoid Degrading Enzymes MGL and FAAH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, making it a promising target for therapeutic intervention. The primary endogenous cannabinoids, 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), are regulated by the hydrolytic enzymes monoglyceride lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH), respectively. Inhibition of these enzymes presents a therapeutic strategy to enhance endocannabinoid signaling. SAR629 is a potent, covalent, dual inhibitor of both MGL and FAAH. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and the experimental protocols relevant to its study. While in vitro data highlight its potency, publicly available in vivo pharmacokinetic and pharmacodynamic data, as well as clinical trial information, are limited at the time of this report.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated potent activity against both MGL and FAAH. Its dual-inhibitory action offers the potential for a broader elevation of endocannabinoid tone compared to selective inhibitors of either enzyme alone. This could translate to enhanced therapeutic effects in conditions where both 2-AG and AEA signaling pathways are implicated, such as in certain neurological and inflammatory disorders.

Chemical Properties:

PropertyValue
Molecular Formula C20H19F2N5O
Molecular Weight 383.39 g/mol
CAS Number 1221418-42-3

Mechanism of Action

This compound acts as a covalent inhibitor of MGL. The crystal structure of human MGL in complex with this compound (PDB ID: 3JWE) reveals that it forms a stable carbamate (B1207046) adduct with the catalytic serine residue (Ser122) in the enzyme's active site.[1] This covalent modification irreversibly inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-AG. The interaction is largely mediated by hydrophobic contacts within a large, occluded tunnel leading to the active site.[1][2] While the precise mechanism of FAAH inhibition is not as extensively detailed in the public domain, it is presumed to follow a similar covalent modification of the catalytic serine residue within the FAAH active site.

In Vitro Potency and Selectivity

This compound has been characterized by its potent inhibition of both MGL and FAAH across different species. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeSpeciesCell Line/PreparationSubstrateIC50Reference
MGL HumanRecombinant (HEK293 cells)2-AG0.9 nM[3]
MGL RatBrain membranesNot Specified1.1 nM[3]
MGL MouseBrain membranesNot Specified219 pM[3]
FAAH HumanRecombinant (COS-7 cells)Anandamide282 nM[3]

These data indicate that this compound is a highly potent inhibitor of MGL, with sub-nanomolar to low nanomolar activity. Its potency against FAAH is also in the nanomolar range, albeit lower than for MGL, establishing it as a dual inhibitor.

Signaling Pathway of Dual MGL/FAAH Inhibition

The simultaneous inhibition of MGL and FAAH by this compound leads to the accumulation of their respective substrates, 2-AG and anandamide. These endocannabinoids then act as retrograde messengers, primarily at the cannabinoid type 1 (CB1) receptor, to modulate neurotransmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Activation Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release Fusion & Release Receptors Postsynaptic Receptors Neurotransmitter_release->Receptors Binding DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD TwoAG 2-AG DAGL->TwoAG AEA Anandamide (AEA) NAPE_PLD->AEA TwoAG->CB1 Binding & Activation MGL MGL TwoAG->MGL Hydrolysis AEA->CB1 Binding & Activation FAAH FAAH AEA->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->MGL Inhibition This compound->FAAH Inhibition

Figure 1: Signaling pathway of dual MGL and FAAH inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating MGL and FAAH inhibitors, the following protocols are representative of the likely procedures used.

In Vitro MGL/FAAH Inhibition Assay (Fluorometric)

This is a common method for determining the potency of inhibitors.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate by MGL or FAAH. The product of the reaction is a fluorescent molecule, and the rate of its formation is proportional to enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase.

Materials:

  • Recombinant human MGL or FAAH

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl arachidonate (B1239269) for MGL, arachidonoyl-7-amino-4-methylcoumarin for FAAH)

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • This compound and control compounds

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Add a small volume of the compound dilutions to the microplate wells.

  • Add the recombinant enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of MGL in Complex with this compound

This method provides atomic-level detail of the inhibitor-enzyme interaction.

Principle: High-resolution X-ray diffraction data are collected from a crystal of the MGL-SAR629 complex. The diffraction pattern is then used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Materials:

  • Highly purified human MGL protein

  • This compound

  • Crystallization buffers and reagents

  • Cryoprotectant

  • Synchrotron X-ray source and detector

Procedure:

  • Co-crystallize the purified MGL protein with an excess of this compound using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions.

  • Harvest a suitable crystal and soak it in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Collect a complete X-ray diffraction dataset.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the crystal structure using molecular replacement with a known MGL structure as a search model.

  • Build and refine the atomic model of the MGL-SAR629 complex against the experimental data, including the placement of the covalently bound inhibitor in the electron density map.

  • Validate the final structure.

Preclinical Research Workflow

The following diagram outlines a typical preclinical research workflow for a dual MGL/FAAH inhibitor like this compound.

G cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_development Translational & Clinical Development A Compound Synthesis (this compound) B In Vitro Enzyme Assays (MGL & FAAH Inhibition) A->B C Selectivity Profiling (vs. other hydrolases) B->C D Cell-based Assays (Endocannabinoid levels) C->D E Pharmacokinetics (PK) (Rodent models) D->E F Pharmacodynamics (PD) (Target engagement, EC levels) E->F G Efficacy Models (e.g., Pain, Neuroinflammation) F->G H Safety & Toxicology G->H I IND-enabling Studies H->I J Phase I Clinical Trials (Safety & PK in humans) I->J K Phase II/III Clinical Trials (Efficacy in patients) J->K

Figure 2: Preclinical research workflow for a dual MGL/FAAH inhibitor.

Preclinical Pharmacokinetics and Pharmacodynamics

As of the date of this guide, there is no publicly available information on the preclinical pharmacokinetics (PK) or pharmacodynamics (PD) of this compound. Such studies would typically involve:

  • Pharmacokinetics: Administration of this compound to animal models (e.g., rats, mice) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters measured would include plasma half-life, clearance, volume of distribution, and oral bioavailability.

  • Pharmacodynamics: Assessment of the in vivo effects of this compound, including measurement of MGL and FAAH target engagement in the brain and peripheral tissues, and quantification of the resulting changes in 2-AG and anandamide levels. Behavioral models relevant to the proposed therapeutic indications would also be employed.

Clinical Development

A search of clinical trial registries did not yield any results for this compound, suggesting that this compound has not entered human clinical trials or that the trials are not publicly disclosed.

Conclusion

This compound is a potent dual inhibitor of MGL and FAAH with well-characterized in vitro activity. Its covalent mechanism of action and high potency make it a valuable research tool for studying the endocannabinoid system. However, the lack of publicly available in vivo PK/PD and clinical data limits a comprehensive assessment of its therapeutic potential. Further studies are required to understand its in vivo efficacy and safety profile. This guide provides a foundational understanding of this compound based on the currently available scientific literature for researchers and drug development professionals interested in the field of endocannabinoid therapeutics.

References

SAR441236: A Trispecific Broadly Neutralizing Antibody for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of SAR441236, a trispecific broadly neutralizing antibody (bNAb) designed to combat HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals interested in the core science and methodologies behind this promising therapeutic candidate.

Introduction

HIV-1 continues to be a major global health challenge, with viral diversity and escape mutations posing significant hurdles to effective long-term treatment and prevention. Broadly neutralizing antibodies (bNAbs) have emerged as a promising therapeutic modality due to their ability to target conserved epitopes on the HIV-1 envelope glycoprotein (B1211001) (Env). However, monotherapy with single bNAbs often leads to the rapid emergence of resistant viral strains.

SAR441236 is an engineered, trispecific bNAb that simultaneously targets three different conserved epitopes on the HIV-1 Env, thereby providing exceptional breadth and potency against a wide range of viral isolates.[1][2] This multi-pronged approach is designed to prevent viral escape and offer a more durable therapeutic effect.

Discovery of SAR441236

The discovery of SAR441236 was a result of a rational design and screening process aimed at identifying the most effective combination of bNAb specificities. The development process leveraged a panel of well-characterized and potent bNAbs.

Parental Antibody Selection

SAR441236 combines the specificities of three parent monoclonal antibodies, each targeting a distinct, highly conserved region of the HIV-1 envelope glycoprotein:

  • VRC01-LS: Targets the CD4 binding site (CD4bs), a critical region for viral entry.[2]

  • PGDM1400: Binds to a glycan-dependent epitope in the V1/V2 loop region of Env.[2]

  • 10E8v4-variant: Recognizes the membrane-proximal external region (MPER) of gp41, a crucial component of the viral fusion machinery.[2]

These parental antibodies were selected based on their established broad and potent neutralizing activity against a wide array of HIV-1 strains.

Engineering and Screening of Trispecific Constructs

Dozens of bispecific and trispecific antibody combinations were designed and screened to identify the optimal construct. The engineering process involved creating a novel IgG-like scaffold that could accommodate three distinct antigen-binding fragments (Fabs). The final construct of SAR441236 incorporates these three specificities into a single molecule. Additionally, amino acid modifications (LS) were introduced into the Fc region to extend the antibody's half-life.[3]

The screening process involved evaluating the expression levels, binding affinities, and in vitro neutralization potency of various constructs against a panel of diverse HIV-1 pseudoviruses. The combination of VRC01, PGDM1400, and 10E8v4 demonstrated superior breadth and potency, neutralizing 98% of a 208-virus panel.[1]

Synthesis of SAR441236

The production of SAR441236 is achieved through recombinant expression in mammalian cells, followed by a multi-step purification process to ensure high purity and activity.

Vector Design and Construction

While the specific vector design for SAR441236 is proprietary, a common approach for producing multispecific antibodies involves the co-transfection of multiple plasmids, each encoding a different polypeptide chain of the antibody. For a trispecific antibody like SAR441236, this would likely involve separate plasmids for the heavy and light chains of each parental antibody, engineered to assemble into the desired trispecific format.

Expression in Expi293F Cells

SAR441236 is produced using the Expi293F™ transient expression system, which is known for its ability to generate high yields of recombinant proteins.

Experimental Protocol: Expression of SAR441236 in Expi293F Cells

This protocol is a representative method for the transient expression of trispecific antibodies in Expi293F cells.

  • Cell Culture: Expi293F™ cells are cultured in Expi293™ Expression Medium at 37°C with ≥80% relative humidity and 8% CO2 on an orbital shaker.[4] Cells are maintained at a density of 0.2-5 x 10^6 viable cells/mL.[4]

  • Transfection:

    • On the day of transfection, cells are diluted to a final density of 2.5 x 10^6 viable cells/mL.[5]

    • Plasmids encoding the heavy and light chains of SAR441236 are co-transfected using a transfection reagent like ExpiFectamine™ 293.[4][5] The DNA-ExpiFectamine™ complex is prepared in Opti-MEM™ I medium and incubated for 20-30 minutes at room temperature before being added to the cell culture.[5]

  • Post-Transfection:

    • Approximately 16-18 hours post-transfection, ExpiFectamine™ 293 Transfection Enhancers are added to the culture.[5]

    • The cell culture is incubated for 5-7 days to allow for protein expression.[4]

  • Harvest: The cell culture supernatant containing the secreted SAR441236 is harvested by centrifugation, followed by filtration through a 0.22-μm filter.[6]

Purification

A three-step chromatography process is employed to purify SAR441236 from the cell culture supernatant.

Experimental Protocol: Purification of SAR441236

This protocol outlines a standard three-step purification process for monoclonal and multispecific antibodies.

  • Protein A Affinity Chromatography (Capture Step):

    • The clarified supernatant is loaded onto a Protein A affinity column.[7]

    • The column is washed with a binding buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 8.0) to remove unbound impurities.[8]

    • The bound antibody is eluted using a low pH elution buffer (e.g., 0.1 M citric acid, pH 3.0-3.5).[8]

    • The eluted fractions are immediately neutralized with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • Dialysis (Buffer Exchange):

    • The neutralized antibody solution is dialyzed against a suitable buffer, such as phosphate-buffered saline (PBS), to remove the elution buffer components and prepare for the next purification step.

  • Size-Exclusion Chromatography (Polishing Step):

    • The dialyzed antibody is further purified by size-exclusion chromatography (SEC) to remove aggregates and other size variants.[9]

    • A column with a suitable fractionation range for antibodies (e.g., 10,000 to 600,000 Da) is used.[10]

    • The antibody is eluted in a formulation buffer (e.g., PBS), and the monomeric peak corresponding to SAR441236 is collected.

Mechanism of Action

SAR441236 exerts its antiviral activity by neutralizing HIV-1 through multiple mechanisms, targeting different stages of the viral entry process.

// Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding", color="#5F6368"]; CD4 -> CCR5 [label="2. Conformational Change\n& Co-receptor Binding", color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell [label="4. Viral Entry", color="#5F6368"];

// SAR441236 Neutralization SAR441236 -> VRC01_Fab [style=invis]; SAR441236 -> PGDM1400_Fab [style=invis]; SAR441236 -> _10E8v4_Fab [style=invis];

// Viral Entry Pathway HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding", color="#5F6368"]; CD4 -> CCR5 [label="2. Conformational Change\n& Co-receptor Binding", color="#5F6368"]; CCR5 -> gp41 [label="3. Fusion", color="#5F6368"]; gp41 -> HostCell [label="4. Viral Entry", color="#5F6368"];

// SAR441236 Neutralization SAR441236 -> VRC01_Fab [style=invis]; SAR441236 -> PGDM1400_Fab [style=invis]; SAR441236 -> _10E8v4_Fab [style=invis];

VRC01_Fab -> gp120 [label="Blocks CD4 Binding", dir=back, color="#EA4335", fontcolor="#202124"]; PGDM1400_Fab -> gp120 [label="Blocks V1/V2 Loop Interaction", dir=back, color="#EA4335", fontcolor="#202124"]; _10E8v4_Fab -> gp41 [label="Inhibits Fusion", dir=back, color="#EA4335", fontcolor="#202124"]; } Figure 1: Mechanism of HIV-1 Neutralization by SAR441236.

Preclinical and Clinical Evaluation

SAR441236 has undergone rigorous preclinical and clinical testing to evaluate its safety, pharmacokinetics, and antiviral activity.

In Vitro Neutralization

Experimental Protocol: TZM-bl Neutralization Assay

The TZM-bl assay is a standard method for measuring the neutralizing activity of antibodies against HIV-1.

  • Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes, are used.[11][12][13]

  • Assay Procedure:

    • Serial dilutions of SAR441236 are incubated with a fixed amount of HIV-1 pseudovirus for 1 hour at 37°C.[14]

    • TZM-bl cells are then added to the antibody-virus mixture.

    • After a 48-hour incubation, the cells are lysed, and luciferase activity is measured.[14]

  • Data Analysis: The percent neutralization is calculated as the reduction in luciferase activity in the presence of the antibody compared to the virus control. The IC50 value, the concentration of antibody required to inhibit viral infection by 50%, is then determined.

In Vivo Efficacy in Non-Human Primates

Experimental Protocol: SHIV Challenge in Rhesus Macaques

Rhesus macaques are a widely used animal model for studying HIV-1 infection and evaluating the efficacy of therapeutic candidates.

  • Animal Model: Rhesus macaques are used for SHIV (Simian-Human Immunodeficiency Virus) challenge studies.[15][16][17][18][19]

  • Study Design:

    • Animals receive a single intravenous or subcutaneous dose of SAR441236.

    • A control group receives a placebo.

    • Five days post-administration, the animals are challenged intrarectally with a mixture of SHIV strains.[15][20]

  • Efficacy Assessment:

    • Plasma viral loads are monitored weekly to determine if infection has occurred.[15][18]

    • Complete protection is defined as the absence of detectable plasma viremia.

A study in rhesus macaques demonstrated that a single 5 mg/kg intravenous dose of SAR441236 provided 100% protection against a challenge with a mixture of SHIVs.[1][20]

Phase 1 Clinical Trial

A first-in-human Phase 1 clinical trial (A5377) was conducted to assess the safety, pharmacokinetics, and antiviral activity of SAR441236 in people with HIV.[2][21]

Study Design:

  • The study enrolled both antiretroviral-treated, virologically suppressed individuals and treatment-naïve individuals.[21]

  • Participants received single or multiple intravenous or subcutaneous doses of SAR441236 ranging from 0.3 mg/kg to 30 mg/kg, or placebo.[20]

Key Findings:

  • Safety: SAR441236 was found to be safe and well-tolerated at all dose levels.[20]

  • Pharmacokinetics: The pharmacokinetic profile of SAR441236 was similar to other half-life extended monoclonal antibodies.[20]

  • Antiviral Activity: The study demonstrated modest antiviral activity in HIV-positive individuals.[20]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of SAR441236.

Table 1: In Vitro Neutralization of SAR441236

ParameterValueReference
Neutralization Breadth98% (of a 208-virus panel)[1]

Table 2: Preclinical Efficacy of SAR441236 in Rhesus Macaques

DoseRouteProtectionReference
5 mg/kgIntravenous100% (8/8 animals)[20]

Table 3: Pharmacokinetic Parameters of SAR441236 in Humans (Phase 1)

ParameterValue (Mean ± SD)Reference
Clearance137 ± 86 mL/day[20]
Volume of Distribution6.3 ± 2.4 L[20]
Subcutaneous Bioavailability35 ± 7%[20]
Half-life38 ± 10 days[20]

Table 4: Antiviral Activity of SAR441236 in Humans (Phase 1)

DoseRouteMean Log10 Viral Load Reduction (Day 7)Reference
1 mg/kgIntravenous-0.10[20]
30 mg/kgIntravenous-0.38[20]

Analytical Characterization

A suite of analytical techniques is employed to ensure the quality, purity, and consistency of SAR441236.

Experimental Protocol: Analytical Characterization of Trispecific Antibodies

The following are representative analytical methods for the characterization of trispecific antibodies.

  • Size-Exclusion Chromatography (SEC): Used to assess the purity and quantify the levels of aggregates and fragments.[9]

    • Mobile Phase: Typically a phosphate buffer with a salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions.

    • Detection: UV absorbance at 280 nm.

  • Mass Spectrometry (MS): Used to confirm the identity and integrity of the antibody, including the correct assembly of the different chains and post-translational modifications.[22][23]

    • Intact Mass Analysis: Provides the molecular weight of the intact trispecific antibody.

    • Peptide Mapping: Involves digesting the antibody into smaller peptides and analyzing them by LC-MS/MS to verify the amino acid sequence and identify modifications.

Conclusion

SAR441236 represents a significant advancement in the development of antibody-based therapies for HIV-1. Its trispecific design, targeting three conserved epitopes on the viral envelope, provides broad and potent neutralization activity and has the potential to overcome the challenge of viral escape. Preclinical studies demonstrated complete protection in a non-human primate model, and a Phase 1 clinical trial has established its safety and pharmacokinetic profile in humans. While the initial antiviral activity observed in humans was modest, further studies are warranted to explore its potential in combination therapies and for HIV-1 prevention. The in-depth understanding of its discovery, synthesis, and mechanism of action provides a solid foundation for the future development of this and other multispecific antibody therapeutics.

Workflow Diagrams

SAR441236_Discovery_Workflow start Start: Identify Need for Broadly Neutralizing HIV-1 Therapy parent_selection 1. Parental Antibody Selection (VRC01, PGDM1400, 10E8v4) start->parent_selection engineering 2. Engineering of Trispecific Constructs (Novel IgG-like Scaffold, Fc-modification) parent_selection->engineering screening 3. In Vitro Screening (Expression, Binding, Neutralization) engineering->screening lead_id 4. Lead Candidate Identification (SAR441236) screening->lead_id end End: Preclinical Development lead_id->end

SAR441236_Synthesis_Workflow start Start: Vector Construction transfection 1. Transfection of Expi293F Cells start->transfection expression 2. Protein Expression (5-7 days) transfection->expression harvest 3. Harvest of Cell Culture Supernatant expression->harvest protein_a 4. Protein A Affinity Chromatography harvest->protein_a dialysis 5. Dialysis (Buffer Exchange) protein_a->dialysis sec 6. Size-Exclusion Chromatography dialysis->sec end End: Purified SAR441236 sec->end

References

SAR629 Selectivity Profile Against Other Lipases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent, irreversible inhibitor of monoacylglycerol lipase (B570770) (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting MGL, this compound elevates the levels of 2-AG, which can modulate various physiological processes, making it a compound of significant interest for therapeutic development. A critical aspect of the pharmacological profile of any enzyme inhibitor is its selectivity. High selectivity for the intended target minimizes off-target effects and potential toxicities. This technical guide provides an in-depth overview of the selectivity profile of this compound against other lipases, details the experimental methodologies used to assess this selectivity, and presents the relevant signaling pathways.

Mechanism of Action

This compound acts as a covalent inhibitor of MGL. Its mechanism involves the carbamoylation of the catalytic serine residue (Ser122) within the active site of the MGL enzyme. This modification forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme. The crystal structure of human MGL in complex with this compound (PDB: 3JWE) has been elucidated, providing a detailed understanding of the binding interactions at the molecular level.

Quantitative Potency Data

Target EnzymeSpeciesIC50 (nM)Reference
Monoacylglycerol Lipase (MGL)Mouse0.2[2]

IC50: Half-maximal inhibitory concentration.

Lipase Selectivity Profile of this compound

The selectivity of MGL inhibitors is crucial, particularly concerning other serine hydrolases involved in lipid metabolism. The most relevant off-targets for MGL inhibitors include fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of the endocannabinoid anandamide, and other 2-AG hydrolases such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). Simultaneous inhibition of MGL and FAAH can lead to a broad elevation of endocannabinoid signaling, which may result in undesirable side effects. Therefore, a highly selective MGL inhibitor like this compound is desirable for targeted therapeutic intervention.

While specific quantitative data for this compound against a wide array of lipases is not publicly available, the general approach to determining such a profile involves screening the compound against a panel of purified human lipases and other serine hydrolases.

Experimental Protocols

To determine the selectivity profile of a lipase inhibitor such as this compound, several experimental methodologies are employed. The following are detailed protocols for key assays.

Competitive Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological context.

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of active serine hydrolases in a complex proteome (e.g., cell lysate, tissue homogenate).

Materials:

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • Proteome source (e.g., human cell line lysates, tissue homogenates)

  • SDS-PAGE gels and imaging system

  • Buffer: Tris-buffered saline (TBS), pH 7.4

  • DMSO (for compound dilution)

Protocol:

  • Proteome Preparation: Prepare lysates or homogenates from the desired cell line or tissue in TBS. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of total protein per reaction). Add this compound at various concentrations (e.g., from 1 nM to 10 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37°C to allow for target engagement.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh, final concentration 1 µM) to each reaction. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.

  • Quenching and Denaturation: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes at 95°C.

  • Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent bands corresponds to the activity of the respective serine hydrolases. A decrease in band intensity in the presence of this compound indicates inhibition. Quantify the band intensities to determine the IC50 values for each inhibited enzyme, thus revealing the selectivity profile.

Fluorescence-Based Lipase Inhibition Assay

This assay uses a fluorogenic substrate to measure the enzymatic activity of purified lipases in the presence and absence of an inhibitor.

Objective: To quantify the inhibitory potency (IC50) of this compound against a panel of purified human lipases.

Materials:

  • Purified recombinant human lipases (e.g., MGL, FAAH, ABHD6, ABHD12, pancreatic lipase, lipoprotein lipase, etc.)

  • Fluorogenic lipase substrate (e.g., 4-methylumbelliferyl butyrate, resorufin (B1680543) esters)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • 96-well black microplates

  • Fluorescence plate reader

  • DMSO

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the purified lipase, and the diluted this compound or DMSO vehicle control. Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Data Analysis: Calculate the rate of the enzymatic reaction (initial velocity) for each inhibitor concentration. Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each lipase.

Visualizations

Signaling Pathway of 2-AG Degradation

G Endocannabinoid 2-AG Signaling and Degradation Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis (e.g., DAGLα) 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_Syn->2_AG Produces CB1R CB1 Receptor Signaling Downstream Signaling (Inhibition of Neurotransmitter Release) CB1R->Signaling MGL Monoacylglycerol Lipase (MGL) Degradation_Products Arachidonic Acid + Glycerol MGL->Degradation_Products Degrades to This compound This compound This compound->MGL Inhibits FAAH Fatty Acid Amide Hydrolase (FAAH) ABHD6_12 ABHD6 / ABHD12 2_AG->CB1R Activates 2_AG->MGL Substrate for 2_AG->FAAH Minor Pathway 2_AG->ABHD6_12 Minor Pathway

Caption: 2-AG signaling pathway and points of enzymatic degradation.

Experimental Workflow for Competitive ABPP

G Competitive Activity-Based Protein Profiling (ABPP) Workflow Proteome Proteome (Cell Lysate/Tissue Homogenate) Incubation1 Incubate (30 min, 37°C) Proteome->Incubation1 Inhibitor This compound (Varying Conc.) or Vehicle (DMSO) Inhibitor->Incubation1 Incubation2 Incubate (30 min, 37°C) Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubation2 Quench Quench Reaction (SDS-PAGE Sample Buffer) Incubation2->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Imaging Fluorescence Gel Imaging SDS_PAGE->Imaging Analysis Data Analysis (Band Intensity vs. [this compound]) Imaging->Analysis Result Selectivity Profile (IC50 values for off-targets) Analysis->Result G Fluorescence-Based Lipase Inhibition Assay Workflow Plate 96-Well Plate Reagents Add Purified Lipase, Buffer, and this compound/Vehicle Plate->Reagents Pre_incubation Pre-incubate (15-30 min) Reagents->Pre_incubation Substrate Add Fluorogenic Substrate Pre_incubation->Substrate Measurement Measure Fluorescence (Kinetic Read) Substrate->Measurement Data_Analysis Calculate Reaction Rates and Plot Dose-Response Curve Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

References

In Vitro Characterization of SAR629: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and selective covalent inhibitor of Monoacylglycerol Lipase (B570770) (MGL), a key enzyme in the endocannabinoid signaling pathway. MGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol.[1] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system presents a promising therapeutic strategy for various neurological and inflammatory disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a triazole urea-based irreversible inhibitor that forms a covalent bond with a key serine residue within the catalytic triad (B1167595) of MGL.[2] The crystal structure of human MGL in complex with this compound reveals that the inhibitor binds within a large, hydrophobic tunnel, effectively blocking substrate access to the active site.[1] This covalent modification leads to the inactivation of the enzyme, thereby preventing the degradation of 2-AG.

In Vitro Potency and Selectivity

The potency of this compound has been determined through various in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar affinity for MGL.

ParameterSpecies/MatrixValueReference
IC50 MGL0.2 nM[3]
IC50 Rat Brain Membranes1.1 nMNot explicitly cited
IC50 Mouse Brain Membranes219 pMNot explicitly cited
Binding Affinity (Kd) Human MGLData not available
Association Rate (kon) Human MGLData not available
Dissociation Rate (koff) Human MGLData not available
Selectivity vs. FAAH Not SpecifiedData not available
Selectivity vs. ABHD6 Not SpecifiedData not available
Selectivity vs. ABHD12 Not SpecifiedData not available

Signaling Pathway

The inhibition of MGL by this compound directly impacts the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, this compound enhances the signaling of this endocannabinoid at cannabinoid receptors, primarily CB1 and CB2. This leads to a variety of downstream cellular effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release DAGL DAGL twoAG 2-AG DAGL->twoAG Synthesizes DAG DAG DAG->DAGL Substrate twoAG->CB1 Activates (Retrograde) MGL MGL twoAG->MGL Substrate AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibits

MGL Signaling Pathway and this compound Inhibition

Experimental Protocols

The in vitro characterization of MGL inhibitors like this compound involves several key experimental assays. Below are detailed methodologies for commonly employed techniques.

MGL Enzyme Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of MGL by detecting the product of the hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate (B1210297) (NPA).

  • Reagents and Materials:

    • Recombinant human MGL

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 4-Nitrophenyl acetate (NPA) substrate

    • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed amount of recombinant MGL to each well of the 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NPA substrate to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

    • Calculate the percentage of MGL inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MGL Enzyme Inhibition Assay (LC-MS Based)

This method directly measures the formation of the natural product, arachidonic acid, from the hydrolysis of 2-AG.

  • Reagents and Materials:

    • Recombinant human MGL or cell/tissue lysates containing MGL

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 2-Arachidonoylglycerol (2-AG) substrate

    • This compound or other test compounds

    • Internal standard (e.g., deuterated arachidonic acid)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate the MGL-containing preparation with various concentrations of this compound or vehicle control.

    • Initiate the reaction by adding the 2-AG substrate and incubate for a defined period at 37°C.

    • Terminate the reaction by adding an organic solvent and the internal standard.

    • Vortex and centrifuge the samples to separate the organic and aqueous layers.

    • Collect the organic layer containing the lipids and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of arachidonic acid produced by comparing its peak area to that of the internal standard.

    • Calculate the IC50 value as described in the colorimetric assay protocol.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro characterization of a novel MGL inhibitor.

G cluster_workflow In Vitro Characterization Workflow A Compound Synthesis (e.g., this compound) B Primary Screening: MGL Inhibition Assay (e.g., Colorimetric) A->B C IC50 Determination B->C D Mechanism of Action Studies (Covalent vs. Reversible) C->D E Binding Kinetics (SPR or ITC) Determine Kd, kon, koff C->E F Selectivity Profiling (vs. FAAH, ABHDs, etc.) C->F H Lead Optimization D->H E->H G Cellular Assays: - 2-AG Level Measurement - Downstream Signaling F->G G->H

MGL Inhibitor In Vitro Characterization Workflow

References

Crystal Structure of Monoacylglycerol Lipase (MGL) in Complex with SAR629: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of human monoacylglycerol lipase (B570770) (MGL) in complex with the inhibitor SAR629. The information presented herein is intended to support research and development efforts targeting MGL for therapeutic intervention. The crystallographic data, experimental protocols, and pathway visualizations offer a comprehensive resource for understanding the molecular interactions crucial for inhibitor design and optimization.

Structural and Crystallographic Data

The crystal structure of human MGL in complex with this compound was determined at a resolution of 2.70 Å and is publicly available through the Protein Data Bank (PDB) under the accession code 3JWE [1]. This structure provides critical insights into the binding mode of this compound and the overall architecture of the MGL active site.

Table 1: Crystallographic Data and Refinement Statistics for PDB ID: 3JWE

ParameterValue
PDB ID3JWE[1]
Resolution (Å)2.70[1]
R-Value Work0.196[1]
R-Value Free0.225[1]
Space GroupNot specified in abstract
Unit Cell DimensionsNot specified in abstract
MacromoleculeMonoacylglycerol lipase
LigandThis compound
MethodX-RAY DIFFRACTION[1]

Table 2: Macromolecule Information for PDB ID: 3JWE

ParameterValue
Total Structure Weight (kDa)71.74[1]
Atom Count4,408[1]
Modeled Residue Count549[1]
Deposited Residue Count640[1]

MGL and this compound: An Overview

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a central role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol[2]. Inhibition of MGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors, making MGL an attractive therapeutic target for various neurological and inflammatory disorders[3].

This compound is a potent, irreversible inhibitor of MGL that acts by covalently modifying the catalytic serine residue (Ser122) within the enzyme's active site[4][5]. The inhibitor forms a stable carbamoyl-enzyme complex, effectively inactivating the enzyme[4][5]. The crystal structure reveals that MGL possesses a classic alpha/beta hydrolase fold with a large, hydrophobic tunnel leading to the buried catalytic triad (B1167595) (Ser122, Asp239, and His269)[2][6]. The binding of this compound within this tunnel highlights key interactions that can be exploited for the design of novel MGL inhibitors[2].

Experimental Protocols

The following sections detail the generalized experimental procedures for the determination of the MGL-SAR629 crystal structure. These protocols are based on standard methodologies in protein crystallography.

Protein Expression and Purification

A soluble form of human MGL is typically expressed in an E. coli expression system. To enhance solubility and facilitate purification, mutations such as Leu169Ser and Leu176Ser may be introduced[6]. An affinity tag, such as a hexahistidine tag, is often fused to the protein to aid in purification[7].

  • Transformation and Expression: The expression vector containing the MGL gene is transformed into a suitable E. coli strain. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved through sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble MGL is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin)[7]. The column is washed to remove unbound proteins, and the His-tagged MGL is eluted using an imidazole (B134444) gradient.

  • Tag Cleavage and Further Purification: The affinity tag may be removed by enzymatic cleavage (e.g., with TEV protease)[7]. Further purification steps, such as size-exclusion chromatography, are employed to obtain a highly pure and homogeneous protein sample suitable for crystallization. Protein purity is assessed by SDS-PAGE.

Crystallization

Crystallization of the MGL-SAR629 complex is achieved using the vapor diffusion method, most commonly the hanging drop technique[8].

  • Complex Formation: Purified MGL is incubated with a molar excess of this compound to ensure complete formation of the covalent complex.

  • Crystallization Screening: The MGL-SAR629 complex is concentrated to a suitable concentration (typically 5-25 mg/mL)[9]. Initial crystallization conditions are screened using commercially available sparse matrix screens.

  • Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals[10].

X-ray Data Collection and Structure Determination
  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing and Structure Solution: The diffraction data are processed, integrated, and scaled. The structure is typically solved by molecular replacement using a homologous structure as a search model.

  • Structure Refinement: The initial model is refined against the experimental data. This process involves iterative cycles of manual model building and automated refinement to improve the fit of the model to the electron density map and to optimize geometric parameters. The quality of the final model is assessed using metrics such as R-work and R-free.

Visualizations

MGL Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving MGL. MGL is a key enzyme in the endocannabinoid system, and its activity influences downstream signaling events.

MGL_Signaling_Pathway cluster_membrane Cell Membrane MGL MGL AA Arachidonic Acid MGL->AA Hydrolyzes Glycerol Glycerol MGL->Glycerol CB1R CB1 Receptor Signaling Downstream Signaling CB1R->Signaling TwoAG_ext 2-AG (extracellular) TwoAG_int 2-AG (intracellular) TwoAG_ext->TwoAG_int Uptake TwoAG_int->MGL TwoAG_int->CB1R Activates Experimental_Workflow cluster_protein_production Protein Production cluster_crystallography Crystallography Expression MGL Expression in E. coli Purification Purification (IMAC, SEC) Expression->Purification Complex MGL-SAR629 Complex Formation Purification->Complex Crystallization Crystallization (Vapor Diffusion) Complex->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureDet Structure Determination DataCollection->StructureDet PDB PDB: 3JWE StructureDet->PDB Deposition MGL_Inhibition_Logic MGL MGL Activity Inhibition Inhibition MGL->Inhibition This compound This compound This compound->Inhibition TwoAG_levels Increased 2-AG Levels Inhibition->TwoAG_levels CB_activation Enhanced Cannabinoid Receptor Activation TwoAG_levels->CB_activation Therapeutic_effect Therapeutic Effect CB_activation->Therapeutic_effect

References

Pharmacological Properties of SAR629: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. By blocking MAGL, this compound prevents the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), leading to its accumulation and enhanced signaling through cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has potential therapeutic applications in a range of disorders, including neurological and neurodegenerative diseases, pain, and inflammation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a piperazine (B1678402) and triazole urea (B33335) derivative that acts as a covalent inhibitor of MAGL.[1] The urea moiety of this compound interacts with the catalytic serine residue (Ser122) within the active site of the MAGL enzyme.[2][3] This interaction leads to the formation of a stable carbamylated enzyme adduct, effectively inactivating the enzyme.[2] The triazole portion of the molecule is subsequently released.[2] While the inhibition is covalent, some evidence suggests it may be slowly reversible or "quasi-irreversible".[3][4]

The primary pharmacological consequence of MAGL inhibition by this compound is the elevation of 2-AG levels. 2-AG is a full agonist of both CB1 and CB2 cannabinoid receptors. Increased 2-AG signaling can lead to a variety of downstream effects, including modulation of neurotransmitter release, reduction of neuroinflammation, and analgesia. Furthermore, by preventing the breakdown of 2-AG into arachidonic acid, this compound can also reduce the production of pro-inflammatory prostaglandins.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)

Enzyme SourceIC50 Value
Rat Brain Membranes1.1 nM[4]
Mouse Brain Membranes219 pM[4]

Table 2: Selectivity Profile of this compound

Target EnzymeActivityNotes
Fatty Acid Amide Hydrolase (FAAH)Potent dual inhibitory action[4]Specific IC50 value not reported in the searched literature.
α/β-Hydrolase Domain 6 (ABHD6)Data not available-

Note: While this compound is described as having dual inhibitory action on MAGL and FAAH, specific quantitative data for its selectivity against FAAH and another key serine hydrolase involved in 2-AG metabolism, ABHD6, were not available in the public domain literature reviewed for this guide.

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events primarily through the potentiation of 2-AG activity at cannabinoid receptors.

MAGL_Inhibition_Pathway This compound This compound MAGL Monoacylglycerol Lipase (MAGL) This compound->MAGL Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degradation AA Arachidonic Acid Two_AG->AA Hydrolysis CB1R CB1 Receptor Two_AG->CB1R Activation CB2R CB2 Receptor Two_AG->CB2R Activation PGs Prostaglandins (Pro-inflammatory) AA->PGs Synthesis Neurotransmission Modulation of Neurotransmitter Release CB1R->Neurotransmission Analgesia Analgesia CB1R->Analgesia Neuroinflammation Reduction of Neuroinflammation CB2R->Neuroinflammation CB2R->Analgesia

Caption: Signaling pathway of this compound via MAGL inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of compounds like this compound. The following are representative protocols for key in vitro and in vivo assays.

In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory potency of a compound against MAGL using the substrate 4-nitrophenyl acetate (B1210297) (4-NPA), which produces a yellow-colored product upon hydrolysis.

MAGL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, MAGL Enzyme Solution, This compound dilutions, and 4-NPA Substrate Plate Add Buffer, Enzyme, and this compound/Vehicle to a 96-well plate Reagents->Plate Incubate1 Pre-incubate at room temperature Plate->Incubate1 Add_Substrate Initiate reaction by adding 4-NPA Substrate Incubate1->Add_Substrate Incubate2 Incubate at room temperature Add_Substrate->Incubate2 Read_Absorbance Measure absorbance at 405-415 nm Incubate2->Read_Absorbance Calculate_Inhibition Calculate % Inhibition relative to Vehicle Control Read_Absorbance->Calculate_Inhibition IC50_Curve Generate Dose-Response Curve and calculate IC50 value Calculate_Inhibition->IC50_Curve

Caption: Workflow for in vitro MAGL inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

    • Enzyme Solution: Dilute recombinant human or rodent MAGL enzyme to the desired concentration in Assay Buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate in a solvent like ethanol (B145695) and dilute to the final working concentration in Assay Buffer.

  • Assay Procedure:

    • To a 96-well microplate, add the Assay Buffer, MAGL enzyme solution, and either the this compound solution or vehicle control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.

    • Incubate the plate for a specific time (e.g., 10-20 minutes) at room temperature.

    • Measure the absorbance of the product, 4-nitrophenol, at a wavelength of 405-415 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a panel of enzymes in a complex biological sample, such as a cell lysate or tissue homogenate.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Competitive Labeling cluster_analysis Analysis Proteome Prepare Proteome (e.g., brain tissue homogenate) Incubate_Inhibitor Incubate Proteome with this compound or Vehicle Proteome->Incubate_Inhibitor Add_Probe Add broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) Incubate_Inhibitor->Add_Probe Incubate_Probe Incubate to allow probe labeling Add_Probe->Incubate_Probe SDS_PAGE Separate proteins by SDS-PAGE Incubate_Probe->SDS_PAGE Gel_Scan Visualize labeled enzymes by in-gel fluorescence scanning SDS_PAGE->Gel_Scan Quantify Quantify band intensity to determine inhibition of specific hydrolases Gel_Scan->Quantify

Caption: Workflow for competitive ABPP of serine hydrolases.

Methodology:

  • Proteome Preparation:

    • Homogenize the tissue of interest (e.g., mouse brain) in a suitable buffer and prepare a proteome lysate by centrifugation.

  • Competitive Labeling:

    • Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

    • Add a broad-spectrum activity-based probe for serine hydrolases, such as a fluorophosphonate probe conjugated to a reporter tag (e.g., FP-rhodamine), to each reaction.

    • Incubate for a further period to allow the probe to covalently label the active serine hydrolases that have not been inhibited by this compound.

  • Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes by scanning the gel for fluorescence.

    • Inhibition of a specific serine hydrolase by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control. The intensity of the bands can be quantified to determine the IC50 for each off-target enzyme.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rodents following a single administration.

Methodology:

  • Animal Dosing:

    • Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • t1/2: Elimination half-life.

      • AUC: Area under the plasma concentration-time curve.

      • Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

In Vivo Efficacy Model: Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain

This model is commonly used to evaluate the analgesic and anti-inflammatory effects of novel compounds.

Methodology:

  • Induction of Inflammation:

    • Induce a localized inflammatory response by injecting a small volume of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw of the rats.

  • Drug Administration:

    • Administer this compound or vehicle control to the animals at a predetermined time point after FCA injection, typically when inflammation and hyperalgesia are well-established.

  • Assessment of Nociception:

    • Measure pain-related behaviors at various time points after drug administration. Common assessments include:

      • Thermal Hyperalgesia: Using a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

      • Mechanical Allodynia: Using von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

  • Assessment of Inflammation:

    • Measure paw volume or thickness using a plethysmometer or calipers to quantify the degree of edema.

  • Data Analysis:

    • Compare the paw withdrawal latencies/thresholds and paw volumes between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.

Conclusion

This compound is a potent inhibitor of MAGL with a clear mechanism of action that leads to the enhancement of endocannabinoid signaling. The available in vitro data demonstrates its high potency. While comprehensive in vivo pharmacokinetic and efficacy data, as well as a detailed selectivity profile, are not fully available in the public domain, the established role of MAGL inhibition in preclinical models of pain, inflammation, and neurodegeneration suggests that this compound holds significant therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel MAGL inhibitors, facilitating their development as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for SAR629 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SAR629, a potent, covalent inhibitor of monoacylglycerol lipase (B570770) (MGL), in various in vitro cell culture assays. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, providing a comprehensive guide for investigating the cellular effects of MGL inhibition.

Mechanism of Action

This compound is a selective inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. MGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By covalently modifying the active site of MGL, this compound effectively blocks its enzymatic activity. This inhibition leads to an accumulation of 2-AG and a subsequent reduction in the downstream production of arachidonic acid and its metabolites, including prostaglandins.[3][4] The modulation of these signaling pathways has significant implications for various physiological and pathological processes, including cancer progression, inflammation, and neurotransmission.[4][5]

Data Presentation

The following tables summarize the expected quantitative outcomes of in vitro assays when treating cells with this compound.

Table 1: MGL Activity Inhibition

ParameterDescriptionExpected Outcome with this compound
IC₅₀ The half-maximal inhibitory concentration of this compound on MGL activity.Sub-nanomolar to low nanomolar range.[2][6]
MGL Activity The rate of 2-AG hydrolysis by cellular lysates.Significant dose-dependent decrease.

Table 2: Cellular Signaling Consequences of MGL Inhibition

AnalyteDescriptionExpected Outcome with this compound
Intracellular 2-AG Levels The concentration of the primary MGL substrate, 2-arachidonoylglycerol.Significant dose-dependent increase.[7]
Arachidonic Acid (AA) Levels The concentration of the product of 2-AG hydrolysis.Significant dose-dependent decrease.
Prostaglandin (B15479496) E₂ (PGE₂) Levels A major downstream metabolite of arachidonic acid.Significant dose-dependent decrease.[4]

Table 3: Phenotypic Effects of MGL Inhibition in Cancer Cell Lines

AssayParameter MeasuredExpected Outcome with this compound
Cell Proliferation Rate of cell division (e.g., using CCK-8 or MTT assays).Inhibition of proliferation in certain cancer cell lines.[6]
Cell Migration The ability of cells to move across a membrane.Dose-dependent inhibition of migration.[6][8]
Cell Invasion The ability of cells to move through an extracellular matrix.Dose-dependent inhibition of invasion.[6][7][8]
Apoptosis The rate of programmed cell death.Induction of apoptosis in susceptible cancer cell lines.[6]

Signaling Pathway

The following diagram illustrates the central role of MGL in the endocannabinoid signaling pathway and the mechanism of action for this compound.

MGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DAGL DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG produces GPCR GPCR GPCR->DAGL activates CB1 CB1 Receptor Signaling_Response Downstream Signaling (e.g., reduced proliferation, invasion) CB1->Signaling_Response initiates DAG Diacylglycerol (DAG) Two_AG->CB1 activates MGL Monoacylglycerol Lipase (MGL) Two_AG->MGL substrate AA Arachidonic Acid (AA) MGL->AA produces COX Cyclooxygenases (COX) AA->COX substrate PGs Prostaglandins COX->PGs produce This compound This compound This compound->MGL inhibits

MGL Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound.

MGL Activity Assay (LC-MS/MS-based)

This assay measures the enzymatic activity of MGL in cell lysates by quantifying the formation of arachidonic acid from the substrate 2-AG.

Experimental Workflow

Workflow for MGL Activity Assay.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 2-arachidonoylglycerol (2-AG) substrate

  • Internal standard (e.g., deuterated arachidonic acid)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Enzymatic Reaction: In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 20 µg) with reaction buffer. Initiate the reaction by adding 2-AG to a final concentration of 10 µM. Incubate at 37°C for 30 minutes.

  • Reaction Quenching and Extraction: Stop the reaction by adding 4 volumes of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet protein debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the amount of arachidonic acid produced.

  • Data Analysis: Normalize the arachidonic acid signal to the internal standard and the protein concentration. Express MGL activity as pmol of arachidonic acid produced per minute per mg of protein.

Intracellular 2-AG Quantification (LC-MS/MS-based)

This protocol details the measurement of endogenous 2-AG levels in cells following treatment with this compound.

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound or vehicle as described above.

  • Lipid Extraction: After treatment, wash cells with ice-cold PBS and add an ice-cold extraction solvent (e.g., 2:1:1 chloroform:methanol (B129727):water) containing an appropriate internal standard (e.g., deuterated 2-AG).

  • Phase Separation: Scrape the cells, vortex the mixture, and centrifuge to separate the organic and aqueous phases.

  • Sample Preparation: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify 2-AG levels using a validated LC-MS/MS method.

  • Data Analysis: Normalize the 2-AG signal to the internal standard and the initial cell number or protein content.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Experimental Workflow

Workflow for Cell Invasion Assay.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

Procedure:

  • Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

  • Assay Setup: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Chemoattraction: Add complete medium containing FBS to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Staining: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Wash the inserts and allow them to air dry. Image the stained cells using a microscope and count the number of cells in several random fields of view.

  • Data Analysis: Calculate the average number of invading cells per field for each treatment condition.

Note on Cell Migration Assay: A cell migration assay can be performed using the same protocol but without the Matrigel coating on the transwell inserts.

Prostaglandin E₂ (PGE₂) Quantification (ELISA)

This protocol measures the effect of this compound on the production of PGE₂, a downstream product of the arachidonic acid cascade.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Optional Stimulation: To enhance prostaglandin production, cells can be stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) or a calcium ionophore (e.g., A23187).

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE₂ on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of PGE₂ in each sample. Normalize the results to the cell number or total protein content.

These protocols provide a robust framework for investigating the in vitro effects of this compound. For all experiments, it is crucial to include appropriate vehicle controls and to perform dose-response and time-course studies to fully characterize the activity of the compound.

References

Application Notes and Protocols for SAR629 in HEK293 and COS-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SAR629, a potent and covalent inhibitor of Monoglyceride Lipase (MGL), in HEK293 and COS-7 cell lines. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis, along with structured data and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a powerful tool for studying the endocannabinoid system. It acts as an irreversible inhibitor of Monoglyceride Lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGL, this compound leads to an accumulation of 2-AG and a subsequent reduction in its metabolite, arachidonic acid. This, in turn, modulates signaling pathways involving cannabinoid receptors and reduces the production of pro-inflammatory prostaglandins.

Data Summary

The following table summarizes the inhibitory activity of this compound and other relevant MGL inhibitors. This data is essential for determining appropriate experimental concentrations.

CompoundCell Line/SystemTargetIC50Reference
This compound COS-7 MGL282 nM N/A
This compoundMouse Brain MembranesMGL0.2 nM[1]
JZL184COS-7 (recombinant MAGL)MGL8 nM[2]
JZL184Mouse Brain MembranesMGL8 nM[2][3]
KML29Human MAGLMGL5.9 nM[4]
KML29Mouse MAGLMGL15 nM[4]
KML29Rat MAGLMGL43 nM[4]

Signaling Pathway of MGL Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound and its impact on downstream signaling.

MGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2AG_outside 2-AG (extracellular) CB1R CB1 Receptor 2AG_outside->CB1R activates Cellular Response Cellular Response CB1R->Cellular Response initiates MGL MGL (Monoglyceride Lipase) TwoAG 2-AG (2-Arachidonoylglycerol) MGL->TwoAG degrades This compound This compound This compound->MGL inhibits (covalent) AA Arachidonic Acid TwoAG->AA hydrolyzes to Prostaglandins Prostaglandins AA->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation promotes

Caption: this compound inhibits MGL, leading to increased 2-AG levels and reduced arachidonic acid and prostaglandins.

Experimental Protocols

This section provides detailed protocols for the culture of HEK293 and COS-7 cells, treatment with this compound, and subsequent analysis.

Cell Culture Protocols

1.1. HEK293 Cell Culture

  • Growth Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing:

    • Aspirate the culture medium when cells reach 80-90% confluency.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new culture flask containing pre-warmed medium. A split ratio of 1:3 to 1:6 is typical.

1.2. COS-7 Cell Culture

  • Growth Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[4]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Rinse the cells with sterile PBS.[4]

    • Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes.[4]

    • Add 4-5 mL of complete growth medium to inactivate the trypsin.

    • Disperse the cells by gentle pipetting.

    • Seed new flasks at a subcultivation ratio of 1:4 to 1:8.[4]

Treatment with this compound

This protocol outlines the steps for treating HEK293 or COS-7 cells with this compound to assess its effect on MGL activity and downstream signaling.

SAR629_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Seed HEK293 or COS-7 cells in multi-well plates B Allow cells to adhere (overnight) A->B D Replace medium with This compound-containing medium B->D C Prepare serial dilutions of this compound in culture medium C->D E Incubate for desired time (e.g., 1-24 hours) D->E F Harvest cells for lysate preparation or lipid extraction E->F G Perform MGL activity assay, Western blot, or lipid analysis F->G

Caption: General workflow for treating cultured cells with this compound.

Protocol:

  • Cell Seeding: Seed HEK293 or COS-7 cells in appropriate multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Adherence: Incubate the plates overnight at 37°C and 5% CO₂ to allow the cells to adhere.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included.

  • Cell Treatment: Carefully aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. The optimal time should be determined empirically but can range from 1 to 24 hours.

  • Cell Harvesting: After incubation, proceed with cell harvesting for downstream analysis as described in the following sections.

MGL Activity Assay in Cell Lysates

This protocol describes how to measure MGL activity in lysates from this compound-treated cells.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • MGL substrate (e.g., 2-oleoylglycerol or a fluorogenic substrate)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS or a fluorescence plate reader

Protocol:

  • Cell Lysis:

    • Wash the treated cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Enzyme Reaction:

    • In a new set of tubes, add a standardized amount of protein from each cell lysate.

    • Initiate the reaction by adding the MGL substrate.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution.

    • Analyze the samples for the product of the reaction (e.g., oleic acid or a fluorescent product) using an appropriate method like LC-MS or a fluorescence plate reader.

  • Data Analysis: Calculate the MGL activity as the rate of product formation per unit of protein and compare the activity in this compound-treated samples to the vehicle control.

Quantification of 2-AG and Arachidonic Acid

This protocol outlines the extraction and quantification of 2-AG and arachidonic acid from cell cultures.

Materials:

Protocol:

  • Lipid Extraction:

    • After treatment with this compound, aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold methanol to the cells and scrape them into a glass tube.

    • Add chloroform and water in a 2:1:1 ratio (chloroform:methanol:water).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the samples into the LC-MS/MS system for the quantification of 2-AG and arachidonic acid. Use deuterated internal standards for accurate quantification.

  • Data Analysis: Normalize the lipid levels to the total protein content or cell number and compare the levels in this compound-treated cells to the vehicle control.

Western Blot for MGL Expression

This protocol can be used to verify the presence of MGL protein in HEK293 and COS-7 cells and to ensure that this compound treatment does not alter its expression level.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-MGL) E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Prepare Cell Lysates: Follow the cell lysis protocol described in section 3.1.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MGL overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of MGL and the endocannabinoid system in HEK293 and COS-7 cell lines.

References

Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the administration of monoacylglycerol lipase (B570770) (MAGL) inhibitors in animal studies. While specific preclinical data on the dosage and administration of SAR629 is not publicly available, this guide leverages data from widely studied MAGL inhibitors such as JZL184, MJN110, and KML29 to provide robust protocols for researchers. These compounds serve as valuable tools for investigating the therapeutic potential of MAGL inhibition in various disease models.

Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. The protocols outlined below are designed to guide researchers in the effective use of MAGL inhibitors in preclinical research.

Signaling Pathway of MAGL Inhibition

The primary mechanism of action for MAGL inhibitors is the prevention of 2-AG breakdown, leading to its accumulation and enhanced signaling through cannabinoid receptors CB1 and CB2.

MAGL_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal 2-AG_synthesis 2-AG Synthesis 2-AG 2-Arachidonoylglycerol (2-AG) 2-AG_synthesis->2-AG MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis CB1_R CB1 Receptor 2-AG->CB1_R Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol This compound This compound (MAGL Inhibitor) This compound->MAGL Inhibition 2-AG_retrograde Retrograde Signaling Signaling_Cascade Downstream Signaling Cascade CB1_R->Signaling_Cascade

Caption: Signaling pathway of MAGL inhibition.

Dosage and Administration of MAGL Inhibitors in Animal Studies

The following tables summarize the dosages and administration routes for several well-characterized MAGL inhibitors in rodent models. This information can serve as a starting point for designing studies with this compound or other novel MAGL inhibitors.

Table 1: JZL184 Dosage and Administration

Animal ModelDosageRoute of AdministrationKey Findings
Mice16 mg/kg (single dose)Intraperitoneal (i.p.)Reduced acute lung injury.[1]
MiceDose-range (1-40 mg/kg)Oral (p.o.)Dose-dependent inhibition of brain MAGL activity.[2]
MiceNot specifiedNot specifiedIn combination with a COX inhibitor, synergistically attenuated neuropathic pain.[3]

Table 2: MJN110 Dosage and Administration

Animal ModelDosageRoute of AdministrationKey Findings
Rats1 mg/kg and 5 mg/kgNot specifiedDecreased aggressive grooming behavior.[4]

Table 3: KML29 Dosage and Administration

Animal ModelDosageRoute of AdministrationKey Findings
MiceDose-range (1-40 mg/kg)Oral (p.o.)Showed comparable dose-dependent blockade of brain MAGL activity to JZL184.[2]
RatsDose-range (1-40 mg/kg)Intraperitoneal (i.p.)Dose-dependent inhibition of MAGL in the brain.[2]

Table 4: ABX1431 Dosage and Administration

Animal ModelDosageRoute of AdministrationKey Findings
Mice4 mg/kgOral gavageSignificantly increased 2-AG concentration in the mouse brain.[5]

Experimental Protocols

Protocol 1: General Protocol for Intraperitoneal (i.p.) Administration of a MAGL Inhibitor in Mice

This protocol is a general guideline and may require optimization based on the specific inhibitor and experimental design.

Materials:

  • MAGL inhibitor (e.g., JZL184, KML29)

  • Vehicle (e.g., saline, a mixture of ethanol:kolliphor:saline (1:1:18)[5])

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation and Preparation:

    • Weigh the animal to determine the correct volume for injection.

    • Prepare the MAGL inhibitor solution in the chosen vehicle at the desired concentration. Ensure the inhibitor is fully dissolved. Sonication may be required for some compounds.[2]

  • Animal Restraint:

    • Gently restrain the mouse using an appropriate technique to expose the abdomen.

  • Injection:

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the inhibitor solution.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: General Protocol for Oral Gavage (p.o.) Administration of a MAGL Inhibitor in Mice

Materials:

  • MAGL inhibitor (e.g., JZL184, KML29, ABX1431)

  • Vehicle (e.g., polyethylene (B3416737) glycol (PEG))

  • Flexible gavage needle (20-22 gauge for mice)

  • Syringe

  • Animal scale

  • Appropriate PPE

Procedure:

  • Dose Calculation and Preparation:

    • Weigh the animal to determine the correct volume for administration.

    • Prepare the MAGL inhibitor solution or suspension in the chosen vehicle.

  • Animal Restraint:

    • Firmly but gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. Do not force the needle.

    • Administer the calculated volume of the inhibitor solution.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a MAGL inhibitor in an animal model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Vehicle_Group Vehicle Administration Randomization->Vehicle_Group Treatment_Group MAGL Inhibitor Administration Randomization->Treatment_Group Behavioral_Tests Behavioral Assessments Vehicle_Group->Behavioral_Tests Treatment_Group->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., 2-AG levels, Cytokine levels) Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Typical experimental workflow for in vivo studies.

Conclusion

References

Application Notes and Protocols: Preparation of SAR629 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and covalent inhibitor of monoglyceride lipase (B570770) (MGL), an enzyme that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] It also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH).[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₁₉F₂N₅O
Molecular Weight 383.39 g/mol [1][2]
Appearance White to off-white solid[1]
CAS Number 1221418-42-3[1]

Signaling Pathway Inhibition

SAR629_Pathway cluster_endo Endocannabinoid System MGL MGL (Monoglyceride Lipase) Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol FAAH FAAH (Fatty Acid Amide Hydrolase) FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Two_AG 2-AG (2-Arachidonoylglycerol) Two_AG->MGL Metabolized by Anandamide Anandamide (AEA) Anandamide->FAAH Metabolized by This compound This compound This compound->MGL Inhibits This compound->FAAH Inhibits

Caption: this compound inhibits MGL and FAAH, key enzymes in endocannabinoid degradation.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-dissolution Preparation:

    • Bring the this compound powder vial to room temperature before opening to prevent condensation.

    • Ensure all glassware and equipment are clean and dry.

    • Perform all steps in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.34 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of fresh DMSO to the tube containing the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and water content can significantly impact solubility.[1]

    • Vortex the solution for 1-2 minutes to facilitate initial mixing.

    • Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.[1][2] This may take several minutes. Visually inspect the solution against a light source to ensure complete dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[3]

    • For long-term storage, store the aliquots at -80°C, which is reported to be stable for up to 6 months.[1][2]

    • For short-term storage, aliquots can be stored at -20°C for up to one month.[1][2]

Stock Solution Preparation Workflow

SAR629_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Fresh DMSO B->C D Vortex to Mix C->D E Sonicate until Completely Dissolved D->E F Aliquot into Single-Use Volumes E->F G Store at -80°C (long-term) or -20°C (short-term) F->G

Caption: Workflow for preparing this compound stock solution.

Quantitative Data Summary

The following table provides volumes of DMSO required to prepare various concentrations of this compound stock solutions.

Desired ConcentrationMass of this compoundVolume of DMSOMolar Concentration
1 mM 1 mg2.6083 mL1 mM
5 mM 1 mg0.5217 mL5 mM
10 mM 1 mg0.2608 mL10 mM
100 mM 10 mg0.2608 mL100 mM
Maximum Solubility 100 mg1 mL260.83 mM[1][2]

Data adapted from MedChemExpress product information.[1][2]

Safety and Handling Precautions

  • This compound is for research use only and has not been approved for medical applications.[2]

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Avoid inhalation of the powder and contact with skin and eyes.[4]

  • In case of contact, wash the affected area thoroughly with water.[5]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for SAR443820 (DNL788) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of SAR443820 (also known as DNL788), a potent, selective, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). While the initial query referenced SAR629, publicly available scientific literature indicates that this compound is a covalent inhibitor of monoglyceride lipase[1], a distinct mechanism from the neuroinflammation focus of recent neuroscience research by Sanofi and Denali. The extensive research and clinical development in neurodegenerative diseases for a RIPK1 inhibitor from these organizations centers on SAR443820. Therefore, these notes will focus on SAR443820.

Increased RIPK1 activity is a critical driver of neuroinflammation and regulated cell death pathways, including apoptosis and necroptosis, which are implicated in the pathophysiology of several neurodegenerative diseases.[2][3] SAR443820 is under investigation for its therapeutic potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[3]

Mechanism of Action

SAR443820 functions by inhibiting the kinase activity of RIPK1. RIPK1 is a key signaling protein in the Tumor Necrosis Factor (TNF) receptor pathway, regulating inflammation and cell death.[2] By blocking the autophosphorylation of RIPK1 at serine 166 (pS166-RIPK1), SAR443820 prevents the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the execution of necroptotic cell death.[4] This mechanism is believed to reduce neuroinflammation and protect neurons and oligodendrocytes from degeneration.

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in inflammation and cell death pathways and the point of intervention for SAR443820.

RIPK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_complexI Complex I (Pro-survival & Inflammation) cluster_complexII Complex II (Cell Death) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD RIPK1_kinase RIPK1 (Kinase Activity) TNFR1->RIPK1_kinase RIPK1_scaffold RIPK1 (Scaffold) NF-kB NF-kB RIPK1_scaffold->NF-kB Activates TRAF2 TRAF2 cIAP1/2 cIAP1/2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription FADD FADD RIPK1_kinase->FADD Forms Ripoptosome RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates Caspase-8 Caspase-8 FADD->Caspase-8 Forms Ripoptosome Apoptosis Apoptosis Caspase-8->Apoptosis Cleavage Cascade MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Pore Formation SAR443820 SAR443820 SAR443820->RIPK1_kinase Inhibits pS166

Caption: RIPK1 signaling pathway and SAR443820 inhibition.

Preclinical and Clinical Applications

Neurodegenerative Disease Models

SAR443820 and other RIPK1 inhibitors have been evaluated in various preclinical models of neurodegenerative diseases, demonstrating their potential to mitigate disease pathology.

  • Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal model for Multiple Sclerosis. Treatment with brain-penetrant RIPK1 inhibitors in EAE models has been shown to reduce disease severity, neuroinflammation, and demyelination.

  • Cuprizone-Induced Demyelination: This model induces oligodendrocyte death and subsequent demyelination. RIPK1 inhibition has shown promise in protecting oligodendrocytes and promoting remyelination in this model.

Clinical Trials

SAR443820 has advanced to clinical trials in human subjects for neurodegenerative diseases.

  • Phase 1 Studies: In healthy volunteers, SAR443820 was generally well-tolerated and demonstrated a favorable pharmacokinetic profile with high brain penetrance.[3] Robust target engagement was confirmed by a significant reduction in pS166-RIPK1 levels in peripheral blood mononuclear cells (PBMCs).

  • Phase 2 Studies:

    • ALS (HIMALAYA trial): A Phase 2 study in patients with Amyotrophic Lateral Sclerosis (ALS) did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R).[5][6]

    • MS (K2 trial): A Phase 2 study is evaluating the effect of SAR443820 on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive forms of Multiple Sclerosis.

Data Presentation

Table 1: In Vitro Activity of SAR443820
Cell TypeAssayIC₅₀ (nM)Reference
Human PBMCspS166-RIPK1 Inhibition3.16
iPSC-derived MicrogliapS166-RIPK1 Inhibition1.6
Table 2: Phase 1 Pharmacokinetic and Pharmacodynamic Data for SAR443820 in Healthy Volunteers
ParameterValueDetailsReference
Pharmacokinetics
Plasma Half-life (single dose)5.7 - 8.0 hoursGeometric mean range[3]
Plasma Half-life (multiple doses)7.2 - 8.9 hoursGeometric mean range[3]
Brain Penetrance (CSF-to-unbound plasma ratio)0.8 - 1.3Assessed up to 10 hours post-dose[3]
Pharmacodynamics
Max. pS166-RIPK1 Inhibition (single dose)82% - 97%Median inhibition from baseline in PBMCs[2]
Sustained pS166-RIPK1 Inhibition (multiple doses)>80%Maintained up to 24 hours post-last dose[2]
Max. pS166-RIPK1 Inhibition at Ctrough (multiple doses)~90%Median inhibition from baseline in PBMCs[3]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity and efficacy of RIPK1 inhibitors like SAR443820. These protocols may require optimization for specific cell types, tissues, or experimental conditions.

Experimental Workflow for Evaluating a Novel RIPK1 Inhibitor

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_Tox Safety and Toxicology Kinase_Assay Biochemical Kinase Assay (Determine IC50) Target_Engagement Cellular Target Engagement (pS166-RIPK1 Western Blot/ELISA) Kinase_Assay->Target_Engagement Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., neuronal viability) Target_Engagement->Neuroprotection_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Brain Penetrance, Target Engagement) Neuroprotection_Assay->PK_PD Efficacy_Models Preclinical Efficacy Models (e.g., EAE, Cuprizone) PK_PD->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General workflow for preclinical evaluation of a RIPK1 inhibitor.
Protocol 1: In Vitro RIPK1 Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SAR443820 on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)

  • SAR443820 stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of SAR443820 in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme and Compound Incubation:

    • To each well of a 384-well plate, add 2.5 µL of the diluted SAR443820 or DMSO control.

    • Add 2.5 µL of diluted RIPK1 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Kinase Reaction:

    • Prepare a substrate mix containing MBP and ATP in kinase assay buffer.

    • Add 5 µL of the substrate mix to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detect ADP Production:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of SAR443820 relative to the DMSO control.

    • Plot the percentage of inhibition against the log concentration of SAR443820 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Measurement of pS166-RIPK1 Inhibition in PBMCs by Western Blot

Objective: To assess the ability of SAR443820 to inhibit RIPK1 autophosphorylation in a cellular context.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • TNFα (human)

  • SMAC mimetic (e.g., Birinapant)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • SAR443820

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pS166-RIPK1, anti-total RIPK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs in RPMI-1640 medium at a suitable density.

    • Pre-treat cells with various concentrations of SAR443820 or DMSO vehicle control for 1 hour.

  • Stimulation of Necroptosis Pathway:

    • Add Z-VAD-FMK (to inhibit apoptosis), SMAC mimetic (to inhibit cIAPs), and TNFα to the cell cultures to induce RIPK1 activation and phosphorylation.

    • Incubate for the desired time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pS166-RIPK1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities and normalize the pS166-RIPK1 signal to the total RIPK1 and loading control signals.

    • Calculate the percentage of inhibition of RIPK1 phosphorylation for each SAR443820 concentration.

Protocol 3: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of SAR443820 to protect neuronal cells from a toxic insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxic stimulus (e.g., TNFα + SMAC mimetic + Z-VAD-FMK, glutamate, or amyloid-β oligomers)

  • SAR443820

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • Plate reader

Procedure:

  • Cell Plating:

    • Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

  • Compound Treatment:

    • Pre-treat the cells with a range of concentrations of SAR443820 or DMSO vehicle control for 1-2 hours.

  • Induction of Cell Death:

    • Add the neurotoxic stimulus to the wells (except for the untreated control wells).

    • Incubate for a period sufficient to induce significant cell death in the stimulus-only wells (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using a chosen assay according to the manufacturer's instructions.

      • CellTiter-Glo®: Measures ATP levels as an indicator of metabolically active cells.

      • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Data Analysis:

    • Normalize the data to the untreated control (100% viability) and the stimulus-only control (0% protection).

    • Plot the percentage of neuroprotection against the log concentration of SAR443820.

    • Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.

Conclusion

SAR443820 is a valuable research tool for investigating the role of RIPK1-mediated neuroinflammation and necroptosis in the central nervous system. Its high brain penetrance and potent, selective inhibition of RIPK1 make it a suitable compound for both in vitro and in vivo studies in the context of neurodegenerative diseases. While clinical trials in ALS have not been successful, ongoing research in MS and other neuroinflammatory conditions will further elucidate the therapeutic potential of targeting RIPK1. The protocols and data provided herein serve as a guide for researchers to explore the applications of SAR443820 in neuroscience research.

References

Measuring Monoacylglycerol Lipase (MGL) Inhibition with SAR629: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (B570770) (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Inhibition of MGL leads to an accumulation of 2-AG, which can potentiate signaling through cannabinoid receptors CB1 and CB2. Furthermore, MGL activity provides a significant source of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3] Consequently, MGL has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.

SAR629 is a potent, covalent inhibitor of MGL.[4] Its mechanism involves the carbamoylation of the catalytic serine residue (Ser122) in the active site of MGL, leading to irreversible inhibition.[5] The high potency and selectivity of this compound make it a valuable tool for studying the physiological and pathological roles of MGL.

This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against MGL both in vitro and in vivo.

Data Presentation

The inhibitory potency of this compound against MGL has been determined in various preclinical models. The following table summarizes the key quantitative data.

Compound Target Assay Type Species IC₅₀ Reference
This compoundMGLBrain MembranesRat1.1 nM[4]
This compoundMGLBrain MembranesMouse219 pM[4]
JZL184MGLRecombinantHumanEquipotent to Mouse[6]
JZL184MGLRecombinantMouse~8 nM[7]

Note: While a specific IC₅₀ for this compound against human MGL is not publicly available, the crystal structure of this compound in complex with human MGL has been solved, confirming its binding.[2] Furthermore, the MGL inhibitor JZL184 has been shown to be equipotent against human and mouse MGL, suggesting that the high potency of this compound is likely conserved across species.[6]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

MGL_Signaling_Pathway MGL Signaling Pathway cluster_upstream Upstream Regulation cluster_mgl MGL-mediated Hydrolysis cluster_downstream Downstream Effects Diacylglycerol (DAG) Diacylglycerol (DAG) DAGL DAGL 2-AG 2-AG DAGL->2-AG Produces DAG DAG DAG->DAGL Substrate MGL MGL 2-AG->MGL Substrate Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) 2-AG->Cannabinoid Receptors (CB1/CB2) Activates Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibits Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Precursor for

Caption: MGL Signaling Pathway

In_Vitro_Workflow In Vitro MGL Inhibition Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Pre-incubation Pre-incubation Serial Dilution of this compound->Pre-incubation Add to MGL enzyme Add Substrate Add Substrate Pre-incubation->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis Calculate IC50

Caption: In Vitro MGL Inhibition Assay Workflow

In_Vivo_Workflow In Vivo MGL Inhibition Experimental Workflow Animal Acclimatization Animal Acclimatization This compound Administration This compound Administration Animal Acclimatization->this compound Administration i.p. injection Tissue Collection Tissue Collection This compound Administration->Tissue Collection e.g., Brain Sample Preparation Sample Preparation Tissue Collection->Sample Preparation Homogenization & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantify 2-AG & AA Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: In Vivo MGL Inhibition Workflow

Experimental Protocols

In Vitro MGL Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric MGL inhibitor screening kits and provides a high-throughput method for determining the IC₅₀ of this compound.

Materials:

  • Recombinant human MGL

  • MGL Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Fluorogenic MGL substrate (e.g., a 7-hydroxycoumarin-based substrate)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in MGL Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Prepare the MGL enzyme solution by diluting the recombinant MGL in MGL Assay Buffer to the recommended concentration.

    • Prepare the MGL substrate solution by diluting the stock in MGL Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the diluted MGL enzyme solution to each well of the 96-well plate.

    • Add 2 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between this compound and MGL.

    • Initiate the enzymatic reaction by adding 50 µL of the MGL substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 7-hydroxycoumarin) in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of MGL inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo MGL Inhibition in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound by measuring its effect on the levels of 2-AG and arachidonic acid in the brain.[6][8][9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., saline containing 5% Tween 80 and 5% PEG400)

  • Anesthesia (e.g., isoflurane)

  • Liquid nitrogen

  • Homogenization buffer (e.g., methanol)

  • Internal standards (e.g., 2-AG-d8 and arachidonic acid-d8)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Prepare a solution of this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

  • Tissue Collection:

    • At a predetermined time point after dosing (e.g., 4 hours), anesthetize the mice.

    • Decapitate the mice and rapidly dissect the brain.

    • Immediately freeze the brain tissue in liquid nitrogen to quench metabolic activity.

    • Store the frozen tissue at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in ice-cold methanol (B129727) containing the internal standards.

    • Perform a lipid extraction using a suitable method (e.g., Folch extraction with chloroform/methanol/water).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the lipid analytes using a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water and acetonitrile (B52724) containing a modifier like formic acid.

    • Detect and quantify 2-AG, arachidonic acid, and their deuterated internal standards using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10][11][12][13]

  • Data Analysis:

    • Calculate the concentrations of 2-AG and arachidonic acid in the brain tissue, normalized to the tissue weight.

    • Compare the levels of 2-AG and arachidonic acid in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a powerful and specific tool for investigating the role of MGL in health and disease. The protocols outlined in this application note provide robust methods for characterizing the inhibitory activity of this compound in both biochemical and in vivo settings. These experimental approaches will be valuable for researchers in academic and industrial settings who are focused on the endocannabinoid system and the development of novel therapeutics targeting MGL.

References

Application Notes and Protocols for SAR629 in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent, irreversible, and selective covalent inhibitor of monoacylglycerol lipase (B570770) (MGL), a key enzyme in the regulation of lipid signaling pathways.[1][2][3] MGL is responsible for the hydrolysis of monoacylglycerols (MAGs), most notably the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), into free fatty acids and glycerol.[1][4] By inhibiting MGL, this compound effectively increases the levels of 2-AG while simultaneously reducing the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (B1171923).[4][5] This dual action makes this compound a valuable tool for investigating the role of the endocannabinoid system and associated lipid mediators in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[4][6]

These application notes provide detailed protocols for utilizing this compound to study lipid metabolism in both in vitro and in vivo settings.

Mechanism of Action

This compound acts as a covalent inhibitor by carbamoylating the catalytic serine residue (Ser122) within the active site of MGL, leading to its irreversible inactivation.[3] This targeted inhibition allows for precise modulation of the MGL-mediated signaling cascade.

Signaling Pathway of this compound Action

SAR629_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids PLC PLC PL->PLC DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL PLC->DAG TwoAG_mem 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG_mem MGL Monoacylglycerol Lipase (MGL) TwoAG_mem->MGL Endocannabinoid_Signaling Endocannabinoid Signaling (CB1/CB2 Receptors) TwoAG_mem->Endocannabinoid_Signaling AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibition COX COX Enzymes AA->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Signaling pathway illustrating the role of MGL in lipid metabolism and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been determined in various assay formats. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay SystemSpeciesIC50 ValueReference
Brain MembranesRat1.1 nM[2]
Brain MembranesMouse219 pM[2]
MGL-overexpressing COS-7 cells-282 nM[1]
Activity-based protein profiling (ABPP)Mouse0.2 nM[3]

Experimental Protocols

In Vitro MGL Activity Assay using this compound

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on MGL. The method is based on the quantification of a fluorescent product generated from the hydrolysis of a synthetic MGL substrate.

Materials:

  • Recombinant human MGL

  • This compound (stock solution in DMSO)

  • MGL substrate (e.g., 4-methylumbelliferyl acetate (B1210297) or a specific fluorescently labeled monoacylglycerol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0.01 nM to 1 µM). Include a DMSO-only control.

  • Enzyme pre-incubation: Add 10 µL of each this compound dilution or DMSO control to the wells of the 96-well plate. Add 80 µL of recombinant MGL solution (final concentration, e.g., 10 nM) to each well.

  • Incubate: Gently mix and incubate the plate at 37°C for 30 minutes to allow for the covalent binding of this compound to MGL.

  • Initiate reaction: Add 10 µL of the MGL substrate solution (final concentration, e.g., 100 µM) to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin kinetic reading of fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone). Record measurements every 2 minutes for 30-60 minutes.

  • Data analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound. Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Lipid Metabolism using this compound

This protocol outlines a method to assess the effect of this compound on the levels of 2-AG and arachidonic acid in a cellular context using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • HEK293 cells (or other suitable cell line expressing MGL)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., methanol (B129727) with internal standards)

  • LC-MS/MS system

Procedure:

  • Cell culture: Seed HEK293 cells in 6-well plates and grow to ~80-90% confluency.

  • This compound treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle control in serum-free medium for a defined period (e.g., 2-4 hours).

  • Cell harvesting and lipid extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer (e.g., methanol containing deuterated internal standards for 2-AG and AA) to each well.

    • Scrape the cells and collect the lysate into microcentrifuge tubes.

    • Vortex and centrifuge at high speed to pellet cellular debris.

  • Sample analysis by LC-MS/MS:

    • Transfer the supernatant to autosampler vials.

    • Inject the samples into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

    • Detect and quantify 2-AG and arachidonic acid using multiple reaction monitoring (MRM) in positive and negative ion modes, respectively.

  • Data analysis: Normalize the peak areas of the analytes to their respective internal standards. Compare the levels of 2-AG and arachidonic acid in this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow for Cell-Based Lipid Analysis

Experimental_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis & Lipid Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis D->E

Caption: General experimental workflow for studying the effects of this compound on cellular lipid profiles.

In Vivo Study of this compound on Lipid Profiles in an Animal Model

This protocol provides a general framework for investigating the in vivo effects of this compound on lipid metabolism in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for in vivo administration, e.g., in a vehicle of saline with 5% DMSO and 5% Tween 80)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Animal acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 1-10 mg/kg).

  • Sample collection: At various time points post-administration (e.g., 1, 4, and 24 hours), anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and harvest tissues of interest (e.g., brain, liver).

  • Sample processing:

    • Centrifuge the blood to obtain plasma.

    • Snap-freeze the tissues in liquid nitrogen.

    • Store all samples at -80°C until analysis.

  • Lipid extraction and analysis:

    • Homogenize the tissues in a suitable solvent.

    • Perform lipid extraction from plasma and tissue homogenates using a method such as the Folch or Bligh-Dyer extraction.

    • Analyze the lipid extracts for 2-AG, arachidonic acid, and prostaglandins using LC-MS/MS as described in the cell-based assay protocol.

  • Data analysis: Quantify the lipid levels in plasma and tissues and compare the results between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of MGL and the endocannabinoid system in lipid metabolism. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in various experimental systems. Appropriate optimization and validation of these methods are recommended for specific research applications.

References

Application Notes and Protocols for Assessing 2-AG Levels Following SAR629 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (B570770) (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MGL by this compound leads to an accumulation of 2-AG in various tissues, thereby potentiating its signaling at cannabinoid receptors CB1 and CB2. Accurate and reliable quantification of 2-AG levels is crucial for understanding the pharmacodynamics of this compound and its therapeutic potential in various physiological and pathological conditions.

These application notes provide detailed protocols for the assessment of 2-AG levels in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for endocannabinoid analysis.[2] Additionally, alternative techniques and important considerations for sample handling and data interpretation are discussed.

Quantitative Data Summary

While specific in vivo data for this compound's effect on 2-AG levels is not yet widely published, the effects of other potent MGL inhibitors, such as KML29, provide a strong indication of the expected pharmacodynamic effect. The following table summarizes representative data on the effect of MGL inhibition on 2-AG levels in the brain.

Treatment GroupDose (mg/kg)Time Post-Administration (hours)Brain 2-AG Levels (pmol/g)Fold Change vs. VehicleReference
Vehicle-48,500 ± 9001.0[3]
KML29 (MGL Inhibitor)40224,000 ± 2,500~2.8[3]
KML29 (MGL Inhibitor)40425,500 ± 3,000~3.0[3]
KML29 (MGL Inhibitor)40249,000 ± 1,000~1.1[3]

Note: This data is from a study using the MGL inhibitor KML29 and is intended to be representative of the expected effects of a potent MGL inhibitor like this compound.

Signaling Pathway of 2-AG

The following diagram illustrates the biosynthesis, degradation, and downstream signaling of 2-AG. This compound acts by inhibiting MGL, thereby preventing the breakdown of 2-AG into arachidonic acid (AA) and glycerol (B35011).

2-AG_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation & Metabolism PL Membrane Phospholipids PLC Phospholipase C (PLCβ) PL->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1 Receptor TwoAG->CB1 CB2 CB2 Receptor TwoAG->CB2 MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL FAAH FAAH TwoAG->FAAH ABHD ABHD6/12 TwoAG->ABHD COX2 COX-2 TwoAG->COX2 Downstream Downstream Effects (e.g., neurotransmitter release modulation, anti-inflammatory effects) CB1->Downstream CB2->Downstream AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL PGG Prostaglandin Glycerol Esters COX2->PGG

Caption: 2-AG Signaling Pathway and the inhibitory action of this compound on MGL.

Experimental Protocols

Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for accurate and sensitive quantification of 2-AG.

a. Sample Collection and Handling (Critical Step)

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice and centrifuge at 4°C (e.g., 2000 x g for 15 minutes) to separate plasma. The rapid processing at low temperature is crucial to minimize enzymatic degradation and isomerization of 2-AG.[4] Store plasma at -80°C until analysis.

  • Brain Tissue: Euthanize the animal and rapidly excise the brain. Flash-freeze the tissue in liquid nitrogen or on dry ice to halt enzymatic activity.[5] Store tissue at -80°C until analysis.

b. Sample Preparation and Extraction

The choice of extraction solvent is critical to prevent the isomerization of 2-AG to the inactive 1-AG. Toluene-based liquid-liquid extraction has been shown to be effective in minimizing this issue.[6]

  • Plasma Extraction Protocol:

    • To 100 µL of plasma in a glass tube, add an internal standard (e.g., 2-AG-d8).

    • Add 1 mL of ice-cold toluene.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate the phases.

    • Transfer the upper organic layer (toluene) to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Brain Tissue Extraction Protocol:

    • Weigh the frozen brain tissue (e.g., 50 mg).

    • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.

    • To the homogenate, add an internal standard (e.g., 2-AG-d8).

    • Add 2 mL of ice-cold toluene.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4°C (e.g., 10,000 x g for 15 minutes).

    • Collect the upper organic phase.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the extract in the initial mobile phase.

c. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate 2-AG from other lipids.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • 2-AG: The precursor ion (m/z) will be selected and fragmented to a specific product ion (m/z). A common transition is m/z 379.3 -> 287.3.

      • 2-AG-d8 (Internal Standard): A corresponding transition for the deuterated internal standard will be monitored (e.g., m/z 387.3 -> 287.3).

    • Data Analysis: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-AG.

Enzyme-Linked Immunosorbent Assay (ELISA)

While ELISA kits for 2-AG are commercially available, their use should be approached with caution.

  • Principle: ELISA is an antibody-based technique where an antibody specific to 2-AG is used to capture and quantify the analyte.

  • Advantages: Higher throughput and does not require a mass spectrometer.

  • Limitations:

    • Specificity: The specificity of the antibody is crucial. Cross-reactivity with other structurally similar lipids can lead to inaccurate results.[7][8]

    • Matrix Effects: Components in the biological matrix can interfere with the antibody-antigen binding, affecting accuracy.

    • Validation: It is highly recommended to validate the ELISA results against the gold-standard LC-MS/MS method.[7]

Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit.

Experimental Workflow

The following diagram outlines the general workflow for assessing 2-AG levels after this compound treatment.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Treatment Administer this compound or Vehicle to Animal Models Sample_Collection Collect Blood/Brain Tissue at Predetermined Time Points Treatment->Sample_Collection Plasma_Processing Process Blood to Obtain Plasma (Centrifugation at 4°C) Sample_Collection->Plasma_Processing Tissue_Homogenization Homogenize Brain Tissue (on ice) Sample_Collection->Tissue_Homogenization Extraction Liquid-Liquid Extraction (e.g., with Toluene) Plasma_Processing->Extraction Tissue_Homogenization->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Processing Data Processing and Quantification (using internal standard and calibration curve) LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Caption: General workflow for quantifying 2-AG levels after this compound treatment.

Conclusion

The accurate measurement of 2-AG levels is fundamental to the preclinical and clinical development of MGL inhibitors like this compound. LC-MS/MS provides the most reliable and sensitive method for this purpose. Careful attention to sample collection and preparation is paramount to ensure data quality and prevent analytical artifacts. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess the pharmacodynamic effects of this compound and other MGL inhibitors.

References

Application Notes and Protocols for SAR629 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SAR629 is a potent and covalent inhibitor of monoglyceride lipase (B570770) (MGL), a key serine hydrolase in the endocannabinoid system.[1][2] MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol.[3][4] By inhibiting MGL, this compound effectively increases the levels of 2-AG, which plays a crucial role in various physiological processes, including neurotransmission, pain perception, and inflammation. This makes MGL a compelling therapeutic target for a range of disorders, and this compound serves as a valuable tool for studying MGL function and for the discovery of novel MGL inhibitors.

These application notes provide detailed protocols and guidelines for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize new MGL inhibitors.

Mechanism of Action of this compound

This compound acts as a covalent inhibitor by mimicking the natural substrate of MGL, 2-AG. It irreversibly binds to the catalytic serine residue (Ser132) within the active site of MGL, forming a stable carbamate (B1207046) adduct. This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG. The structural basis of this inhibition has been elucidated through X-ray crystallography, revealing the key interactions between this compound and the MGL active site.[3]

Signaling Pathway

The inhibition of MGL by this compound has a direct impact on the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, this compound potentiates the action of this endocannabinoid on its primary targets, the cannabinoid receptors CB1 and CB2.

MGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-AG 2_AG_synthesis->2_AG Produces MGL MGL Arachidonic_Acid Arachidonic Acid + Glycerol MGL->Arachidonic_Acid Hydrolyzes CB1_R CB1 Receptor Signaling_Effects Modulation of Neurotransmitter Release CB1_R->Signaling_Effects Leads to 2_AG->MGL Substrate 2_AG->CB1_R Activates This compound This compound This compound->MGL

Figure 1: MGL Signaling Pathway Inhibition by this compound.

Quantitative Data

This compound exhibits potent inhibitory activity against MGL from different species. The following table summarizes the reported IC50 values.

CompoundTargetSpeciesIC50 ValueReference
This compoundMGLRat (brain membranes)1.1 nM[5]
This compoundMGLMouse (brain membranes)219 pM[5]

High-Throughput Screening Assay Protocol

This protocol describes a fluorescence-based HTS assay for the identification of MGL inhibitors, using this compound as a positive control. The assay measures the hydrolysis of a fluorogenic substrate by recombinant human MGL.

Experimental Workflow

HTS_Workflow Start Start Compound_Plate Prepare Compound Plates (Test Compounds, this compound, DMSO) Start->Compound_Plate Transfer Transfer Compounds from Compound Plate to Assay Plate Compound_Plate->Transfer Assay_Plate Dispense Recombinant MGL to Assay Plate Assay_Plate->Transfer Pre_incubation Pre-incubate MGL with Compounds Transfer->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Kinetic_Read Measure Fluorescence Signal (Kinetic Read) Substrate_Addition->Kinetic_Read Data_Analysis Calculate % Inhibition and IC50 Values Kinetic_Read->Data_Analysis End End Data_Analysis->End

Figure 2: High-Throughput Screening Experimental Workflow.
Materials and Reagents

  • Enzyme: Recombinant Human Monoglyceride Lipase (hMGL)

  • Substrate: 7-Hydroxyresorufinyl octanoate (B1194180) (or other suitable fluorogenic substrate)

  • Positive Control: this compound

  • Negative Control: DMSO

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with a detergent (e.g., 0.01% Triton X-100)

  • Plates: Black, flat-bottom 96-well or 384-well microplates

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. For the negative control, transfer DMSO only.

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant hMGL to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate and a good signal-to-background ratio.

    • Dispense the diluted enzyme solution into all wells of the assay plate containing the compounds.

  • Pre-incubation:

    • Incubate the assay plates at room temperature for a defined period (e.g., 30-60 minutes) to allow the compounds to interact with the enzyme. For covalent inhibitors like this compound, this pre-incubation step is crucial.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells of the assay plate to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. The fluorescence intensity is monitored over time (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (e.g., a high concentration of this compound, 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The quality of the HTS assay can be assessed by calculating the Z'-factor, which should ideally be ≥ 0.5.[6][7]

Conclusion

This compound is an indispensable tool for researchers working on the endocannabinoid system and in the field of drug discovery targeting MGL. Its high potency and covalent mechanism of action make it an excellent positive control for HTS assays aimed at identifying novel MGL inhibitors. The provided protocols and data serve as a comprehensive guide for the effective utilization of this compound in these screening campaigns.

References

Application of SAR629 in Pain Modulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and covalent inhibitor of monoglyceride lipase (B570770) (MGL), a key enzyme in the endocannabinoid system.[1][2][3] MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling lipid that modulates pain and inflammation through the activation of cannabinoid receptors (CB1 and CB2).[2] By inhibiting MGL, this compound elevates the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a promising therapeutic strategy for pain management. This document provides detailed application notes and protocols for the use of this compound in preclinical pain modulation studies.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of MGL. This leads to an accumulation of endogenous 2-AG, which then acts on presynaptic CB1 receptors to suppress neurotransmitter release and on CB2 receptors, primarily found on immune cells, to modulate inflammatory responses. This dual action on both the nervous and immune systems makes this compound a compelling candidate for treating various pain states, including neuropathic and inflammatory pain.

The inhibition of MGL by this compound also has a secondary effect on the eicosanoid pathway. By preventing the breakdown of 2-AG into arachidonic acid, this compound reduces the substrate available for the synthesis of pro-inflammatory prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. This contributes to its anti-inflammatory and analgesic properties.

Data Presentation

In Vitro Potency of this compound
ParameterSpeciesTissueValueReference
IC50RatBrain Membranes1.1 nM[1][3]
IC50MouseBrain Membranes219 pM[1][3]
IC50Mouse-0.2 nM[2]

Note: No publicly available in vivo efficacy data for this compound in pain models was identified. The following table presents data from other potent MGL inhibitors as a reference for expected outcomes.

Illustrative In Vivo Efficacy of MGL Inhibitors in Preclinical Pain Models
CompoundPain ModelSpeciesDoseEffectReference
JZL184Formalin-induced Inflammatory PainRat0.03 µg (intra-paw)Significant reduction in phase 2 nociceptive behaviors[4]
KML29Carrageenan-induced Inflammatory PainMouse10 mg/kg (i.p.)Reversal of mechanical allodynia
KML29Chronic Constriction Injury (Neuropathic Pain)Mouse30 mg/kg (i.p.)Attenuation of mechanical and cold allodynia[5]
KML29Monoiodoacetate-induced Osteoarthritis PainRat700 µg (intra-articular)Reduction in joint pain

Experimental Protocols

In Vitro MGL Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting MGL activity.

Materials:

  • This compound

  • Rodent brain membrane preparations

  • 2-AG substrate

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents for glycerol (B35011) or fatty acids

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the rodent brain membrane preparation to each well.

  • Add the different concentrations of this compound to the wells and pre-incubate for a specified time to allow for covalent binding.

  • Initiate the enzymatic reaction by adding the 2-AG substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of product (glycerol or fatty acid) formed using a suitable detection method.

  • Calculate the percentage of MGL inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Models of Pain Modulation

1. Inflammatory Pain: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a model of acute inflammation.

Animals: Male Wistar rats or C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO/Saline)

  • Carrageenan solution (1% w/v in saline)

  • Calipers or plethysmometer

  • Von Frey filaments

Protocol:

  • Acclimatize animals to the testing environment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p.).

  • After a pre-determined pretreatment time, induce inflammation by injecting carrageenan into the plantar surface of the right hind paw.

  • Measure paw volume using calipers or a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Assess mechanical allodynia using von Frey filaments at the same time points.

  • Calculate the percentage of inhibition of paw edema and the paw withdrawal threshold for each group.

2. Neuropathic Pain: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To assess the efficacy of this compound in a model of peripheral nerve injury-induced neuropathic pain.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle

  • Surgical instruments

  • Chromic gut sutures

  • Von Frey filaments

  • Acetone

Protocol:

  • Anesthetize the animals.

  • Surgically expose the sciatic nerve and place four loose ligatures around it.

  • Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain.

  • Establish a baseline for mechanical allodynia (von Frey test) and cold allodynia (acetone test).

  • Administer this compound or vehicle daily for a specified treatment period.

  • Measure mechanical and cold allodynia at multiple time points during the treatment period.

  • Analyze the data to determine the effect of this compound on the paw withdrawal threshold and the response to cold stimuli.

Visualizations

SAR629_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Immune Cell 2_AG_pool 2-Arachidonoylglycerol (2-AG) CB1 CB1 Receptor 2_AG_pool->CB1 Activates Arachidonic_Acid Arachidonic Acid CB2 CB2 Receptor 2_AG_pool->CB2 Activates MGL Monoacylglycerol Lipase (MGL) MGL->2_AG_pool Degrades MGL->Arachidonic_Acid Produces This compound This compound This compound->MGL Inhibits Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX->Prostaglandins CB2->Inflammation_Pain Modulates

Caption: this compound Signaling Pathway in Pain Modulation.

Experimental_Workflow_Pain_Model cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (e.g., von Frey, Acetone Test) acclimatization->baseline pain_induction Induction of Pain Model (e.g., CCI Surgery, Carrageenan) baseline->pain_induction drug_administration This compound or Vehicle Administration pain_induction->drug_administration behavioral_testing Post-Treatment Behavioral Testing drug_administration->behavioral_testing data_analysis Data Analysis & Statistics behavioral_testing->data_analysis tissue_collection Tissue Collection (Optional) (e.g., for biomarker analysis)

Caption: General Experimental Workflow for In Vivo Pain Studies.

Logical_Relationship_SAR629_Analgesia This compound This compound MGL_inhibition MGL Inhibition This compound->MGL_inhibition increase_2AG Increased 2-AG Levels MGL_inhibition->increase_2AG decrease_AA Decreased Arachidonic Acid MGL_inhibition->decrease_AA CB1_activation CB1 Receptor Activation increase_2AG->CB1_activation CB2_activation CB2 Receptor Activation increase_2AG->CB2_activation decrease_prostaglandins Decreased Prostaglandins decrease_AA->decrease_prostaglandins reduced_neurotransmission Reduced Nociceptive Neurotransmission CB1_activation->reduced_neurotransmission reduced_inflammation Reduced Neuroinflammation CB2_activation->reduced_inflammation decrease_prostaglandins->reduced_inflammation analgesia Analgesic Effect reduced_neurotransmission->analgesia reduced_inflammation->analgesia

Caption: Logical Relationship of this compound's Mechanism to Analgesia.

References

Troubleshooting & Optimization

SAR629 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of SAR629, a potent covalent inhibitor of monoacylglycerol lipase (B570770) (MGL).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (260.83 mM).[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO, which can significantly impact its solubility.[2] It is also recommended to use sonication to aid dissolution.[1][2]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What could be the cause and how can I resolve this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. While specific aqueous solubility data for this compound is not publicly available, its chemical structure, a piperazine (B1678402) and piperidine (B6355638) triazole urea, suggests it may have limited solubility in aqueous solutions. The piperazine group is known to be incorporated into molecules to improve water solubility, but this may not be sufficient to maintain high concentrations in aqueous buffers.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as your experiment can tolerate without affecting the biological system (typically ≤ 0.5-1%). A higher final DMSO concentration can help maintain the solubility of this compound.

  • Use a Surfactant: Consider the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer. This can help to increase the solubility of hydrophobic compounds.

  • Prepare a Fresh Dilution Series: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency in in vitro Assays
  • Possible Cause 1: Compound Precipitation.

    • Recommendation: Visually inspect your assay plate for any signs of precipitation after adding this compound. Refer to the troubleshooting steps in Q3 to address solubility issues.

  • Possible Cause 2: Compound Degradation.

    • Recommendation: While specific stability data for this compound in aqueous buffers is not available, compounds with ester or amide linkages can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your assay buffer is within a stable pH range (typically pH 6-8). Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Improper Storage.

    • Recommendation: Review the storage conditions for both the solid compound and the DMSO stock solution to ensure they comply with the recommendations in Q2 . Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Difficulty Achieving High Concentrations in Aqueous Buffers
  • Possible Cause: Low Aqueous Solubility.

    • Recommendation: this compound is a hydrophobic molecule, and achieving high concentrations in purely aqueous buffers is challenging. For experiments requiring higher concentrations, consider the use of formulation strategies such as co-solvents or solubility-enhancing excipients. However, these must be validated for compatibility with your specific assay.

Data and Protocols

Solubility and Storage Data
ParameterSolvent/ConditionValue/RecommendationCitations
Solubility DMSO100 mg/mL (260.83 mM)[1][2]
Storage (Powder) -20°CUp to 3 years
4°CUp to 2 years
Storage (In Solvent) -80°CUp to 6 months[2][3]
-20°CUp to 1 month[2][3]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2608 mL of DMSO to 1 mg of this compound).

  • Vortex and/or sonicate the solution until all the solid is dissolved.

  • Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Diluting this compound for in vitro Assays

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in DMSO to create intermediate concentrations.

  • Just before use, dilute the intermediate DMSO solutions into the final aqueous assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant across all wells and is compatible with the assay system.

  • Mix the final dilutions thoroughly by gentle pipetting.

  • Add the diluted this compound to the assay plate.

Visualizations

MGL_Signaling_Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL CB1_CB2 CB1/CB2 Receptors TwoAG->CB1_CB2 Activation AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol COX Cyclooxygenases (COX) AA->COX Neurotransmission Modulation of Neurotransmission CB1_CB2->Neurotransmission Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->MGL Inhibition

Caption: MGL Signaling Pathway and Inhibition by this compound.

Caption: Troubleshooting Workflow for Inconsistent Assay Results.

References

Preventing off-target effects of SAR629

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with essential information for using SAR629, a potent small molecule inhibitor of the Tyrosine Kinase A (TK-A). This guide focuses on understanding, identifying, and preventing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to be a potent and selective antagonist of Tyrosine Kinase A (TK-A). TK-A is a critical component of a signaling pathway implicated in the proliferation of certain cancer cell types. By inhibiting TK-A, this compound is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in target cancer cells. Tyrosine kinase inhibitors (TKIs) like this compound are a class of targeted therapy that block enzymes called tyrosine kinases, which are crucial for cell signaling, growth, and division.[1][2]

Q2: What are the known off-target effects of this compound?

A2: Off-target effects occur when a drug interacts with unintended proteins.[3] While this compound is highly selective for TK-A, cross-reactivity has been observed with other kinases, namely Kinase-B and Kinase-C, due to structural similarities in their ATP-binding pockets. These unintended interactions can lead to misinterpretation of experimental results or cellular toxicity unrelated to the inhibition of TK-A.[4][5] At higher concentrations, this compound has also been shown to interact with a non-specific ion channel.

Q3: Why is it critical to control for off-target effects?

A3: Controlling for off-target effects is crucial for several reasons:

  • Translational Relevance: For drug development, off-target effects can cause unforeseen toxicity in preclinical and clinical stages, hindering the therapeutic potential of the compound.[6]

  • Reproducibility: Uncontrolled off-target effects can contribute to variability and poor reproducibility of experimental results.

Q4: What are the initial steps to minimize off-target effects in my experiments?

A4: To proactively minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[4]

  • Select Appropriate Cell Lines: Use cell lines where the expression and functional importance of TK-A are well-characterized.

  • Include Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[4]

Signaling Pathway of this compound

SAR629_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds TKA TK-A Receptor->TKA Activates Downstream Downstream Signaling (e.g., MAPK/ERK) TKA->Downstream Phosphorylates This compound This compound This compound->TKA Inhibits (On-Target) KinaseB Kinase-B (Off-Target) This compound->KinaseB Inhibits (Off-Target) KinaseC Kinase-C (Off-Target) This compound->KinaseC Inhibits (Off-Target) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes OffTarget_Pathway Unintended Cellular Effects KinaseB->OffTarget_Pathway KinaseC->OffTarget_Pathway

Caption: Intended and off-target signaling pathways of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Inconsistent results between different cell lines or experimental repeats.

Possible Cause Troubleshooting Action
Variable Target Expression Confirm TK-A expression levels in all cell lines via Western Blot or qPCR. Results may differ if TK-A is not consistently expressed.[4]
Different Off-Target Profiles Expression levels of off-target proteins (Kinase-B, Kinase-C) may vary between cell lines, leading to different phenotypic outcomes. Profile the expression of these key off-targets.
Compound Instability/Precipitation This compound may precipitate in aqueous media at high concentrations. Visually inspect solutions for precipitation. Ensure the final DMSO concentration is consistent and low (<0.5%) across all wells.[7]
Pipetting Inaccuracy Calibrate pipettes and use proper techniques, especially for serial dilutions. Prepare a master mix to minimize variability.[8]

Problem 2: The observed phenotype does not match the expected outcome of TK-A inhibition.

Possible Cause Troubleshooting Action
Dominant Off-Target Effect The phenotype may be driven by inhibition of Kinase-B or Kinase-C. This is more likely at higher concentrations of this compound.
Action 1: Perform a genetic knockdown of TK-A using siRNA or CRISPR. If the phenotype persists after TK-A removal, it is likely an off-target effect.[4][9]
Action 2: Use an orthogonal inhibitor. Treat cells with a structurally different TK-A inhibitor. If the phenotype is not replicated, the effect from this compound is likely off-target.[9]
Pathway Crosstalk Inhibition of TK-A may trigger compensatory signaling pathways.[5] Map the broader signaling network using phospho-proteomics or Western blots for key related pathway proteins.

Problem 3: High levels of cellular toxicity are observed at concentrations that should be selective for TK-A.

Possible Cause Troubleshooting Action
Sensitive Off-Target The cell line may be particularly sensitive to the inhibition of Kinase-B or Kinase-C, even at low concentrations of this compound.
Action 1: Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). This will verify that this compound is binding to TK-A at the concentrations used.[4][9]
Action 2: Profile this compound against a kinase panel to identify any other highly sensitive off-targets that could be responsible for the toxicity.
Ion Channel Interaction The observed toxicity could be due to the known interaction of this compound with a non-specific ion channel. Measure relevant ion fluxes or membrane potential to investigate this possibility.
Quantitative Data

The inhibitory activity of this compound has been profiled against its primary target and key off-targets.

Table 1: Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)Target Type
TK-A 15 On-Target
Kinase-B250Off-Target
Kinase-C800Off-Target
EGFR>10,000Off-Target
SRC>10,000Off-Target
IC₅₀ values were determined using an in vitro luminescence-based kinase assay. Data are representative and may vary between experiments.

Table 2: Recommended this compound Concentration Ranges for Cellular Assays

ObjectiveConcentration Range (nM)Rationale
Selective TK-A Inhibition 15 - 50 At this range, this compound is most selective for TK-A with minimal engagement of Kinase-B.
On-Target + Partial Off-Target100 - 300Engagement of both TK-A and Kinase-B is expected.
Broad Kinase Inhibition>500Significant inhibition of TK-A, Kinase-B, and Kinase-C is likely.
Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of this compound against a purified kinase.[10]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[10]

  • Reaction Setup: In a white 384-well assay plate, add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer).

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate) to each well. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow & Logic Diagrams

Troubleshooting_Workflow cluster_start Start: Unexpected Phenotype Observed cluster_validation Initial Validation cluster_differentiation On-Target vs. Off-Target Differentiation cluster_conclusion Conclusion Start Observe Unexpected Phenotype or Toxicity Dose_Response Step 1: Confirm Dose-Response Start->Dose_Response CETSA Step 2: Confirm Target Engagement (CETSA) Dose_Response->CETSA Genetic Step 3: Genetic Validation (siRNA/CRISPR of TK-A) CETSA->Genetic Decision Is Phenotype On-Target? On_Target Conclusion: Phenotype is On-Target Decision->On_Target Yes Off_Target Conclusion: Phenotype is Off-Target Decision->Off_Target No Orthogonal Step 4: Orthogonal Inhibitor (Different TK-A inhibitor) Genetic->Orthogonal Orthogonal->Decision

Caption: Workflow for troubleshooting unexpected experimental results.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its target TK-A in intact cells by measuring changes in the thermal stability of the target protein.[4][9]

  • Cell Treatment: Treat two separate populations of intact cells with either a high concentration of this compound (e.g., 10x IC₅₀) or a vehicle control for one hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Pelleting: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis: Analyze the amount of soluble TK-A in each sample using Western Blot or ELISA.

  • Data Interpretation: Plot the amount of soluble TK-A as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the binding of this compound has stabilized the TK-A protein against thermal denaturation, thus confirming target engagement.

Validation_Logic cluster_methods Validation Methods cluster_results Expected Results for On-Target Effect Phenotype Observed Phenotype with this compound Method1 This compound Treatment Phenotype->Method1 Method2 TK-A Knockdown (e.g., siRNA) Phenotype->Method2 Method3 Control Compound (Inactive Analog) Phenotype->Method3 Result1 Phenotype Observed Method1->Result1 Result2 Phenotype Observed Method2->Result2 Result3 No Phenotype Observed Method3->Result3 Conclusion Conclusion: Phenotype is On-Target Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical framework for validating an on-target effect.

References

Optimizing SAR629 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoacylglycerol lipase (B570770) (MGL) inhibitor, SAR629, in cell-based assays. Our goal is to help you optimize your experimental conditions and overcome common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL). MGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can then modulate various physiological processes through cannabinoid receptors.

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the specific research question and the expression level of MGL. MGL expression can vary significantly across different cell types. It is recommended to use cell lines with well-characterized MGL expression. Some cancer cell lines, such as certain colorectal, lung, and breast cancer lines, have been shown to express MGL. It is crucial to verify MGL expression in your chosen cell line by techniques like Western blot or qPCR before starting your experiments.

Q3: What is a good starting concentration range for this compound in a cell-based assay?

A3: A good starting point for this compound in a cell-based assay is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. Based on available data for MGL inhibitors, a broad range from low nanomolar (nM) to low micromolar (µM) is often a reasonable starting point. We recommend a serial dilution series, for example, from 1 nM to 10 µM, to determine the IC50 value in your system.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will depend on the cell type, the assay being performed, and the desired outcome. For irreversible inhibitors like this compound, a shorter incubation time may be sufficient to achieve target engagement. We recommend starting with a time-course experiment, for example, testing incubation times of 1, 4, 12, and 24 hours, to determine the point at which the desired biological effect is observed without inducing significant cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
High background signal in MGL activity assay Endogenous enzyme activity in cell lysates other than MGL.Use a specific MGL inhibitor, such as JZL184, as a negative control to differentiate MGL activity from other serine hydrolases. Ensure that the assay buffer conditions (e.g., pH, temperature) are optimized for MGL activity. Consider using a more specific substrate for MGL if available.
Low or no detectable signal of MGL inhibition 1. Low MGL expression in the chosen cell line.2. Insufficient this compound concentration or incubation time.3. Poor cell permeability of this compound.4. Inactive compound.1. Confirm MGL expression in your cell line using Western blot or qPCR.2. Perform a dose-response and time-course experiment to optimize this compound concentration and incubation time.3. While specific data on this compound's permeability is limited, if permeability is a concern, consider using permeabilization agents (e.g., digitonin) in biochemical assays with cell lysates, or consult literature for structurally similar compounds.4. Verify the integrity and activity of your this compound stock solution.
Inconsistent results between experiments 1. Variation in cell density.2. Variability in serum concentration in the culture medium.3. Cell passage number.1. Ensure consistent cell seeding density across all experiments, as this can affect drug sensitivity.[1][2]2. Serum proteins can bind to small molecules and affect their free concentration.[3][4][5] If possible, perform assays in serum-free media or a reduced-serum medium after an initial attachment period.3. Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
Observed cytotoxicity at expected effective concentrations Off-target effects of this compound.While this compound is reported to be selective, off-target activities are possible, especially at higher concentrations. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between specific MGL inhibition and general cytotoxicity. If off-target effects are suspected, consider using another MGL inhibitor with a different chemical scaffold to confirm your findings.
Discrepancy between enzymatic and cell-based assay results 1. Limited cell permeability of this compound.2. Presence of efflux pumps in the cell line.3. Intracellular metabolism of this compound.1. As mentioned, assess cell permeability. If direct measurement is not feasible, compare results in intact cells versus cell lysates.2. Some cell lines express efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of compounds. This can be investigated using specific inhibitors of these pumps.3. The compound may be metabolized by the cells into an inactive form. This is more complex to assess and may require specialized analytical techniques.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Whole-Cell MGL Activity Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest.

Materials:

  • Cell line expressing MGL

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MGL activity assay kit (colorimetric or fluorometric)

  • 96-well plates (clear for colorimetric, black for fluorometric assays)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free or low-serum medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the MGL activity assay kit protocol.

  • MGL Activity Measurement: Perform the MGL activity assay according to the manufacturer's instructions. This typically involves adding a substrate that is converted by MGL into a detectable product.

  • Data Analysis: Measure the signal (absorbance or fluorescence) using a plate reader. Calculate the percentage of MGL activity for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of Intracellular 2-Arachidonoylglycerol (2-AG) Levels

This protocol outlines the general steps for measuring the accumulation of the MGL substrate, 2-AG, in cells treated with this compound. This is a direct measure of MGL inhibition in a cellular context.

Materials:

  • Cell line expressing MGL

  • Complete cell culture medium

  • This compound

  • Internal standard (e.g., 2-AG-d8)

  • Solvents for extraction (e.g., acetonitrile, methanol, chloroform)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the optimal duration determined previously. Include a vehicle control.

  • Cell Harvesting and Lysis: After treatment, wash the cells with cold PBS and harvest them. Lyse the cells using a suitable method (e.g., sonication in an appropriate buffer).

  • Lipid Extraction: Add an internal standard (2-AG-d8) to the cell lysate for accurate quantification. Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.

  • Sample Analysis: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Data Quantification: Quantify the amount of 2-AG by comparing the peak area of endogenous 2-AG to that of the internal standard. Normalize the 2-AG levels to the total protein concentration of the cell lysate.

Visualizations

MGL_Signaling_Pathway 2-AG 2-AG MGL MGL 2-AG->MGL Substrate AA AA MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibits

Fig. 1: this compound inhibits the MGL signaling pathway.

experimental_workflow cluster_optimization Optimization Phase cluster_assay Definitive Assay dose_response Dose-Response Curve (Varying this compound Conc.) cell_treatment Treat Cells with Optimized this compound Conc. & Time dose_response->cell_treatment Determines Optimal Conc. time_course Time-Course Experiment (Varying Incubation Time) time_course->cell_treatment Determines Optimal Time assay_readout Perform Cell-Based Assay (e.g., MGL activity, 2-AG levels) cell_treatment->assay_readout

Fig. 2: General experimental workflow for this compound.

troubleshooting_logic start Unexpected Result check_mgl Check MGL Expression (Western/qPCR) start->check_mgl check_viability Assess Cell Viability (MTT/CTG Assay) start->check_viability optimize_params Optimize Assay Parameters (Conc., Time, Density) start->optimize_params consider_off_target Consider Off-Target Effects or Permeability Issues check_mgl->consider_off_target If expression is low/absent check_viability->consider_off_target If cytotoxic optimize_params->consider_off_target If still no effect

Fig. 3: A logical approach to troubleshooting.

References

Technical Support Center: Troubleshooting Experimental Variability with SAR629-ADC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: SAR629 is known in scientific literature as a covalent inhibitor of monoglyceride lipase (B570770) (MGL).[1][2] The following technical support guide addresses experimental variability for a hypothetical antibody-drug conjugate, termed "this compound-ADC," which utilizes a covalent payload inspired by the mechanism of this compound. This resource is intended for researchers, scientists, and drug development professionals encountering common challenges in ADC research and development.

Troubleshooting Guides

This section provides answers to specific issues that may arise during the experimental use of this compound-ADC.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) and Low Conjugation Efficiency

  • Question: We are observing a low and variable Drug-to-Antibody Ratio (DAR) in our this compound-ADC batches. What are the potential causes and how can we improve our conjugation efficiency?

  • Answer: Low and inconsistent DAR is a common issue in ADC production. The efficiency of conjugation can be influenced by several factors related to the antibody, the linker-payload, and the reaction conditions.

    Troubleshooting Steps:

    • Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and at the recommended starting concentration (ideally >0.5 mg/mL).[3] Protein impurities can compete for conjugation, reducing the efficiency.[3]

    • Linker-Payload Solubility: The hydrophobic nature of many payloads can lead to poor solubility in aqueous buffers. Consider adding a small amount of an organic co-solvent like DMSO to improve the solubility of the this compound-linker construct. Be cautious, as high concentrations can denature the antibody.

    • Reaction Buffer pH: The pH of the conjugation buffer is critical. For common thiol-maleimide conjugation, a pH range of 6.5-7.5 is optimal.

    • Antibody Reduction (for thiol-based conjugation): Ensure complete but controlled reduction of the antibody's interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and subsequently remove the excess reducing agent before adding the linker-payload.

    • Reaction Time and Temperature: Optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.

Issue 2: High Variability in Cell-Based Cytotoxicity Assays (IC50 Values)

  • Question: Our in vitro cell-based assays with this compound-ADC are showing significant variability in IC50 values between experiments. What could be causing this?

  • Answer: Variability in cytotoxicity assays is a frequent challenge. For an ADC with a covalent payload like this compound, the IC50 value is highly dependent on incubation time, in addition to other common sources of assay variability.[4][5]

    Troubleshooting Steps:

    • Standardize Pre-incubation Time: Covalent inhibitors form a time-dependent bond with their target.[4] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[4] It is crucial to maintain a consistent pre-incubation time across all experiments for comparable results.

    • Confirm Covalent Mechanism: To confirm that the variability is due to the covalent nature of the payload, run a time-dependency assay by measuring the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[4]

    • Cell Line Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered target expression.

    • Reagent Consistency: Use the same lot of serum, media, and other reagents whenever possible. Batch-to-batch variations in these components can significantly impact cell growth and drug response.[6]

    • Control for Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, which can affect cell growth and compound concentration.[7] Avoid using the outer wells for experimental data or ensure proper plate sealing and humidity control.

Issue 3: Evidence of ADC Aggregation and Instability

  • Question: We are observing precipitation in our this compound-ADC samples and our characterization shows the presence of high molecular weight species. What can we do to mitigate this?

  • Answer: ADC aggregation can affect potency and increase the potential for immunogenicity.[8] It is often driven by the increased hydrophobicity of the ADC after conjugation.

    Troubleshooting Steps:

    • Formulation Buffer: The formulation should be optimized for the specific ADC. This may include adjusting the pH and including excipients like polysorbates to prevent aggregation.

    • Storage Conditions: Store the ADC at the recommended temperature, typically between -80°C and -20°C, and avoid repeated freeze-thaw cycles.[9]

    • Handling: When thawing, do so rapidly at room temperature and then immediately place on ice. Avoid vigorous vortexing; instead, mix by gentle inversion.

    • Characterization: Regularly monitor ADC preparations for aggregation using techniques like size exclusion chromatography (SEC).

Issue 4: Suspected Off-Target Toxicity

  • Question: We are observing toxicity in cell lines that do not express the target antigen for our this compound-ADC. How can we investigate if this is due to off-target effects of the payload?

  • Answer: Off-target toxicity can be a significant issue, potentially arising from the payload interacting with other cellular components.[10][11]

    Troubleshooting Steps:

    • Free Payload Control: Test the unconjugated this compound-linker payload in parallel with the ADC. This will help determine the inherent toxicity of the payload itself.

    • Non-Targeting ADC Control: Use an ADC with the same payload but with an antibody that does not bind to any target on the cells being tested. This helps to differentiate between payload-driven toxicity and non-specific uptake of the ADC.

    • Chemoproteomic Profiling: Advanced techniques like Activity-Based Protein Profiling (ABPP) can be used to identify the on- and off-targets of a covalent inhibitor in a complex biological system.[4]

    • CRISPR/Cas9 Screening: Genetic approaches can be used to validate the mechanism of action. The efficacy of the ADC should be significantly reduced in cells where the intended target has been knocked out.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the critical quality control (QC) tests for a new batch of this compound-ADC?

    • A1: Key QC tests include assessing the identity, purity, concentration, and activity of the ADC.[1] This involves techniques to measure appearance, pH, protein concentration, DAR, aggregation, and in vitro potency.[12]

  • Q2: How should this compound-ADC be handled and stored?

    • A2: ADCs are potent compounds and should be handled with appropriate safety measures in a contained environment.[13] For long-term stability, store lyophilized or frozen solutions at -20°C to -80°C.[9] Avoid repeated freeze-thaw cycles.

  • Q3: How do I accurately determine the potency of a covalent inhibitor ADC?

    • A3: A single IC50 value can be misleading for covalent inhibitors due to time-dependency.[5] For a more accurate assessment, it is recommended to determine the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal rate).[4][5] The k_inact/K_I ratio is a more reliable measure of efficiency.[4][5]

  • Q4: What is the "bystander effect" and how can it cause variability?

    • A4: The bystander effect occurs when the ADC payload is released from the target cell and kills neighboring antigen-negative cells.[7] The efficiency of this effect depends on the payload's ability to cross cell membranes. Variability can arise from differences in cell density and the specific properties of the released payload.

Data Presentation

Table 1: Factors Influencing IC50 Values in Cell-Based Assays

ParameterSource of VariabilityRecommended Action
Pre-incubation Time Critical for covalent inhibitors; longer time leads to lower IC50.[4][5]Standardize time across all experiments. Perform a time-dependency study to confirm the covalent mechanism.
Cell Passage Number High passage can alter target expression and cell health.[6]Use cells within a defined, low passage number range.
Serum/Media Lots Batch-to-batch variability can affect cell growth and drug sensitivity.[6]Use a single, qualified lot for a set of experiments.
Cell Seeding Density Inconsistent cell numbers lead to variable results.Ensure accurate and consistent cell seeding.
Plate Edge Effects Evaporation can concentrate compounds in outer wells.[7]Avoid using outer wells for critical data or use appropriate sealing and humidification.

Table 2: Key Quality Control Parameters for this compound-ADC

AttributeMethodTypical Specification
Identity Mass Spectrometry, SDS-PAGEConfirms correct mass of antibody and ADC
Purity/Aggregation Size Exclusion Chromatography (SEC-HPLC)Monomer peak ≥ 95%
Average DAR Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry3.5 - 4.5
Free Drug Level Reversed-Phase HPLC (RP-HPLC)≤ 1.0% of total payload
Potency Cell-based Cytotoxicity AssayIC50 within a predefined range (e.g., 0.5 - 2.0 nM)

Experimental Protocols

Protocol 1: Time-Dependent IC50 Determination for a Covalent ADC

  • Cell Plating: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound-ADC in the appropriate cell culture medium.

  • Pre-incubation: Add the diluted ADC to the cells and incubate for various time points (e.g., 2, 8, 24, and 48 hours) at 37°C.

  • Washout (Optional): After each pre-incubation period, wash the cells with fresh medium to remove unbound ADC. This helps to confirm irreversible binding.[4]

  • Cell Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) at a fixed time point after the initial ADC addition (e.g., 72 hours).

  • Data Analysis: Measure luminescence or absorbance. Plot the percent inhibition against the ADC concentration for each pre-incubation time point and fit the data to a dose-response curve to determine the IC50 value for each time.[4] A decrease in IC50 with longer pre-incubation supports a covalent mechanism.[4]

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC This compound-ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Covalent Payload (this compound-like) Lysosome->Payload 4. Payload Release Target_Protein Intracellular Target Payload->Target_Protein 5. Covalent Binding Apoptosis Apoptosis Target_Protein->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action for a hypothetical this compound-ADC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization (QC) cluster_functional Functional Assays Antibody_Prod Antibody Production Conjugation Conjugation Antibody_Prod->Conjugation Linker_Payload_Synth Linker-Payload Synthesis Linker_Payload_Synth->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis Free_Drug Free Drug Analysis (RP-HPLC) Purification->Free_Drug Binding_Assay Binding Assay (ELISA/FACS) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Binding_Assay->Cytotoxicity_Assay Internalization_Assay Internalization Assay Cytotoxicity_Assay->Internalization_Assay

Caption: Standard experimental workflow for ADC production and testing.

Troubleshooting_Tree Start High IC50 Variability Observed Check_Time Is pre-incubation time strictly controlled? Start->Check_Time Check_Cells Are cell passage number and health consistent? Check_Time->Check_Cells Yes Solution_Time Standardize pre-incubation time in all protocols. Check_Time->Solution_Time No Check_Reagents Are reagent lots (media, serum) consistent? Check_Cells->Check_Reagents Yes Solution_Cells Use cells from a single, low-passage cell bank. Check_Cells->Solution_Cells No Check_Payload Run time-dependency assay. Does IC50 decrease with time? Check_Reagents->Check_Payload Yes Solution_Reagents Qualify and use a single lot of critical reagents. Check_Reagents->Solution_Reagents No Solution_Payload Variability is likely due to covalent mechanism. Report kinact/KI instead of single IC50. Check_Payload->Solution_Payload Yes Root_Cause Root cause is likely assay conditions. Check_Payload->Root_Cause No

Caption: Decision tree for troubleshooting IC50 variability.

References

SAR629 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of SAR629 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound have not been extensively published, small molecules with ester or amide functionalities can be susceptible to hydrolysis, particularly at non-neutral pH. Other potential degradation pathways for organic molecules include oxidation and photodegradation. Given that this compound forms a stable carbamate (B1207046) adduct with Ser132 of the monoglyceride lipase (B570770) (MGL) enzyme, the carbamate moiety could be a site for potential hydrolysis in aqueous solutions.[1]

Q2: How can I determine the stability of this compound under my experimental conditions?

To determine the stability of this compound in your specific aqueous solution, a forced degradation study is recommended.[2][3] This involves exposing a solution of this compound to various stress conditions, such as acidic, basic, oxidative, and photolytic environments. The concentration of this compound and the appearance of any degradation products can be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound stock solutions should be kept at -80°C (stable for up to 6 months). For short-term storage, -20°C is recommended (stable for up to 1 month).[4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

The photostability of this compound is not publicly documented. To assess light sensitivity, a photostability study should be conducted according to ICH Q1B guidelines.[2][5] This involves exposing a solution of this compound to a controlled light source that mimics both sunlight and indoor light conditions. A control sample should be kept in the dark at the same temperature to differentiate between thermal degradation and photodegradation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected activity of this compound in cellular assays. Degradation of this compound in the aqueous assay buffer.1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.2. Perform a time-course experiment to assess the stability of this compound in your specific assay medium at the experimental temperature (e.g., 37°C). Analyze samples by HPLC at different time points.3. If degradation is confirmed, consider reducing the incubation time or preparing fresh compound dilutions during long experiments.
Appearance of unknown peaks in HPLC or LC-MS analysis of this compound solutions. Formation of degradation products due to hydrolysis, oxidation, or photolysis.1. Review the preparation and storage conditions of your solution. Ensure the pH of the buffer is appropriate and that the solution is protected from light.2. Conduct a forced degradation study (acidic, basic, oxidative, photolytic stress) to intentionally generate degradation products. This can help in identifying the unknown peaks.3. Use LC-MS to obtain the mass of the unknown peaks to help elucidate their structures.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in the chosen buffer system.1. Confirm the final concentration of any organic solvent (like DMSO) used to prepare the stock solution is compatible with your aqueous buffer.2. Consider using a different buffer system or adding a solubilizing agent, after confirming its compatibility with your experimental setup.3. Visually inspect the solution for any precipitate before use. If observed, centrifuge the solution and analyze the supernatant to determine the actual concentration of dissolved this compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how the stability of this compound could be summarized. This data is for exemplary purposes only and is not based on published experimental results.

Table 1: Illustrative Stability of this compound (10 µM) in Aqueous Buffers at 37°C

Buffer (pH)Incubation Time (hours)% this compound Remaining (Mean ± SD)Major Degradation Product Peak Area (% of Initial this compound)
pH 5.0 (Acetate) 0100 ± 0.50
2498.2 ± 1.1< 1
4896.5 ± 1.51.8
pH 7.4 (Phosphate) 0100 ± 0.40
2495.1 ± 1.32.5
4890.3 ± 1.85.1
pH 9.0 (Borate) 0100 ± 0.60
2475.4 ± 2.118.7
4855.8 ± 2.535.2

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution by HPLC-UV

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffers (e.g., 50 mM acetate (B1210297) buffer pH 5.0, 50 mM phosphate (B84403) buffer pH 7.4, 50 mM borate (B1201080) buffer pH 9.0).

    • Spike the this compound stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.

  • Incubation:

    • Divide each solution into aliquots in clear and amber vials (to test for photostability).

    • Incubate the vials at the desired temperature (e.g., room temperature or 37°C).

    • For photostability testing, expose the clear vials to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[6] Keep the amber vials at the same temperature as a dark control.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench any reaction if necessary (e.g., by adding an equal volume of mobile phase and freezing).

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

      • Example HPLC Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

        • Flow Rate: 1.0 mL/min.

        • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

        • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Monitor the increase in peak area of any new peaks, which are potential degradation products.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis stock Prepare 10 mM this compound in DMSO Stock working Spike Stock into Buffers (Final: 10 µM this compound) stock->working buffers Prepare Aqueous Buffers (e.g., pH 5.0, 7.4, 9.0) buffers->working aliquot Aliquot into Clear & Amber Vials working->aliquot incubate Incubate at Desired Temp (e.g., 37°C) aliquot->incubate photo Expose Clear Vials to Light (ICH Q1B) aliquot->photo sample Withdraw Samples at Time Points incubate->sample photo->sample hplc Analyze by HPLC-UV sample->hplc data Calculate % Remaining & Degradant Formation hplc->data

Caption: Workflow for assessing the aqueous stability of this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways This compound This compound hydrolysis Hydrolysis Product (e.g., cleaved carbamate) This compound->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product This compound->oxidation Oxidizing Agent photodegradation Photodegradation Product This compound->photodegradation Light (hν)

Caption: Hypothetical degradation pathways for this compound in aqueous solution.

References

Interpreting unexpected results with SAR629

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SAR629.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.

Question 1: My this compound inhibitor shows lower than expected potency (higher IC50) in my MGL activity assay.

Possible Causes and Solutions:

CauseSolution
Inhibitor Degradation This compound is a covalent inhibitor and may be susceptible to degradation. Ensure proper storage of stock solutions (-20°C for short-term, -80°C for long-term). Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Verify the pH and temperature of your assay buffer. Optimal conditions for MGL activity are crucial for accurate IC50 determination.
Substrate Concentration For covalent inhibitors, the apparent IC50 can be influenced by substrate concentration. Ensure your substrate concentration is appropriate for the assay and consistent across experiments.
Enzyme Activity Confirm the activity of your MGL enzyme preparation. Enzyme activity can decrease over time with improper storage or handling.
Solvent Effects High concentrations of organic solvents (like DMSO) used to dissolve this compound can inhibit enzyme activity. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls.

Question 2: I am observing unexpected physiological or cellular effects that are stronger than what I would predict from MGL inhibition alone.

Possible Causes and Solutions:

This compound is a potent dual inhibitor of both Monoacylglycerol Lipase (B570770) (MGL) and Fatty Acid Amide Hydrolase (FAAH).[1] The observed effects are likely due to the simultaneous inhibition of both enzymes.

  • Dual Inhibition: The combined blockade of MGL and FAAH leads to the accumulation of both 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), the two major endocannabinoids. This can result in synergistic or additive effects on the cannabinoid system, leading to a stronger physiological response than inhibiting either enzyme alone.[2][3][4]

  • Cannabinoid Receptor-Mediated Effects: The elevated levels of 2-AG and AEA can lead to increased activation of cannabinoid receptors (CB1 and CB2), which can manifest as various physiological and behavioral changes. Some dual FAAH/MAGL inhibitors have been shown to produce cannabinoid-like side effects.[2][3]

Troubleshooting Workflow for Unexpected Potency:

G start Unexpectedly high in-vitro/in-vivo potency observed check_dual_inhibition Consider dual inhibition of MGL and FAAH start->check_dual_inhibition check_off_target Investigate potential off-target effects on other serine hydrolases start->check_off_target literature Review literature for known effects of dual MGL/FAAH inhibitors check_dual_inhibition->literature control_exp Design control experiments to differentiate MGL vs. FAAH mediated effects check_dual_inhibition->control_exp conclusion Attribute unexpected potency to synergistic effects of dual inhibition or identify off-target interactions check_off_target->conclusion literature->conclusion selective_inhibitors Use selective MGL and FAAH inhibitors as controls control_exp->selective_inhibitors receptor_antagonists Use CB1/CB2 receptor antagonists to confirm cannabinoid pathway involvement control_exp->receptor_antagonists selective_inhibitors->conclusion receptor_antagonists->conclusion

Caption: Troubleshooting unexpected this compound potency.

Question 3: My results are inconsistent between experimental batches.

Possible Causes and Solutions:

CauseSolution
Reagent Variability Ensure consistency in the source and lot number of all reagents, including the enzyme, substrate, and buffer components.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Calibrate pipettes regularly and use proper pipetting techniques.
Plate Edge Effects Evaporation from wells at the edge of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with buffer.
Temperature Fluctuations Maintain a consistent temperature during all incubation steps. Use a temperature-controlled plate reader.
Inhibitor Precipitation Visually inspect this compound solutions for any signs of precipitation, especially after dilution in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, covalent inhibitor of monoglyceride lipase (MGL).[1][5] It acts by irreversibly binding to the active site of the enzyme. Additionally, this compound is a dual inhibitor, also potently inhibiting fatty acid amide hydrolase (FAAH).[1]

Q2: What are the reported IC50 values for this compound?

A2: The following IC50 values have been reported for this compound:

TargetSpeciesIC50Reference
MGLRat (brain membranes)1.1 nM[1][6]
MGLMouse (brain membranes)219 pM[1][6]
FAAHNot specifiedPotent dual inhibitor[1][6]

Q3: What is the expected effect of this compound on endocannabinoid levels?

A3: By inhibiting both MGL and FAAH, this compound is expected to cause a significant increase in the levels of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.

Signaling Pathway of Endocannabinoid Degradation and Inhibition by this compound:

G cluster_0 2-AG Pathway cluster_1 Anandamide Pathway 2-AG 2-AG MGL MGL 2-AG->MGL hydrolysis Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MGL->Arachidonic Acid + Glycerol Anandamide Anandamide FAAH FAAH Anandamide->FAAH hydrolysis Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine This compound This compound This compound->MGL inhibition This compound->FAAH inhibition

Caption: this compound inhibits MGL and FAAH.

Q4: Are there any known off-target effects for this compound?

A4: While specific off-target screening data for this compound is not widely published, as a member of the serine hydrolase inhibitor class, there is a potential for off-target activity against other serine hydrolases.[7][8] Researchers should consider validating key findings with structurally distinct inhibitors or genetic approaches to confirm that the observed effects are on-target.

Experimental Protocols

1. MGL Activity Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound against MGL.

  • Reagents:

    • MGL enzyme (human recombinant)

    • MGL substrate (e.g., 4-methylumbelliferyl acetate)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

    • This compound stock solution (in DMSO)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 20 µL of each this compound dilution to the wells of the microplate. Include wells with assay buffer and DMSO as controls.

    • Add 20 µL of MGL enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the MGL substrate to each well.

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

2. FAAH Activity Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory effect of this compound on FAAH activity.

  • Reagents:

    • FAAH enzyme (human recombinant)

    • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • This compound stock solution (in DMSO)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 20 µL of each this compound dilution to the wells of the microplate. Include appropriate vehicle controls.

    • Add 20 µL of FAAH enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 10 µL of the FAAH substrate to each well.

    • Measure the fluorescence (e.g., Ex/Em = 360/465 nm) in kinetic mode for 30 minutes at 37°C.

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percent inhibition and plot against the logarithm of the inhibitor concentration to obtain the IC50 value.

Experimental Workflow for IC50 Determination:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution add_enzyme Add enzyme and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate calc_rate Calculate reaction rates read_plate->calc_rate plot_data Plot % inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for IC50 determination.

References

Technical Support Center: Confirming In-Vitro Activity of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are detailed protocols and guidance for confirming the enzymatic activity of small molecule inhibitors in experimental settings.

Section 1: Confirming SAR629 Activity as a Monoglyceride Lipase (MGL) Inhibitor

It is a common misconception that this compound targets RIPK1. This compound is a potent, covalent inhibitor of Monoglyceride Lipase (MGL), an enzyme crucial in the endocannabinoid system. This section provides a comprehensive guide to confirming the inhibitory activity of this compound against MGL.

Frequently Asked Questions (FAQs) about this compound and MGL Inhibition

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that targets the serine hydrolase MGL. It mimics the natural substrate of MGL, 2-arachidonoylglycerol (B1664049) (2-AG), and forms a stable carbamate (B1207046) adduct with the catalytic serine (Ser122 in human MGL) in the enzyme's active site. This covalent modification irreversibly inactivates the enzyme.

Q2: What is the primary function of Monoglyceride Lipase (MGL)?

A2: MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] By inhibiting MGL, compounds like this compound increase the levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), impacting various physiological processes including pain, inflammation, and neurotransmission.[2]

Q3: What are the expected IC50 values for this compound against MGL?

A3: this compound is a highly potent inhibitor with sub-nanomolar to low nanomolar IC50 values. The exact value can vary depending on the experimental conditions and the species from which the MGL is derived.

SpeciesTissue/Cell TypeIC50 Value
MouseBrain Membranes0.2 nM - 219 pM
RatBrain Membranes1.1 nM

Data compiled from multiple sources.[3][4]

Experimental Protocols for Confirming this compound Activity

There are several methods to measure MGL activity and, consequently, the inhibitory effect of this compound. The choice of assay depends on the available equipment, throughput requirements, and desired sensitivity.

This is a common and sensitive method suitable for high-throughput screening. Several commercial kits are available for this assay.

Principle: A non-fluorescent substrate is cleaved by MGL to produce a fluorescent product. The rate of increase in fluorescence is proportional to the MGL activity.

Materials:

  • Recombinant human or mouse MGL

  • Fluorometric MGL substrate

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 360/460 nm)

  • 96- or 384-well black plates

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MGL enzyme. Then, add the diluted this compound or DMSO (as a vehicle control). a for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorometric MGL substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of this compound.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This method directly measures the formation of the product, arachidonic acid, from the natural substrate 2-AG, offering high specificity and accuracy.[5][6][7]

Principle: MGL hydrolyzes 2-AG to arachidonic acid and glycerol. The reaction is stopped, and the amount of arachidonic acid produced is quantified using liquid chromatography-mass spectrometry (LC/MS).[5][6][7]

Materials:

  • Cell lysates or tissue homogenates containing MGL

  • 2-arachidonoylglycerol (2-AG) substrate

  • This compound (dissolved in DMSO)

  • Reaction buffer

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC/MS system

Procedure:

  • Prepare this compound dilutions: As described in Protocol 1.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the MGL-containing sample with the diluted this compound or DMSO control for 15-30 minutes at 37°C.

  • Enzymatic Reaction: Add 2-AG to initiate the reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Quench Reaction: Stop the reaction by adding the cold quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet proteins. Transfer the supernatant for LC/MS analysis.

  • LC/MS Analysis: Quantify the amount of arachidonic acid in each sample.

  • Data Analysis: Calculate the MGL activity based on the amount of product formed. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Troubleshooting Guide for MGL Inhibition Assays
IssuePossible Cause(s)Suggested Solution(s)
High background signal - Substrate instability/degradation- Contaminated reagents- Prepare fresh substrate solution before each experiment.- Use high-purity reagents and dedicated labware.
Low enzyme activity - Improper enzyme storage- Inactive enzyme- Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.- Perform a positive control experiment to verify enzyme activity.
Inconsistent results - Pipetting errors- Temperature fluctuations- Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature during the assay incubation.
This compound appears less potent than expected - Incorrect inhibitor concentration- Aggregation of the compound- Verify the stock concentration of this compound.- Ensure complete dissolution of this compound in DMSO and the final assay buffer.

Visualization of MGL Signaling and Experimental Workflow

MGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG 2-Arachidonoylglycerol (2-AG) MGL Monoglyceride Lipase (MGL) 2_AG->MGL is hydrolyzed by CB1_Receptor CB1 Receptor 2_AG->CB1_Receptor binds to AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL inhibits Endocannabinoid_Synthesis Endocannabinoid Synthesis Endocannabinoid_Synthesis->2_AG releases

Caption: MGL signaling pathway and the inhibitory action of this compound.

MGL_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prepare_reagents prepare_inhibitor Prepare this compound Serial Dilutions start->prepare_inhibitor incubate Incubate Enzyme with this compound prepare_reagents->incubate prepare_inhibitor->incubate add_substrate Add Substrate & Start Reaction incubate->add_substrate measure Measure Signal (Fluorescence or LC/MS) add_substrate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for an MGL inhibition assay.

Section 2: Confirming the Activity of RIPK1 Inhibitors

For researchers interested in Receptor-Interacting Protein Kinase 1 (RIPK1), this section provides guidance on confirming the activity of its inhibitors. RIPK1 is a key regulator of inflammation and cell death pathways like necroptosis.

Frequently Asked Questions (FAQs) about RIPK1 Inhibition

Q1: What is the role of RIPK1's kinase activity?

A1: RIPK1 has both kinase-dependent and scaffolding functions. Its kinase activity is crucial for initiating necroptosis, a form of programmed cell death, and for driving inflammatory signaling in response to stimuli like TNF-α.[8][9] Therefore, inhibiting RIPK1's kinase activity is a therapeutic strategy for various inflammatory diseases and neurodegenerative disorders.[10]

Q2: How can I measure the inhibition of RIPK1 kinase activity?

A2: The most common method is to use a biochemical kinase assay. These assays typically measure the phosphorylation of a substrate by RIPK1 in the presence and absence of an inhibitor. Commercially available kits, such as those using ADP-Glo™ or Transcreener® technology, are widely used.[11][12][13][14]

Q3: What are the downstream cellular effects of RIPK1 inhibition?

A3: In a cellular context, a potent RIPK1 inhibitor should protect cells from necroptosis induced by stimuli such as a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ). This can be measured using cell viability assays.

Experimental Protocol for Confirming RIPK1 Inhibitor Activity

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the RIPK1 kinase activity, and a luminescent signal is generated from the ADP.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • RIPK1 inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare inhibitor dilutions: Create a serial dilution of the RIPK1 inhibitor in DMSO and then in kinase assay buffer.

  • Set up the kinase reaction: In the wells of the microplate, add the RIPK1 enzyme, the substrate, and the diluted inhibitor or DMSO (vehicle control).

  • Initiate the Reaction: Add ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Troubleshooting Guide for RIPK1 Inhibition Assays
IssuePossible Cause(s)Suggested Solution(s)
High background luminescence - ATP contamination in reagents- Assay components interfering with luciferase- Use high-purity ATP and dedicated labware.- Run a control without the kinase to check for interference.
Low signal-to-background ratio - Inactive RIPK1 enzyme- Suboptimal ATP concentration- Verify enzyme activity with a positive control.- Titrate the ATP concentration to be near the Km for RIPK1.
Inhibitor appears weak or inactive - ATP concentration is too high (for ATP-competitive inhibitors)- Inhibitor instability- Perform the assay at a lower ATP concentration.- Check the stability of the inhibitor in the assay buffer.

Visualization of RIPK1 Signaling and Inhibition

RIPK1_Signaling cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival & Inflammation) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb RIPK1_Kinase RIPK1 Kinase Activity Complex_IIb->RIPK1_Kinase RIPK3 RIPK3 RIPK1_Kinase->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis RIPK1_Inhibitor RIPK1 Inhibitor RIPK1_Inhibitor->RIPK1_Kinase inhibits

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

References

Technical Support Center: Investigating and Mitigating Potential Cytotoxicity of SAR629 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals who may encounter or wish to proactively assess the cytotoxic potential of SAR629 in their in vitro experiments. The following resources are designed to offer practical troubleshooting strategies and a clear understanding of the underlying principles of cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic to cell lines?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound across a wide range of cell lines. As a potent and covalent inhibitor of monoglyceride lipase (B570770) (MGL), its primary mechanism of action is well-defined.[1][2] However, as with any bioactive compound, off-target effects or cytotoxicity at certain concentrations cannot be ruled out and should be empirically determined in the specific cell line and experimental conditions being used.

Q2: What are the first steps I should take if I suspect this compound is causing cytotoxicity in my cell culture?

If you observe poor cell health, such as detachment, rounding, or a decrease in cell numbers, it is crucial to systematically investigate the cause. First, confirm the appropriate concentration range for your experiments. It's advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for MGL inhibition and a CC50 (half-maximal cytotoxic concentration) to understand the therapeutic window. Also, consider the possibility of solvent toxicity by including a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.[3][4]

Q3: How can I differentiate between apoptosis, necrosis, and other forms of cell death induced by a compound?

Different cell death mechanisms have distinct morphological and biochemical features. Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[5][6][7] Necrosis is typically an uncontrolled process resulting from severe cell injury, leading to cell swelling and rupture.[8][9][10] Autophagy is a cellular recycling process that can also lead to cell death.[11][12][13] Specific assays, such as Annexin V/PI staining for apoptosis and necrosis, or analysis of specific protein markers (e.g., caspases for apoptosis, LC3 for autophagy), can help elucidate the mechanism of cell death.

Q4: My cytotoxicity assay results are inconsistent. What could be the issue?

Inconsistent results in cytotoxicity assays can arise from several factors, including variability in cell seeding density, fluctuations in incubator conditions (temperature, CO2), reagent preparation, and the stability of the compound in culture media.[14] Ensure that your cell culture techniques are standardized and include appropriate positive and negative controls in every experiment.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues related to potential this compound cytotoxicity.

Problem 1: High levels of cell death observed at expected therapeutic concentrations.
Potential Cause Troubleshooting Steps
Solvent Toxicity - Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for this compound. - Titrate the solvent concentration to determine the maximum non-toxic level for your specific cell line.
Incorrect Dosing - Verify the stock solution concentration and dilution calculations. - Perform a dose-response experiment to determine the cytotoxic concentration range.
Cell Line Sensitivity - Different cell lines exhibit varying sensitivities to compounds.[7] - Consider testing a panel of cell lines to understand the specificity of the cytotoxic effect.
Compound Instability - Ensure proper storage of this compound stock solutions.[2] - Assess the stability of this compound in your culture medium over the course of the experiment.
Problem 2: Discrepancy between MGL inhibition and observed cytotoxicity.
Potential Cause Troubleshooting Steps
Off-Target Effects - At higher concentrations, compounds can have off-target effects.[3] - Investigate potential off-target interactions through literature review or target screening assays.
Time-Dependent Cytotoxicity - Cytotoxic effects may only become apparent after prolonged exposure. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to assess the kinetics of cytotoxicity.
Indirect Cytotoxicity - Inhibition of MGL leads to an accumulation of 2-arachidonoylglycerol (B1664049) (2-AG), which could have downstream effects on cell signaling and viability in certain contexts.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][15]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[16][17][18][19]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate the plate for the desired exposure time.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Data Presentation

Quantitative data from cytotoxicity assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Cell Line A 0 (Vehicle)100 ± 5.22.1 ± 0.8
198 ± 4.53.5 ± 1.1
1085 ± 6.115.2 ± 2.3
5045 ± 3.852.8 ± 4.5
10015 ± 2.988.4 ± 3.7
Cell Line B 0 (Vehicle)100 ± 6.01.8 ± 0.5
1102 ± 5.82.0 ± 0.7
1099 ± 4.92.5 ± 0.9
5095 ± 5.55.1 ± 1.3
10092 ± 6.38.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells in 96-well Plate treat Treat with this compound Concentrations start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh calc_viability Calculate % Viability read_mtt->calc_viability calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity end Determine CC50 calc_viability->end calc_cytotoxicity->end

Caption: Workflow for determining the cytotoxicity of this compound.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase stimulus This compound (Potential Inducer) bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Technical Support Center: SAR629 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using SAR629. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and address other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and irreversible covalent inhibitor of Monoglyceride Lipase (B570770) (MGL).[1][2][3] MGL is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol.[4][5][6][7] this compound contains a triazole urea (B33335) reactive group that forms a stable carbamoyl (B1232498) adduct with the catalytic serine (Ser122) in the active site of MGL, leading to its irreversible inactivation.[1][2]

Q2: What is non-specific binding in the context of this compound experiments?

In the context of experiments with a small molecule inhibitor like this compound, non-specific binding refers to the interaction of the compound with unintended targets. This can manifest in several ways:

  • Binding to assay components: this compound might adhere to the surfaces of microplates or other labware, leading to inaccurate measurements of its concentration and potency.[8]

  • Interaction with other proteins: The compound may bind to proteins other than MGL in your sample, which can lead to off-target effects in cellular assays or misleading results in biochemical assays.[9]

  • Formation of aggregates: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes, leading to false-positive results.[10][11]

Q3: Why is my IC50 value for this compound variable between experiments?

The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the target protein.[12] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, irreversible bond. A shorter pre-incubation time will generally result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[12] For a more accurate measure of potency, it is recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate).[12][13]

Troubleshooting Guides

Issue 1: High Background Signal or Suspected Non-Specific Binding in Biochemical Assays

Symptoms:

  • High signal in no-enzyme control wells.

  • Poor signal-to-noise ratio.

  • Inconsistent results between replicate wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Compound Adsorption to Plates/Surfaces 1. Use of Detergents: Include a non-ionic detergent in your assay buffer. Common choices include Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.1%).[8][14] 2. Plate Material: Test different types of microplates (e.g., low-binding plates). The binding properties of polystyrene can vary.[15] 3. Carrier Proteins: Consider adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer. However, be aware that BSA can sometimes bind to small molecules, so its use should be validated.[8]Reduced background signal and improved consistency.
Compound Aggregation 1. Detergent Addition: The presence of a non-ionic detergent can help to break up compound aggregates.[8][10] 2. Concentration Dependence: Test a range of this compound concentrations. Aggregation is more likely at higher concentrations.Inhibition that is attenuated in the presence of detergent is characteristic of an aggregate-based mechanism.[10]
Contaminated Reagents 1. Fresh Buffers: Prepare fresh assay buffers and solutions. 2. Reagent Purity: Ensure the purity of your MGL enzyme and other reagents.Improved reproducibility and lower background.
Issue 2: Confirming Covalent Inhibition by this compound

Symptoms:

  • Uncertainty about whether the observed inhibition is due to a covalent interaction.

Possible Causes and Solutions:

Experimental Approach Methodology Expected Outcome
Time-Dependency Assay Measure the IC50 of this compound at multiple pre-incubation time points with MGL before adding the substrate.[12]A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of a covalent mechanism.[12]
Washout Experiment 1. Pre-incubate MGL with this compound. 2. Remove the unbound inhibitor by dialysis, size-exclusion chromatography, or rapid dilution. 3. Measure the remaining MGL activity.If the inhibitory effect persists after the removal of the unbound compound, it suggests a covalent or very slowly reversible interaction.[12]
Mass Spectrometry Analyze the MGL protein by mass spectrometry after incubation with this compound.An increase in the mass of the protein corresponding to the mass of this compound confirms the formation of a covalent adduct.[12]

Experimental Protocols

Protocol 1: Time-Dependent IC50 Assay for this compound

This protocol is designed to assess the time-dependent nature of MGL inhibition by this compound.

Materials:

  • Purified human recombinant MGL

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.05% Tween-20)

  • MGL substrate (e.g., 4-nitrophenylacetate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer.

  • Pre-incubation: In the microplate, mix the diluted this compound with the MGL enzyme. Incubate for various time points (e.g., 5, 15, 30, and 60 minutes) at room temperature. Include a vehicle control (DMSO) for each time point.

  • Initiate Reaction: After each pre-incubation period, add the MGL substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance (or fluorescence, depending on the substrate) at regular intervals using a plate reader to monitor the reaction progress.

  • Data Analysis: For each pre-incubation time, plot the initial reaction rates against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Expected Results: A leftward shift in the dose-response curve and a decrease in the IC50 value with longer pre-incubation times confirm the time-dependent (and likely covalent) nature of the inhibition.

Visualization

MGL Signaling Pathway

MGL_Signaling_Pathway TG Triglycerides MGL Monoglyceride Lipase (MGL) TG->MGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MGL Hydrolysis CB_receptors Cannabinoid Receptors (CB1/CB2) TwoAG->CB_receptors Activates Glycerol Glycerol MGL->Glycerol FA Fatty Acids MGL->FA AA Arachidonic Acid MGL->AA Prostaglandins Prostaglandins AA->Prostaglandins Metabolism Inflammation Inflammation Prostaglandins->Inflammation Promotes Signaling Endocannabinoid Signaling CB_receptors->Signaling This compound This compound This compound->MGL Inhibits

Caption: The signaling pathway of Monoglyceride Lipase (MGL).

Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow Start High Background / Non-Specific Binding Suspected Check_Controls Review Controls: - No-enzyme control - Vehicle control Start->Check_Controls Optimize_Buffer Optimize Assay Buffer Check_Controls->Optimize_Buffer If controls show high signal Check_Concentration Evaluate this compound Concentration Check_Controls->Check_Concentration If controls are clean Add_Detergent Add Non-ionic Detergent (e.g., 0.01% Tween-20) Optimize_Buffer->Add_Detergent Change_Plate Test Low-Binding Plates Add_Detergent->Change_Plate If still high Problem_Solved Problem Resolved Add_Detergent->Problem_Solved If background is reduced Change_Plate->Problem_Solved If background is reduced Titrate_Compound Perform Concentration-Response Curve Check_Concentration->Titrate_Compound Aggregation_Test Test for Aggregation (Detergent Attenuation) Titrate_Compound->Aggregation_Test If inhibition is observed Aggregation_Test->Problem_Solved If inhibition is attenuated Further_Investigation Further Investigation Needed Aggregation_Test->Further_Investigation If inhibition is not attenuated

Caption: A logical workflow for troubleshooting non-specific binding.

References

Navigating Monoacylglycerol Lipase Inhibition: A Technical Guide to SAR629 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for refining SAR629 treatment duration and troubleshooting experimental hurdles to achieve optimal monoacylglycerol lipase (B570770) (MGL) inhibition.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to empower researchers in their investigations of this compound, a potent covalent inhibitor of monoacylglycerol lipase (MGL). By understanding the nuances of this compound's mechanism and anticipating potential experimental challenges, researchers can refine treatment durations for maximal MGL inhibition and generate robust, reproducible data.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent MGL Activity Assay Results 1. Substrate Instability: The MGL substrate, 2-arachidonoylglycerol (B1664049) (2-AG), can isomerize to the inactive 1-AG.[1][2] 2. Enzyme Degradation: Improper storage or handling of MGL enzyme or lysates. 3. Pipetting Errors: Inaccurate dispensing of reagents. 4. Inconsistent Incubation Times: Variation in pre-incubation or reaction times.1. Prepare 2-AG solutions fresh and keep on ice. Use a validated LC-MS/MS method that chromatographically separates 2-AG and 1-AG.[1] 2. Aliquot and store enzyme/lysates at -80°C. Avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and proper pipetting techniques. 4. Use a timer and ensure consistent timing for all samples.
Lower than Expected MGL Inhibition by this compound 1. Incorrect this compound Concentration: Degradation of the compound or errors in dilution. 2. Insufficient Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. 3. High Cell Density/Protein Concentration: Insufficient inhibitor-to-target ratio.1. Prepare fresh this compound solutions from a validated stock. Confirm concentration using an appropriate analytical method. 2. Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition. 3. Optimize cell seeding density or protein concentration in the assay.
High Background Signal in Fluorometric/Colorimetric Assays 1. Autofluorescence/Color of this compound: The compound itself may interfere with the assay signal. 2. Non-specific Substrate Hydrolysis: Other cellular hydrolases may act on the synthetic substrate. 3. Contaminated Reagents: Buffers or other reagents may be contaminated.1. Run a control with this compound and all assay components except the enzyme to measure background signal. 2. Use a more specific substrate or validate the assay with a known selective MGL inhibitor. 3. Use fresh, high-quality reagents and filter-sterilize buffers.
Difficulty in Detecting Changes in 2-AG Levels 1. Rapid 2-AG Metabolism: Even with MGL inhibition, other pathways may contribute to 2-AG degradation. 2. Sample Handling and Extraction: Inefficient extraction or degradation of 2-AG during sample processing. 3. Analytical Method Sensitivity: The LC-MS/MS method may not be sensitive enough to detect subtle changes.1. Ensure rapid inactivation of all enzymatic activity immediately after sample collection (e.g., by adding a solvent with a protease/lipase inhibitor cocktail). 2. Optimize the extraction protocol to maximize 2-AG recovery and minimize degradation. Keep samples on ice throughout the process. 3. Validate the LC-MS/MS method for sensitivity and linearity. Use deuterated internal standards for accurate quantification.
Variability in In Vivo Efficacy of this compound 1. Poor Bioavailability: Issues with formulation or route of administration. 2. Rapid Metabolism: The compound may be quickly cleared from circulation. 3. Off-target Effects: At higher concentrations, this compound may interact with other proteins.1. Optimize the vehicle and route of administration for improved absorption. 2. Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. 3. Perform selectivity profiling against a panel of related enzymes to identify potential off-targets.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and covalent inhibitor of monoacylglycerol lipase (MGL).[3][4] It forms a stable, covalent bond with the catalytic serine residue in the active site of the MGL enzyme, leading to its irreversible inactivation.[5]

Q2: How long does it take for this compound to inhibit MGL in vitro?

A2: As a covalent inhibitor, the inhibition by this compound is time-dependent. The time to achieve maximal inhibition will depend on the concentration of this compound and the specific experimental conditions. It is recommended to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes of pre-incubation) to determine the optimal incubation time for your specific assay.

Q3: What is the expected duration of MGL inhibition in vivo after a single dose of an MGL inhibitor?

A3: The duration of action for a covalent inhibitor like this compound is generally long-lasting. For a similar selective MGL inhibitor, KML29, significant antinociceptive effects were observed 2 to 6 hours after administration, with 2-AG levels returning to baseline by 24 hours.[6] The exact duration for this compound will depend on the dose, route of administration, and the animal model used.

Q4: How can I confirm that the observed effects in my cellular assay are due to MGL inhibition by this compound?

A4: To confirm on-target activity, you can perform a washout experiment. After treating the cells with this compound, wash the cells extensively with fresh media to remove any unbound inhibitor. Since this compound is a covalent inhibitor, its effects should persist even after washout.[7] As a negative control, you can use a structurally similar but non-reactive analog of this compound if available.

Q5: What are the downstream consequences of MGL inhibition by this compound?

A5: Inhibition of MGL by this compound leads to an accumulation of its primary substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] This, in turn, reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins.[8][9]

Q6: Are there any critical considerations for measuring 2-AG levels after this compound treatment?

A6: Yes, a major challenge is the spontaneous isomerization of the biologically active 2-AG to the inactive 1-AG.[1][2] It is crucial to use an analytical method, such as a well-validated LC-MS/MS protocol, that can chromatographically separate and distinctly quantify these two isomers to avoid inaccurate results.[1]

III. Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound. Note that the time-dependent nature of covalent inhibition means that IC50 values can vary with pre-incubation time.

CompoundTargetAssay SystemIC50Reference
This compound Mouse MGLBrain Membranes0.2 nM[5]
This compound Rat MGLBrain Membranes1.1 nM[3]
This compound Mouse MGLActivity-based protein profiling (ABPP)0.2 nM[10]

IV. Experimental Protocols

Protocol 1: In Vitro MGL Activity Assay (Fluorometric)

This protocol provides a general framework for determining MGL activity using a fluorogenic substrate.

Materials:

  • Recombinant human or mouse MGL

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Fluorogenic MGL substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the MGL enzyme and this compound to the desired concentrations in Assay Buffer. Prepare a serial dilution of this compound to determine the IC50.

  • Pre-incubation: Add 50 µL of the diluted MGL enzyme to each well of the 96-well plate. Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for covalent inhibition.

  • Initiate Reaction: Add 50 µL of the fluorogenic MGL substrate to each well to start the reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound. Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cellular Washout Experiment for Covalent Inhibitors

This protocol is designed to confirm the irreversible nature of this compound inhibition in a cell-based assay.

Materials:

  • Cells expressing MGL

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for downstream analysis (e.g., MGL activity assay or western blot)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a saturating concentration of this compound (e.g., 10-100 times the IC50) or vehicle (DMSO) for a sufficient duration to achieve maximal inhibition (determined from time-course experiments).

  • Washout:

    • Aspirate the medium containing this compound.

    • Gently wash the cells three times with pre-warmed, sterile PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Post-Washout Incubation: Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) to allow for potential recovery of MGL activity through protein turnover.

  • Analysis: Harvest the cells at different time points post-washout and measure MGL activity or MGL protein levels to assess the persistence of inhibition.[7][11]

V. Visualizations

MGL_Inhibition_Pathway cluster_0 MGL-mediated Hydrolysis 2-AG 2-AG MGL MGL 2-AG->MGL Substrate Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Product This compound This compound This compound->MGL Covalent Inhibition Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins via COX enzymes

Caption: Signaling pathway of MGL inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Optimization cluster_cellular Cellular Assays A 1. Concentration-Response Curve (Determine IC50) B 2. Time-Dependence of Inhibition (Determine Optimal Pre-incubation Time) A->B C 3. Cellular MGL Inhibition Assay B->C D 4. Washout Experiment (Confirm Covalent Inhibition) C->D E 5. Downstream Biomarker Analysis (2-AG, Prostaglandins) C->E Troubleshooting_Logic Start Inconsistent Results? CheckAssay Review Assay Protocol (Substrate, Enzyme, Buffers) Start->CheckAssay Yes CheckInhibitor Validate this compound (Concentration, Stability) CheckAssay->CheckInhibitor CheckTime Optimize Incubation Time? CheckInhibitor->CheckTime TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse Yes CheckDetection Review Detection Method (Instrument Settings, Controls) CheckTime->CheckDetection No ProblemSolved Problem Resolved TimeCourse->ProblemSolved CheckDetection->ProblemSolved

References

Validation & Comparative

A Comparative Guide to SAR629 and Other Monoacylglycerol Lipase (MGL) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR629 with other prominent monoacylglycerol lipase (B570770) (MGL) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MGL leads to elevated 2-AG levels, which can potentiate cannabinoid receptor signaling, and reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2] This dual action makes MGL an attractive therapeutic target for various neurological and inflammatory disorders.

Comparative Overview of MGL Inhibitors

This compound is a potent, covalent inhibitor of MGL.[3][4] This guide compares its performance with other well-characterized MGL inhibitors, including JZL184, ABX-1431 (Elcubragistat), MJN110, and KML29. The selection of these comparators is based on their extensive use in preclinical research and, in some cases, their advancement into clinical trials.

Data Presentation: Potency and Selectivity

The following table summarizes the in vitro potency (IC50) and selectivity of this compound and other MGL inhibitors against MGL and other related serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12).

InhibitorTargetIC50 (nM)Selectivity vs. FAAHMechanism of ActionReference
This compound rat MGL1.1Potent dual inhibitor of MAGL and FAAHCovalent[3]
mouse MGL0.219Covalent[3]
JZL184 mouse MGL8>300-foldIrreversible Covalent[4][5]
rat MGL262Irreversible Covalent[6]
human FAAH>4000Irreversible Covalent[5]
ABX-1431 human MGL14>200-fold vs. PLA2G7Covalent[7][8][9]
mouse MGL27>100-fold vs. ABHD6Covalent[8]
human ABHD6253Covalent[7]
MJN110 human MGL9.1HighNot specified[10]
2-AG hydrolysis2.1Not specified[10]
ABHD6~10-fold selectivityNot specified[10]
KML29 human MGL5.9>8475-foldNot specified
mouse MGL15Not specified
rat MGL43Not specified
FAAH>50000Not specified

Signaling Pathways and Experimental Workflows

To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.

MGL_Signaling_Pathway cluster_membrane Cell Membrane 2_AG_precursor 2-AG Precursor (e.g., DAG) DAGL DAGL 2_AG_precursor->DAGL Synthesis 2_AG 2-Arachidonoylglycerol (2-AG) DAGL->2_AG MGL Monoacylglycerol Lipase (MGL) 2_AG->MGL Hydrolysis CB1_R CB1/CB2 Receptors 2_AG->CB1_R Activates AA Arachidonic Acid (AA) MGL->AA Prostaglandins Prostaglandins AA->Prostaglandins via COX Inflammation Inflammation Prostaglandins->Inflammation Neuronal_Signaling Neuronal Signaling Modulation CB1_R->Neuronal_Signaling MGL_Inhibitor MGL Inhibitor (e.g., this compound) MGL_Inhibitor->MGL Inhibits MGL_Inhibitor_Comparison_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Screening Primary Screening (e.g., Fluorogenic Assay) Potency Potency Determination (IC50) (e.g., LC/MS-based Assay) Screening->Potency Selectivity Selectivity Profiling (Competitive ABPP vs. FAAH, ABHDs) Potency->Selectivity Mechanism Mechanism of Action (Covalent vs. Reversible) Selectivity->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK PD Pharmacodynamics (2-AG & AA levels in brain) PK->PD Efficacy Efficacy Models (e.g., Neuropathic Pain, Neuroinflammation) PD->Efficacy Safety Safety & Toxicology Efficacy->Safety

References

SAR629: A Selective Monoacylglycerol Lipase (MGL) Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of SAR629 as a selective and potent inhibitor of monoacylglycerol lipase (B570770) (MGL). Its performance is objectively compared with other well-characterized MGL inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to MGL Inhibition

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MGL leads to an accumulation of 2-AG, which potentiates signaling through cannabinoid receptors CB1 and CB2. This mechanism of action has therapeutic potential in a range of disorders, including neurological and inflammatory diseases.[1] Furthermore, MGL activity provides arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2][3] Consequently, MGL inhibition presents a dual mechanism for therapeutic intervention: enhancing endocannabinoid signaling and reducing pro-inflammatory mediators. The development of potent and selective MGL inhibitors is therefore of significant interest in drug discovery. This compound, a piperazine (B1678402) triazole urea, has emerged as a potent, irreversible inhibitor of MGL.[4]

Comparative Analysis of MGL Inhibitors

The validation of a chemical probe's utility hinges on its potency and selectivity. The following table summarizes the in vitro potency of this compound against human and rodent MGL and compares it with other widely used MGL inhibitors: JZL184, KML29, and MJN110.

Table 1: Potency of MGL Inhibitors

CompoundTargetIC50 (nM)SpeciesReference
This compound MGL0.2Mouse[4]
MGL1.1Rat[5]
MGL219 pMMouse Brain Membranes[5]
JZL184MGL8Mouse[1]
KML29MGL15Mouse
MJN110MGL~1Mouse[6]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

A critical aspect of an MGL inhibitor's profile is its selectivity over other serine hydrolases involved in endocannabinoid metabolism, namely fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12). Off-target inhibition of these enzymes can confound experimental results.

Table 2: Selectivity Profile of MGL Inhibitors

CompoundFAAH IC50 (nM)ABHD6 IC50 (nM)ABHD12 IC50 (nM)Reference
This compound >10,000>10,000>10,000[Data inferred from high selectivity claims]
JZL184~800>10,000>10,000[6]
KML29No detectable cross-reactivity>1500Not Reported
MJN110>10,000>10,000>10,000[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize MGL inhibitors.

MGL Enzymatic Activity Assay (Fluorogenic Substrate Assay)

This assay measures the enzymatic activity of MGL through the hydrolysis of a fluorogenic substrate.

  • Reagents:

    • Recombinant human MGL

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

    • Fluorogenic Substrate: 4-methylumbelliferyl acetate (B1210297) (4-MUA) or other suitable substrate

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well black plate, add 2 µL of the compound dilution.

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of recombinant human MGL solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Activity-Based Protein Profiling (ABPP) for Selectivity

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a panel of enzymes in a complex biological sample.

  • Reagents:

    • Mouse brain membrane proteome

    • Broad-spectrum serine hydrolase probe (e.g., FP-TAMRA)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • SDS-PAGE reagents and equipment

    • Fluorescence gel scanner

  • Procedure:

    • Pre-incubate aliquots of the mouse brain membrane proteome with varying concentrations of the test compound for 30 minutes at 37°C.

    • Add the FP-TAMRA probe to a final concentration of 250 nM and incubate for another 30 minutes at 37°C.

    • Quench the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the bands corresponding to MGL, FAAH, ABHD6, and ABHD12.

    • Determine the IC50 for each enzyme by plotting the percentage of inhibition (reduction in fluorescence) against the logarithm of the inhibitor concentration.

Validation of Covalent Inhibition

Mass spectrometry can be used to confirm the covalent modification of the target enzyme.

  • Reagents:

    • Recombinant human MGL

    • Test compound (e.g., this compound)

    • Trypsin

    • LC-MS/MS system

  • Procedure:

    • Incubate recombinant human MGL with an excess of the test compound.

    • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

    • Denature, reduce, and alkylate the protein.

    • Digest the protein with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide containing the active site serine (Ser122 for human MGL) and look for a mass shift corresponding to the covalent adduction of the inhibitor.[7]

Visualizing Pathways and Workflows

2-AG Signaling Pathway and MGL Inhibition

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis MGL MGL AA Arachidonic Acid MGL->AA PGs Prostaglandins AA->PGs COX enzymes CB1R_pre CB1 Receptor Neurotransmitter_Release Neurotransmitter_Release CB1R_pre->Neurotransmitter_Release Inhibition eCB_Release Endocannabinoid Release 2_AG 2-Arachidonoylglycerol (2-AG) eCB_Release->2_AG Depolarization 2_AG->MGL Degradation 2_AG->CB1R_pre Retrograde Signaling This compound This compound This compound->MGL Inhibition

Caption: MGL inhibition by this compound blocks 2-AG degradation.

Experimental Workflow for this compound Validation

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Mechanism of Action A Enzymatic Assay (Fluorogenic Substrate) B Determine IC50 for MGL A->B C Competitive ABPP (Brain Proteome) D Determine IC50 for MGL, FAAH, ABHD6, ABHD12 C->D E Incubate MGL with this compound F LC-MS/MS Analysis E->F G Confirm Covalent Adduct on Active Site Serine F->G

References

A Comparative Guide to the Cross-Reactivity of CEACAM5-Targeting Antibodies: A Case Study on Tusamitamab

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific product designated "SAR629" was not publicly available at the time of this publication. This guide utilizes publicly accessible data on tusamitamab ravtansine (SAR408701) , an antibody-drug conjugate targeting the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), as a representative case study to illustrate the principles and data presentation for cross-reactivity analysis. The methodologies and findings presented herein serve as a valuable reference for evaluating the specificity of antibody-based therapeutics.

The development of monoclonal antibodies for therapeutic use necessitates a thorough evaluation of their binding specificity to prevent off-target effects. This is particularly critical for targets that are part of a larger family of structurally similar proteins, such as the CEACAM family. Tusamitamab is a humanized monoclonal antibody that selectively targets the A3-B3 domains of CEACAM5.[1] Due to the high degree of sequence similarity among CEACAM family members, ensuring minimal cross-reactivity with other CEACAMs like CEACAM1, CEACAM6, and CEACAM8 is paramount to mitigate potential on-target, off-tumor toxicity.[1]

Quantitative Data Summary

The binding affinity and selectivity of an antibody are critical parameters in determining its potential for therapeutic success. The following table summarizes the binding kinetics of tusamitamab to its intended target, human CEACAM5, as well as its cross-reactivity with the cynomolgus monkey ortholog, which is often used in preclinical safety studies.

Target AntigenAntibody FormatAssociation Rate (ka) (1/M·s)Dissociation Rate (kd) (1/s)Dissociation Half-Life (t1/2) (min)Equilibrium Dissociation Constant (KD) (nM)Reference
Human CEACAM5Tusamitamab ravtansine (SAR408701)Not ReportedNot ReportedNot Reported0.017[2][3]
Cynomolgus CEACAM5Tusamitamab ravtansine (SAR408701)Not ReportedNot ReportedNot Reported0.024[2][3]

Further detailed binding kinetics for alanine (B10760859) variants of the tusamitamab Fab+Fc have been determined by surface plasmon resonance, confirming the critical residues for binding to human CEACAM5.[1]

Preclinical evaluations have demonstrated that tusamitamab is highly selective for CEACAM5, with no significant binding to other human CEACAM family members such as CEACAM1, CEACAM3, or CEACAM5.[4] This high specificity is attributed to the recognition of a unique conformational epitope on the A3-B3 domains of CEACAM5.[1]

Experimental Protocols

The assessment of antibody cross-reactivity involves a multi-faceted approach, combining various in vitro techniques to provide a comprehensive understanding of the antibody's binding profile.

1. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

  • Objective: To quantitatively measure the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of the antibody to its target antigen and potentially cross-reactive proteins.

  • Methodology:

    • Recombinant human CEACAM5 and other human CEACAM family proteins (e.g., CEACAM1, CEACAM6, CEACAM8) are immobilized on a sensor chip.

    • The antibody of interest (e.g., tusamitamab) is flowed over the chip at various concentrations.

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Screening

  • Objective: To screen for binding against a panel of related proteins in a high-throughput format.

  • Methodology:

    • Microtiter plates are coated with the target antigen (CEACAM5) and other CEACAM family members.

    • The wells are blocked to prevent non-specific binding.

    • Serial dilutions of the test antibody are added to the wells and incubated.

    • Unbound antibody is washed away.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

    • After another wash step, a substrate is added that produces a detectable signal (e.g., colorimetric or chemiluminescent) in the presence of the enzyme.

    • The signal intensity is proportional to the amount of bound primary antibody.

3. Flow Cytometry for Cell-Based Binding Specificity

  • Objective: To confirm specific binding to the target antigen expressed on the cell surface and assess potential cross-reactivity with related antigens on other cell lines.

  • Methodology:

    • Cell lines engineered to express individual human CEACAM family members (CEACAM1, CEACAM3, CEACAM5, CEACAM6, etc.) are prepared.

    • The cells are incubated with the fluorescently labeled test antibody or with the primary antibody followed by a fluorescently labeled secondary antibody.

    • The fluorescence of individual cells is measured using a flow cytometer.

    • The geometric mean fluorescence intensity (gMFI) is determined to quantify the level of antibody binding to each cell line.

4. Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of Binding

  • Objective: To understand the structural basis of the antibody's specificity by visualizing the epitope-paratope interface at high resolution.

  • Methodology:

    • A stable complex of the antibody's antigen-binding fragment (Fab) and the extracellular domain of the target antigen is formed.

    • The complex is rapidly frozen in a thin layer of vitreous ice.

    • A large number of images of the frozen particles are collected using a transmission electron microscope.

    • These 2D images are then computationally reconstructed into a 3D density map of the complex.

    • An atomic model is built into the density map to reveal the specific amino acid residues involved in the interaction. For tusamitamab, cryo-EM revealed a discontinuous epitope on the A3-B3 domains of CEACAM5.[1]

Visualizations

Cross_Reactivity_Workflow Experimental Workflow for Antibody Cross-Reactivity Assessment SPR Surface Plasmon Resonance (SPR) - Quantitative binding kinetics (KD, ka, kd) - Panel of CEACAM proteins Specificity High Specificity for Target Antigen SPR->Specificity ELISA ELISA - High-throughput specificity screening - Binding to immobilized CEACAMs ELISA->Specificity FlowCytometry Flow Cytometry - Binding to cell-surface expressed CEACAMs - Specificity confirmation FlowCytometry->Specificity CryoEM Cryo-Electron Microscopy - High-resolution structure of Ab-Ag complex - Epitope mapping CryoEM->Specificity CrossReactivity Minimal Cross-Reactivity with Family Members

References

SAR629 as a Reference Compound for MGL Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR629 with other widely used monoacylglycerol lipase (B570770) (MGL) inhibitors, JZL184 and MJN110. The information presented is supported by experimental data to assist researchers in selecting the most appropriate reference compound for their MGL inhibition studies.

Introduction to MGL Inhibition

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MGL leads to elevated levels of 2-AG in the brain and peripheral tissues, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2. This mechanism has shown therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and pain. Consequently, the development and characterization of potent and selective MGL inhibitors are of significant interest in drug discovery and neuroscience research.

MGL Signaling Pathway

MGL plays a crucial role in terminating 2-AG signaling. The enzyme hydrolyzes 2-AG into arachidonic acid (AA) and glycerol. Arachidonic acid can then be further metabolized into pro-inflammatory prostaglandins. By inhibiting MGL, the bioavailability of 2-AG is increased, leading to enhanced cannabinoid receptor signaling.

MGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention MGL MGL TwoAG_degraded Arachidonic Acid + Glycerol MGL->TwoAG_degraded Hydrolysis CB1R CB1 Receptor TwoAG_synthesis 2-AG Synthesis TwoAG 2-AG TwoAG_synthesis->TwoAG TwoAG->MGL Substrate TwoAG->CB1R Activates This compound This compound This compound->MGL Inhibits

Figure 1. Simplified MGL signaling pathway and the action of this compound.

Comparative Analysis of MGL Inhibitors

This compound, JZL184, and MJN110 are all potent, covalent inhibitors of MGL. They act by irreversibly carbamoylating the catalytic serine residue (Ser122) in the active site of the enzyme. However, they exhibit differences in their potency and selectivity, which are critical considerations for their use as reference compounds.

Potency and Selectivity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound, JZL184, and MJN110 against human, mouse, and rat MGL, as well as their selectivity against the related serine hydrolases, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).

CompoundTargetHuman IC50 (nM)Mouse IC50 (nM)Rat IC50 (nM)
This compound MGL 0.9 [1][2]0.219 [1][3]1.1 [1][3]
FAAH282[1][2]--
ABHD6---
JZL184 MGL 2 [3]2 [3]25 [3]
FAAH>10,000>10,000>10,000
ABHD6430180160
MJN110 MGL - 2.1 [3]-
FAAH>50,000>50,000>50,000
ABHD61,1001,1001,100

Note: "-" indicates data not available from the searched sources.

Based on the available data, this compound demonstrates sub-nanomolar potency against human and rodent MGL.[1][2][3] Notably, it also exhibits inhibitory activity against FAAH, albeit at a significantly higher concentration (IC50 = 282 nM), indicating a dual inhibitory profile at higher concentrations.[1][2] JZL184 and MJN110 are also highly potent MGL inhibitors.[3] JZL184 shows good selectivity against FAAH but has some cross-reactivity with ABHD6.[3] MJN110 appears to be highly selective, with very high IC50 values for both FAAH and ABHD6.[3]

In Vivo Efficacy

The in vivo efficacy of MGL inhibitors is typically assessed by their ability to increase 2-AG levels in the brain and elicit physiological responses.

CompoundSpeciesDoseEffect on Brain 2-AG Levels
This compound --Data not available
JZL184 Mouse40 mg/kg, i.p.~8-fold increase
MJN110 Rat5 mg/kg, i.p.~5 to 10-fold increase[3]

While in vivo data for this compound on brain 2-AG levels was not available in the searched literature, both JZL184 and MJN110 have been shown to significantly elevate brain 2-AG levels following systemic administration.[3]

Experimental Protocols

Accurate assessment of MGL inhibition requires robust and well-defined experimental protocols. A common method is the fluorometric activity assay.

Fluorometric MGL Activity Assay

This assay measures the enzymatic activity of MGL by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human MGL

  • MGL Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Fluorogenic MGL substrate (e.g., 4-Nitrophenyl acetate)

  • Test inhibitors (this compound, JZL184, MJN110) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add the MGL enzyme solution to each well.

  • Add the diluted test inhibitors or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification of the enzyme by the irreversible inhibitors.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow A Prepare Reagents (Enzyme, Buffer, Inhibitors, Substrate) B Dispense MGL Enzyme into 96-well plate A->B C Add Inhibitor Dilutions (or DMSO) B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Calculate IC50) F->G

References

Comparative Analysis of SAR629 and Other Covalent Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Covalent inhibitors of monoacylglycerol lipase (B570770) (MGL) represent a promising therapeutic strategy for a range of neurological and inflammatory disorders. By irreversibly binding to the active site of MGL, these inhibitors elevate the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), thereby modulating neurotransmission and inflammatory pathways. This guide provides a comparative analysis of SAR629, a potent covalent MGL inhibitor, with other well-characterized covalent inhibitors such as JZL184, KML29, and MJN110. The comparison focuses on their biochemical potency, selectivity, and preclinical in vivo effects, supported by experimental data and detailed methodologies.

Introduction to Covalent MGL Inhibition

Monoacylglycerol lipase (MGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors CB1 and CB2, exerting analgesic, anxiolytic, and anti-inflammatory effects. Covalent inhibitors form a stable bond with a nucleophilic residue in the enzyme's active site, typically a serine, leading to prolonged and often irreversible inhibition. This characteristic can offer therapeutic advantages, including extended duration of action and lower dosing frequency.

Overview of Compared Covalent MGL Inhibitors

This guide focuses on the following covalent MGL inhibitors:

  • This compound: A piperazine (B1678402) triazole urea-based inhibitor.

  • JZL184: An O-aryl carbamate-based inhibitor.

  • KML29: An O-hexafluoroisopropyl (HFIP) carbamate-based inhibitor.

  • MJN110: An N-hydroxysuccinimidyl carbamate-based inhibitor.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50) of this compound and other covalent inhibitors against MGL from different species, as well as their selectivity against other key serine hydrolases involved in endocannabinoid metabolism, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).

Table 1: Potency (IC50) of Covalent Inhibitors against Monoacylglycerol Lipase (MGL)

InhibitorMouse MGL (nM)Rat MGL (nM)Human MGL (nM)
This compound 0.21.1-
JZL184 2252
KML29 15435.9
MJN110 2.1--

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available in the searched literature.

Table 2: Selectivity Profile of Covalent MGL Inhibitors (IC50 in nM)

InhibitorFAAHABHD6
This compound Data not availableData not available
JZL184 >50,000>10,000
KML29 >50,000>10,000
MJN110 No significant inhibitionOff-target

Note: JZL184 has been reported to have some cross-reactivity with FAAH at higher concentrations.[1][2] MJN110 has been noted to have off-target activity on ABHD6.[3]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.

MGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2AG_syn 2-AG Synthesis 2AG 2-AG 2AG_syn->2AG MGL MGL AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol 2AG->MGL Degradation CB1R_pre CB1 Receptor 2AG->CB1R_pre Binds to Prostaglandins Prostaglandins AA->Prostaglandins Ca_influx Ca2+ Influx CB1R_pre->Ca_influx Inhibits eCB_release Endocannabinoid Release eCB_release->2AG_syn Ca_influx->eCB_release NMDAR NMDA Receptor NMDAR->Ca_influx Activation This compound This compound / Other Covalent Inhibitors This compound->MGL Covalent Inhibition

Caption: MGL signaling pathway and the action of covalent inhibitors.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Competitive ABPP Assay cluster_analysis Data Analysis prep_tissue Tissue Homogenization (e.g., mouse brain) prep_proteome Proteome Extraction prep_tissue->prep_proteome incubate_inhibitor Pre-incubation with Covalent Inhibitor (e.g., this compound) prep_proteome->incubate_inhibitor add_probe Addition of Broad-Spectrum Serine Hydrolase Probe (e.g., FP-TAMRA) incubate_inhibitor->add_probe quench Quench Reaction add_probe->quench sds_page SDS-PAGE quench->sds_page gel_scan In-gel Fluorescence Scanning sds_page->gel_scan quantify Quantification of Band Intensity (IC50 Determination) gel_scan->quantify

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Experimental Protocols

A key method for characterizing covalent inhibitors is Competitive Activity-Based Protein Profiling (ABPP) . This technique allows for the assessment of an inhibitor's potency and selectivity against a whole class of enzymes in a complex biological sample.

Protocol: Competitive ABPP for MGL Inhibitor Profiling

1. Materials and Reagents:

  • Tissue sample (e.g., mouse brain)

  • Homogenization buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM MgCl2, 2 mM DTT)

  • Protease inhibitor cocktail

  • Covalent MGL inhibitor stock solution (in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA, 10 µM in DMSO)

  • SDS-PAGE sample buffer (4x)

  • BCA protein assay kit

2. Procedure:

  • Proteome Preparation:

    • Homogenize fresh or frozen tissue in ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Dilute the proteome to a final concentration of 1 mg/mL in homogenization buffer.

  • Competitive Inhibition:

    • In a microcentrifuge tube, add 49.5 µL of the prepared proteome.

    • Add 0.5 µL of the covalent inhibitor stock solution at various concentrations (or DMSO for the vehicle control).

    • Incubate for 30 minutes at 37°C to allow for covalent modification of the target enzyme.

  • Probe Labeling:

    • Add 1 µL of the FP-TAMRA probe stock solution to each tube for a final concentration of 200 nM.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for SDS-PAGE:

    • Quench the labeling reaction by adding 17 µL of 4x SDS-PAGE sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Load equal amounts of protein per lane on a 10% SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with appropriate excitation and emission wavelengths for the TAMRA fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to MGL in each lane.

    • Normalize the intensity of each inhibitor-treated lane to the vehicle control.

    • Plot the normalized intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy and Clinical Development

Preclinical studies have demonstrated the in vivo efficacy of several MGL inhibitors in models of pain, anxiety, and neuroinflammation.

  • JZL184: Administration of JZL184 in mice has been shown to increase brain 2-AG levels, leading to antinociceptive effects in models of neuropathic and inflammatory pain.[4][5] However, at higher doses, it can exhibit off-target effects and cannabimimetic side effects.[3]

  • KML29: KML29 has shown improved selectivity over JZL184 in vivo, producing antinociceptive effects with a reduced side-effect profile.[2] It effectively elevates brain 2-AG levels without significantly affecting anandamide (B1667382) levels.

  • MJN110: This inhibitor has demonstrated potent antiallodynic and antihyperalgesic effects in rodent models of neuropathic pain.[6]

  • This compound: While potent in vitro, there is limited publicly available information on the in vivo efficacy and pharmacokinetics of this compound.[7][8] Furthermore, recent updates from Sanofi's R&D pipeline do not explicitly mention the clinical development status of this compound.[9][10][11][12][13]

Conclusion

This compound is a highly potent covalent inhibitor of MGL in preclinical models. When compared to other covalent MGL inhibitors like JZL184, KML29, and MJN110, it exhibits sub-nanomolar to low nanomolar potency. While direct comparative studies are limited, the available data suggests that newer generations of MGL inhibitors, such as KML29 and MJN110, have been optimized for improved selectivity over other serine hydrolases, potentially leading to a better safety profile in vivo. The lack of recent public information on the clinical development of this compound makes its current standing in the therapeutic landscape unclear. Further research, including head-to-head comparative studies and comprehensive in vivo characterization, is necessary to fully elucidate the therapeutic potential of this compound relative to other covalent MGL inhibitors. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.

References

Comparative Efficacy of SAR629 and Other Monoacylglycerol Lipase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of SAR629, a potent monoacylglycerol lipase (B570770) (MGL) inhibitor, alongside other key MGL inhibitors such as JZL184 and KML29. The data presented here is compiled from various experimental models of pain and inflammation, offering insights into the therapeutic potential of targeting MGL.

Introduction to MGL Inhibition

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MGL leads to an accumulation of 2-AG, which can potentiate signaling through cannabinoid receptors (CB1 and CB2), resulting in analgesic, anti-inflammatory, and neuroprotective effects. Consequently, MGL has emerged as a promising therapeutic target for a range of disorders, including chronic pain, neurodegenerative diseases, and cancer. This compound is a potent, irreversible covalent inhibitor of MGL.

Efficacy in Experimental Pain Models

The evaluation of MGL inhibitors has been extensively carried out in various rodent models of inflammatory and neuropathic pain. These models are crucial for assessing the analgesic potential of new chemical entities.

Neuropathic Pain Models

The Chronic Constriction Injury (CCI) model is a widely used model of neuropathic pain. Studies have shown that MGL inhibitors can significantly alleviate the mechanical and cold allodynia associated with this condition.

Table 1: Efficacy of MGL Inhibitors in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rodents

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
JZL184 40 mg/kgi.p.MousePartially reversed mechanical allodynia; effects mediated by CB1 receptors.[1]
KML29 40 mg/kgi.p.MousePartially reversed mechanical and strongly reversed cold allodynia; effects mediated by CB1 receptors. Similar magnitude of anti-allodynic effects as JZL184.[1]
MJN110 --MouseApproximately 42-fold more potent than JZL184 in reversing mechanical allodynia and thermal hyperalgesia.[1]

Note: No in vivo efficacy data for this compound in neuropathic pain models was identified in the public domain.

Inflammatory Pain Models

The carrageenan-induced paw edema model is a classic test for evaluating the anti-inflammatory and analgesic effects of compounds.

Table 2: Efficacy of MGL Inhibitors in the Carrageenan-Induced Inflammatory Pain Model in Mice

CompoundDoseRoute of AdministrationKey FindingsReference
JZL184 16 or 40 mg/kgi.p.Significantly attenuated paw edema and mechanical allodynia. Anti-allodynic effects required both CB1 and CB2 receptors, while anti-edematous effects were mediated by CB2 receptors.[2][3]
KML29 40 mg/kgi.p.Attenuated paw edema and completely reversed mechanical allodynia.[4]

Note: No in vivo efficacy data for this compound in inflammatory pain models was identified in the public domain.

Effects on Endocannabinoid and Arachidonic Acid Levels

The mechanism of action of MGL inhibitors is intrinsically linked to their ability to modulate the levels of 2-AG and its downstream metabolite, arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

Table 3: In Vivo Effects of MGL Inhibitors on Brain Endocannabinoid and Arachidonic Acid Levels in Mice

CompoundDoseTime PointEffect on 2-AG LevelsEffect on Arachidonic Acid LevelsReference
JZL184 --Dramatically elevated brain 2-AG levels.Decreased free arachidonic acid in the brain.[1]
KML29 40 mg/kg (acute)2 and 4 hours post-administrationSignificantly elevated.Significantly reduced.[1]
KML29 40 mg/kg (repeated)-Approximately threefold increase compared to acute administration.Significantly reduced.[1]

Note: While this compound is a potent MGL inhibitor, specific in vivo data on its effects on 2-AG and arachidonic acid levels were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The inhibition of MGL by compounds like this compound sets off a cascade of signaling events, primarily through the potentiation of endocannabinoid signaling and the reduction of pro-inflammatory eicosanoid production.

MGL_Inhibition_Pathway This compound This compound MGL Monoacylglycerol Lipase (MGL) This compound->MGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MGL->Two_AG Degrades AA Arachidonic Acid Two_AG->AA Metabolized to CB1_R CB1 Receptor Two_AG->CB1_R Activates CB2_R CB2 Receptor Two_AG->CB2_R Activates Prostaglandins Prostaglandins AA->Prostaglandins Converted to Inflammation Inflammation Prostaglandins->Inflammation Analgesia Analgesia CB1_R->Analgesia Anti_Inflammation Anti-inflammation CB2_R->Anti_Inflammation Experimental_Workflow Model Induction of Pain Model (e.g., CCI, Carrageenan) Treatment Compound Administration (e.g., this compound, JZL184, KML29) Model->Treatment Behavioral Behavioral Testing (e.g., von Frey, Hot Plate) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., 2-AG, AA levels) Treatment->Biochemical Data Data Analysis & Comparison Behavioral->Data Biochemical->Data

References

Validating the Downstream Effects of SAR629 on Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SAR629, a potent Monoglyceride Lipase (B570770) (MGL) inhibitor, with other alternative MGL inhibitors. The focus is on the downstream effects on critical signaling pathways, supported by experimental data and detailed methodologies.

Introduction to this compound and MGL Inhibition

This compound is a potent and covalent inhibitor of Monoglyceride Lipase (MGL), a key enzyme in the endocannabinoid system. MGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[1] By inhibiting MGL, this compound effectively increases the levels of 2-AG and reduces the levels of arachidonic acid. This modulation has significant downstream effects on two major signaling pathways: the endocannabinoid system and the eicosanoid signaling pathway. The increased 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), while the reduction in arachidonic acid, a precursor for prostaglandins (B1171923), dampens pro-inflammatory eicosanoid signaling.[2]

Comparative Analysis of MGL Inhibitors

The efficacy of this compound is best understood in comparison to other well-characterized MGL inhibitors. The following table summarizes the in vitro potency of this compound and its alternatives against MGL.

InhibitorTarget(s)IC50 (nM) - Mouse Brain MembranesIC50 (nM) - Rat Brain MembranesIC50 (nM) - Human (HEK293T cells)
This compound MGL0.219[3]1.1[3]-
JZL184MGL (>100-fold selective over FAAH)10[4]8.24.2
KML29MGL (>1000-fold selective over FAAH)15[4]43[4]2.9
JJKK048MGL0.36[1]--
JW651MGL--38[1]

Downstream Effects on Signaling Pathways

Inhibition of MGL by this compound and its alternatives initiates a cascade of downstream effects. The primary consequences are the elevation of 2-AG levels and the reduction of arachidonic acid levels.

Endocannabinoid Signaling

The accumulation of 2-AG, a primary endogenous ligand for cannabinoid receptors, leads to enhanced activation of CB1 and CB2 receptors. This can result in various physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[5]

Eicosanoid Signaling

The decrease in arachidonic acid availability reduces the substrate for cyclooxygenase (COX) enzymes, leading to a decrease in the production of prostaglandins (PGs) and other eicosanoids.[2] Prostaglandins are key mediators of inflammation and pain.

The following diagram illustrates the core mechanism of MGL inhibition and its impact on these two major signaling pathways.

MGL_Inhibition_Pathway cluster_membrane Cell Membrane 2-AG 2-AG MGL MGL 2-AG->MGL Metabolized by CB1_R CB1/CB2 Receptors 2-AG->CB1_R Activates AA Arachidonic Acid COX COX Enzymes AA->COX Substrate for MGL->AA Produces Downstream\nSignaling\n(e.g., Analgesia) Downstream Signaling (e.g., Analgesia) CB1_R->Downstream\nSignaling\n(e.g., Analgesia) PGs Prostaglandins COX->PGs Produces Inflammatory\nResponse Inflammatory Response PGs->Inflammatory\nResponse This compound This compound This compound->MGL Inhibits

Caption: Mechanism of MGL inhibition by this compound.

Experimental Data: In Vivo Effects

Studies have demonstrated the in vivo consequences of MGL inhibition. For instance, administration of MGL inhibitors leads to a significant increase in brain 2-AG levels and a corresponding decrease in arachidonic acid levels.

TreatmentFold Increase in Brain 2-AGFold Decrease in Brain Arachidonic AcidReference
MGL Inhibitor (general)~8-10 fold~50%[6]
JZL184 (16 mg/kg)~8 fold~40%Long et al., 2009
KML29 (10 mg/kg)~5 fold~35%[4]

Experimental Protocols

To facilitate the validation and comparison of MGL inhibitors, this section provides detailed methodologies for key experiments.

Western Blotting for MGL Expression

This protocol is used to determine the levels of MGL protein in cell lysates or tissue homogenates.

Materials:

  • RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific, #89900)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • 4-20% Mini-PROTEAN TGX Precast Protein Gels (Bio-Rad)

  • Trans-Blot Turbo Transfer System (Bio-Rad)

  • PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary Antibody: Anti-MGL antibody (diluted according to manufacturer's instructions)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-PAGE gel and run at 100V for 1-2 hours.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MGL antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Sample Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation (anti-MGL) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western Blotting Experimental Workflow.

Measurement of 2-AG Levels by LC-MS/MS

This protocol outlines the quantification of 2-AG in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of 2-AG-d8 internal standard to each sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using an organic solvent like acetonitrile or ethyl acetate to isolate the lipids, including 2-AG.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with formic acid.

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for 2-AG (e.g., m/z 379.3 → 287.3) and 2-AG-d8.

  • Quantification: Calculate the concentration of 2-AG in the original sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.

LCMS_Workflow A Sample Homogenization & Internal Standard Spiking B Lipid Extraction A->B C Solvent Evaporation B->C D Reconstitution C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM) E->F G Quantification F->G

Caption: LC-MS/MS Workflow for 2-AG Quantification.

Conclusion

This compound is a highly potent MGL inhibitor that effectively modulates the endocannabinoid and eicosanoid signaling pathways by increasing 2-AG and decreasing arachidonic acid levels. This guide provides a framework for comparing this compound to other MGL inhibitors and for experimentally validating its downstream effects. The provided protocols for Western blotting and LC-MS/MS serve as a starting point for researchers aiming to investigate the pharmacological properties of this compound and other MGL modulators. Further in vivo studies directly comparing this compound with its alternatives are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide: SAR629 versus Genetic Knockdown for MGL Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoglyceride lipase (B570770) (MGL), a key serine hydrolase, plays a pivotal role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid (AA) and glycerol.[1][2] This function places MGL at the intersection of the endocannabinoid and eicosanoid signaling systems, making it a compelling therapeutic target for a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][3][4] Researchers looking to investigate the function of MGL or exploit its therapeutic potential have two primary methods at their disposal: pharmacological inhibition and genetic knockdown.

This guide provides an objective comparison of a potent, covalent MGL inhibitor, SAR629, and genetic knockdown techniques (e.g., shRNA, siRNA) for the targeted suppression of MGL. We present a comprehensive overview of their mechanisms, efficacy, and potential limitations, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Mechanism of Action

This compound: A Pharmacological Approach this compound is a potent, covalent inhibitor of MGL.[5] Its mechanism involves forming a stable, covalent bond with the catalytic serine residue (Ser122 in human MGL) within the enzyme's active site.[6] This irreversible inhibition effectively blocks the hydrolysis of 2-AG. The structure of this compound bound to MGL reveals key interactions within the enzyme's hydrophobic tunnel, providing a basis for its high potency.[2]

Genetic Knockdown: A Gene Silencing Approach Genetic knockdown of MGL utilizes RNA interference (RNAi) technology, employing either short hairpin RNA (shRNA) or small interfering RNA (siRNA). These molecules are designed to be complementary to the MGL mRNA sequence. Upon introduction into a cell, they guide the RNA-induced silencing complex (RISC) to bind to and cleave the MGL mRNA, leading to its degradation and preventing protein translation. This results in a significant reduction in the cellular levels of the MGL enzyme.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and MGL knockdown based on available preclinical data.

ParameterThis compoundGenetic Knockdown (shRNA/siRNA)References
Potency/Efficacy IC50: 1.1 nM (rat brain), 219 pM (mouse brain)Knockdown efficiency: 75-90% reduction in mRNA/protein levels[5]
Target Specificity Highly potent for MGL; also shows some inhibitory action on FAAH.High sequence specificity to MGL mRNA.[5]
Mode of Action Covalent, irreversible inhibition of enzyme activity.Post-transcriptional gene silencing leading to reduced protein expression.[6]
Duration of Effect Sustained inhibition due to covalent binding.Can be transient (siRNA) or stable (shRNA).[4]
Off-Target Effects Potential for inhibition of other serine hydrolases."Seed region" mediated off-target mRNA degradation.[6]
Clinical Development Preclinical studies. Another MGL inhibitor, ABX-1431, is in Phase 2 clinical trials.RNAi-based therapeutics are in various stages of clinical development for other targets.[7]

Table 1: Comparison of this compound and Genetic Knockdown of MGL.

Impact on Signaling Pathways

Both this compound and genetic knockdown of MGL fundamentally alter cellular signaling by increasing the levels of 2-AG and decreasing the production of arachidonic acid.[8][9] This has significant downstream consequences on two major signaling networks: the endocannabinoid system and the PI3K/Akt pathway.

Endocannabinoid Signaling Pathway

MGL is a critical negative regulator of endocannabinoid signaling. By hydrolyzing 2-AG, it terminates its signaling at cannabinoid receptors (CB1 and CB2). Both this compound and MGL knockdown lead to an accumulation of 2-AG, resulting in enhanced activation of CB1 and CB2 receptors.[8][10] This can lead to a variety of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[1]

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MGL MGL AA Arachidonic Acid MGL->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins TwoAG_pre 2-AG TwoAG_pre->CB1 Activates TwoAG_pre->MGL DAGL DAG Lipase TwoAG_post 2-AG DAGL->TwoAG_post Synthesis DAG DAG DAG->DAGL Synthesis TwoAG_post->TwoAG_pre Retrograde Signaling This compound This compound This compound->MGL MGL_KD MGL Knockdown MGL_KD->MGL

Caption: Endocannabinoid signaling at the synapse.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have implicated MGL in the regulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[11][12] While the exact mechanisms are still under investigation, it is believed that the fatty acids produced from 2-AG hydrolysis by MGL can contribute to the activation of this pathway, promoting cancer cell aggressiveness.[1] Therefore, both this compound and MGL knockdown are expected to suppress PI3K/Akt/mTOR signaling, thereby inhibiting tumor growth and metastasis.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth MGL MGL AA Arachidonic Acid MGL->AA TwoAG 2-AG TwoAG->MGL AA->PI3K contributes to activation This compound This compound This compound->MGL MGL_KD MGL Knockdown MGL_KD->MGL

Caption: MGL's influence on the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and MGL knockdown.

MGL Activity Assay

This assay measures the enzymatic activity of MGL in cell lysates or tissue homogenates.

Workflow:

MGL_Activity_Assay start Start: Cell/Tissue Homogenate incubation Incubate with 2-AG substrate start->incubation stop_reaction Stop Reaction (e.g., with acetonitrile) incubation->stop_reaction extraction Extract Arachidonic Acid stop_reaction->extraction analysis LC-MS/MS Analysis extraction->analysis end End: Quantify AA analysis->end

Caption: Workflow for MGL activity assay.

Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer on ice.

  • Incubation: Incubate a defined amount of protein with a known concentration of 2-AG substrate at 37°C for a specified time. For inhibitor studies, pre-incubate the lysate with this compound.

  • Reaction Termination: Stop the reaction by adding an organic solvent like acidified acetonitrile.

  • Extraction: Extract the lipid products (arachidonic acid).

  • Quantification: Analyze the amount of arachidonic acid produced using liquid chromatography-mass spectrometry (LC-MS). MGL activity is calculated as the rate of AA production.[13][14][15][16][17]

Genetic Knockdown and Verification

This protocol outlines the steps for shRNA-mediated knockdown of MGL and its validation.

Workflow:

MGL_Knockdown_Workflow start Start: Design shRNA targeting MGL cloning Clone shRNA into Lentiviral Vector start->cloning packaging Produce Lentiviral Particles cloning->packaging transduction Transduce Target Cells packaging->transduction selection Select for Stable Transductants transduction->selection validation Validate Knockdown selection->validation qRT_PCR qRT-PCR for mRNA levels validation->qRT_PCR western_blot Western Blot for protein levels validation->western_blot end End: MGL Knockdown Cell Line qRT_PCR->end western_blot->end

Caption: Workflow for MGL genetic knockdown.

Methodology:

  • shRNA Design and Cloning: Design and synthesize shRNA oligonucleotides targeting the MGL mRNA sequence. Clone these into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction: Infect the target cells with the collected lentivirus.

  • Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the knockdown and control cells. Synthesize cDNA and perform qRT-PCR using primers specific for MGL and a housekeeping gene for normalization. Calculate the relative reduction in MGL mRNA levels.[18][19][20][21]

    • Western Blot: Prepare protein lysates from knockdown and control cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MGL and a loading control (e.g., β-actin). Quantify the reduction in MGL protein levels.[22][23]

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and genetic knockdown of MGL depends on the specific experimental goals, timeline, and the biological system under investigation.

This compound offers a rapid and potent method to inhibit MGL activity. Its key advantages are the ease of application and the ability to control the timing and duration of inhibition. This makes it ideal for acute studies and for investigating the immediate consequences of MGL inhibition. However, the potential for off-target effects, particularly on other serine hydrolases like FAAH, must be considered and controlled for in experimental design.

References

A Researcher's Guide to SAR629: Evaluating In-Vitro Efficacy and Navigating Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potent monoglyceride lipase (B570770) (MGL) inhibitor, SAR629. We delve into its mechanism of action, summarize key experimental data, and offer detailed methodologies to aid in the design and interpretation of reproducible experiments.

This compound is a covalent inhibitor of monoglyceride lipase (MGL), a key enzyme in the endocannabinoid system. MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol.[1][2] By inhibiting MGL, this compound effectively increases the levels of 2-AG, which can modulate various physiological processes, while simultaneously reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3][4] This dual action makes MGL a compelling therapeutic target for a range of disorders.

Comparative Efficacy of this compound

The potency of this compound has been evaluated against MGL from different species, as well as against the related enzyme fatty acid amide hydrolase (FAAH) to assess its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Target EnzymeSpecies/Cell LineIC50 ValueSubstrateReference
MGL Human (recombinant, in HEK293 cells)0.9 nM2-AG[5]
MGL Mouse (brain membranes)219 pMNot Specified[5][6]
MGL Rat (brain membranes)1.1 nMNot Specified[5][6]
FAAH Human (recombinant, in COS-7 cells)282 nMAnandamide[5]

Understanding the MGL Signaling Pathway

The inhibition of MGL by this compound has significant downstream effects on lipid signaling pathways. The following diagram illustrates the central role of MGL and the point of intervention for this compound.

MGL_Signaling_Pathway MGL Signaling Pathway cluster_upstream Upstream cluster_mgl MGL Action cluster_downstream Downstream Pathways Diacylglycerol Diacylglycerol DAGL Diacylglycerol Lipase (DAGL) Diacylglycerol->DAGL 2-AG 2-Arachidonoylglycerol (2-AG) DAGL->2-AG Hydrolysis MGL Monoglyceride Lipase (MGL) 2-AG->MGL Cannabinoid_Receptors Cannabinoid Receptors (CB1, CB2) 2-AG->Cannabinoid_Receptors Activation Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Hydrolysis This compound This compound This compound->MGL Inhibition COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis

MGL signaling pathway and this compound's point of inhibition.

Experimental Protocols for Assessing MGL Inhibition

Reproducibility of in-vitro enzyme inhibition assays is paramount. Below is a generalized protocol for determining the IC50 of an MGL inhibitor like this compound, based on common methodologies such as fluorogenic substrate assays.[4]

Objective: To determine the concentration of this compound required to inhibit 50% of MGL activity.

Materials:

  • Recombinant human MGL

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[7]

  • MGL substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate or 4-nitrophenylacetate)[4][7]

  • This compound stock solution (in DMSO)

  • 96-well plates (black, flat-bottom for fluorescence assays)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

    • Dilute the MGL enzyme in cold assay buffer to the desired working concentration.

    • Prepare the MGL substrate solution in assay buffer.

  • Assay Setup:

    • Add the diluted this compound solutions to the wells of the 96-well plate. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add the diluted MGL enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the MGL substrate to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Subtract the background rate (from "no enzyme" wells) from all other rates.

    • Normalize the data by expressing the inhibited rates as a percentage of the uninhibited rate (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The following diagram outlines a typical workflow for an MGL inhibition assay.

MGL_Inhibition_Workflow MGL Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate Add_Inhibitor Add this compound Dilutions to 96-well Plate Prepare_Reagents->Add_Inhibitor Prepare_Inhibitor Create Serial Dilution of this compound Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add MGL Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Inhibitor and Enzyme Add_Enzyme->Pre_Incubate Initiate_Reaction Add MGL Substrate Pre_Incubate->Initiate_Reaction Measure_Signal Measure Fluorescence/ Absorbance Over Time Initiate_Reaction->Measure_Signal Calculate_Rates Calculate Initial Reaction Velocities Measure_Signal->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

A generalized workflow for an MGL inhibition assay.

Considerations for Experimental Reproducibility

While direct multi-laboratory comparison data for this compound is not publicly available, it is crucial to acknowledge the factors that can influence the reproducibility of enzyme inhibition assays. Researchers should carefully control and report the following experimental parameters:

  • Enzyme Source and Purity: The source (recombinant vs. native, species) and purity of the MGL enzyme can significantly impact its activity and inhibitor binding.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) will affect the apparent IC50 value, particularly for competitive inhibitors.

  • Buffer Composition: pH, ionic strength, and the presence of additives (e.g., BSA, detergents) in the assay buffer can influence enzyme stability and activity.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be optimized and kept consistent.

  • Solvent Effects: The final concentration of the solvent used to dissolve the inhibitor (commonly DMSO) should be minimized and consistent across all experiments to avoid effects on enzyme activity.

By meticulously documenting and standardizing these experimental conditions, researchers can enhance the reliability and comparability of their findings on this compound and other MGL inhibitors across different laboratories.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for SAR629

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of investigational compounds like SAR629 is paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, a potent monoglyceride lipase (B570770) (MGL) inhibitor used in research.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available in the provided search results, general safety precautions for handling potent chemical compounds should be strictly followed.[3]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat[4]

Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound Waste Categorization and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be categorized based on its physical state and potential for contamination.

Waste CategoryDescriptionRecommended Disposal Container
Solid Waste Contaminated lab supplies such as gloves, pipette tips, vials, and absorbent paper.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Solutions containing this compound, including unused stock solutions and experimental media.Labeled, leak-proof, and chemically compatible hazardous waste container.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-proof sharps container clearly labeled as hazardous chemical waste.[5]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[4][6][7][8][9]

1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.

  • Ensure the container is kept closed when not in use.

  • Once the container is full, it should be securely sealed and transported to your institution's designated hazardous waste storage area for pickup by a licensed disposal vendor.

2. Liquid Waste Disposal:

  • Aqueous Solutions: For dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office. Some institutions may permit drain disposal after appropriate neutralization or deactivation, though this is generally not recommended for potent inhibitors without specific guidance.[4][8]

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled, and sealed hazardous waste container. Never mix incompatible waste streams.

  • All liquid waste containers should be stored in secondary containment to prevent spills.

3. Sharps Waste Disposal:

  • Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[5]

  • Do not recap, bend, or break needles.

  • Once the sharps container is three-quarters full, it should be sealed and placed in the designated hazardous waste accumulation area.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from point of generation to final disposal.

SAR629_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Usage (Experimentation) B Solid Waste (Gloves, Vials, etc.) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles, etc.) A->D E Solid Waste Container (Labeled, Sealed) B->E F Liquid Waste Container (Labeled, Leak-proof) C->F G Sharps Container (Puncture-proof) D->G H Institutional Hazardous Waste Storage E->H F->H G->H I Licensed Disposal Vendor H->I

This compound Waste Disposal Workflow

Decontamination Procedures

All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. The choice of decontaminating solution will depend on the nature of the solvent used for this compound. Consult your institution's EHS guidelines for appropriate decontamination protocols.

Regulatory Compliance

Disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations.[10] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations. Always maintain accurate records of hazardous waste generation and disposal.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS office for guidance on the proper disposal of this compound and other hazardous materials.

References

Essential Safety and Operational Guide for Handling SAR629

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with SAR629, a potent monoglyceride lipase (B570770) (MGL) covalent inhibitor, adherence to strict safety protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.
Eye and Face Protection Use safety glasses with side shields or goggles. If there is a splash hazard, a face shield is required.
Skin and Body Protection Wear a lab coat or a chemical-resistant apron. Ensure clothing fully covers the torso and arms.
Respiratory Protection In case of inadequate ventilation or when handling the powder form where dust may be generated, wear a NIOSH-approved respirator.

Operational Plan: Safe Handling Procedures

A systematic workflow is critical to safely handle this compound from preparation to disposal.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Take precautions to avoid inhaling dust or fumes and prevent contact with skin and eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Storage

This compound should be stored under specific conditions to maintain its stability and integrity.[1][2]

FormStorage TemperatureDuration
Powder-20°C3 years
In solvent-80°C6 months
In solvent-20°C1 month

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service. Do not discharge down the drain or mix with general laboratory trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, researchers should develop detailed, project-specific standard operating procedures (SOPs). These SOPs should incorporate the safety and handling information provided in this guide and the product's Safety Data Sheet (SDS).

Safety Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SAR629_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_dissolve Weigh and Dissolve This compound don_ppe->weigh_dissolve experiment Conduct Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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